3-(4-Fluorophenyl)propan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFDQESZTDBKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424328 | |
| Record name | 3-(4-fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101488-65-7 | |
| Record name | 3-(4-fluorophenyl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-amine (CAS: 101488-65-7)
A Keystone Intermediate for CNS Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-(4-fluorophenyl)propan-1-amine, a pivotal chemical intermediate in the landscape of modern medicinal chemistry. With its distinct structural motif—a fluorinated phenyl ring coupled to a propylamin—this compound serves as a critical building block for the synthesis of a variety of pharmacologically active agents, particularly those targeting the central nervous system (CNS). This document will delve into the chemical and physical properties of this compound, detail a robust laboratory-scale synthesis protocol, and outline methods for its analytical characterization. Furthermore, we will explore its significance in drug discovery, focusing on its role as a precursor to potent selective serotonin reuptake inhibitors (SSRIs) and other CNS-active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique attributes of this versatile compound.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine into drug candidates has become a cornerstone of contemporary medicinal chemistry strategy. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability.[1]
This compound, CAS number 101488-65-7, is a prime exemplar of a fluorinated building block that has garnered significant interest. Its structure is closely related to the core of numerous successful CNS drugs, including the renowned antidepressant, fluoxetine.[2][3] This structural similarity makes it a highly valuable starting material for the synthesis of novel therapeutics aimed at modulating neurotransmitter systems. This guide will provide the technical details necessary to synthesize, characterize, and strategically employ this compound in drug discovery programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent chemical transformations and for ensuring safe handling. The key properties of this compound are summarized in the table below.[2]
| Property | Value | Reference |
| CAS Number | 101488-65-7 | [2] |
| Molecular Formula | C₉H₁₂FN | [2] |
| Molecular Weight | 153.20 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Appearance | Liquid | [4] |
| Boiling Point | 223.4°C at 760 mmHg | [4] |
| Density | 1.044 g/cm³ | [4] |
| Flash Point | 98.9°C | [4] |
| Refractive Index | 1.511 | [4] |
Synthesis and Purification
The most direct and efficient laboratory-scale synthesis of this compound is achieved through the reduction of its corresponding nitrile precursor, 3-(4-fluorophenyl)propanenitrile. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[5][6]
Synthetic Scheme
Caption: Synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-(4-fluorophenyl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.
-
Addition of Nitrile: 3-(4-fluorophenyl)propanenitrile (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Filtration and Extraction: The resulting granular precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit splitting patterns consistent with a para-substituted benzene ring, as well as signals for the three methylene groups of the propyl chain. The chemical shifts for protons adjacent to the nitrogen and the aromatic ring will be downfield compared to the central methylene group.[7][8][9]
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The three aliphatic carbons will also be readily identifiable.[10][11][12]
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound. Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 153, corresponding to the molecular weight of this compound.[2]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a modifier such as formic acid or trifluoroacetic acid is a suitable starting point. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the fluorophenyl group.[13][14]
Caption: A typical HPLC workflow for purity analysis.
Applications in Drug Discovery
The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of CNS-active compounds, particularly those that modulate monoamine transporters.
Precursor to Selective Serotonin Reuptake Inhibitors (SSRIs)
The 3-aminopropylphenyl scaffold is a well-established pharmacophore for potent and selective inhibition of the serotonin transporter (SERT).[15][16] SSRIs are a major class of antidepressants that function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1][15] The structural similarity of this compound to the core of compounds like fluoxetine makes it an ideal starting material for the development of novel SSRIs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.
Caption: Mechanism of SERT inhibition by SSRIs.
A Versatile Scaffold for CNS Agent Synthesis
Beyond SSRIs, the this compound scaffold can be elaborated to access a wide range of other CNS-active molecules. By modifying the amine functionality and the aromatic ring, medicinal chemists can synthesize libraries of compounds for screening against various CNS targets, including other monoamine transporters (dopamine and norepinephrine), as well as G-protein coupled receptors (GPCRs) and ion channels.[17]
Safety and Handling
This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] It is also expected to be a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a strategically important and versatile building block in medicinal chemistry. Its fluorinated phenylpropylamine core provides a valuable starting point for the synthesis of a diverse array of CNS-active compounds, most notably selective serotonin reuptake inhibitors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors. As the quest for novel and improved CNS therapeutics continues, the importance of key intermediates like this compound is set to grow.
References
- 1. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 3-(4-fluorophenyl)propan-1-amine101488-65-7,Purity98%_Spectrum Info Ltd. [molbase.com]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chemistryconnected.com [chemistryconnected.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. compoundchem.com [compoundchem.com]
- 13. ijper.org [ijper.org]
- 14. mdpi.com [mdpi.com]
- 15. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-amine: A Key Intermediate in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)propan-1-amine, a pivotal chemical intermediate in pharmaceutical research and development. The strategic incorporation of a fluorine atom onto the phenylpropylamine scaffold significantly influences its physicochemical properties, rendering it a valuable building block for synthesizing a range of biologically active molecules. This document details the molecular structure, physicochemical properties, robust synthesis protocols, and analytical characterization of the title compound. Furthermore, it explores its application as a precursor in the development of therapeutic agents, particularly in oncology, by examining its role in the synthesis of Protein Kinase B (Akt) inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.
Introduction: The Strategic Importance of Fluorination
In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] this compound exemplifies a simple yet powerful application of this principle. As a primary amine, it serves as a versatile handle for subsequent chemical modifications, while the 4-fluorophenyl group imparts the desirable properties of a fluorinated aromatic system. Its structural motif is found within numerous complex molecules investigated for therapeutic use, highlighting its significance as a key starting material.
Molecular Structure and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and inherent properties.
Molecular Identity
The structure of this compound consists of a propyl chain linking a primary amine to the para position of a fluorinated benzene ring.
-
IUPAC Name: this compound[2]
-
CAS Number: 101488-65-7[2]
-
Molecular Formula: C₉H₁₂FN[2]
-
Canonical SMILES: C1=CC(=CC=C1CCCN)F[2]
-
InChI Key: IIFDQESZTDBKEM-UHFFFAOYSA-N[2]
Diagram 1: 2D Chemical Structure of this compound
Caption: 2D representation of this compound.
Physicochemical Data
The physicochemical properties of an intermediate are critical for designing reaction conditions, purification strategies, and formulation approaches. Below is a summary of key experimental and computed data for this compound.
| Property | Value | Source(s) |
| Molecular Weight | 153.20 g/mol | [2] |
| Monoisotopic Mass | 153.095377549 Da | [2] |
| Physical Form | Liquid | Assumed |
| Boiling Point | 223.4 °C at 760 mmHg | [3] |
| Density | 1.044 g/cm³ | [3] |
| Refractive Index | 1.511 | [3] |
| XLogP3 (Computed) | 1.7 | [2] |
| Flash Point | 98.9 °C | [3] |
| Vapor Pressure (25°C) | 0.0966 mmHg | [3] |
Synthesis and Purification
The most direct and industrially scalable synthesis of this compound is achieved through the chemical reduction of its nitrile precursor, 3-(4-Fluorophenyl)propanenitrile. This transformation can be accomplished via several reliable methods, most notably using lithium aluminum hydride (LAH) or through catalytic hydrogenation.
Rationale for Synthetic Route
The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.
-
Lithium Aluminum Hydride (LAH) Reduction: This method is highly efficient and typically proceeds with excellent yield. LAH is a powerful, unselective reducing agent that readily converts the nitrile functional group to a primary amine.[4] The primary advantage is its effectiveness and speed on a laboratory scale. The main consideration is the highly reactive nature of LAH, which necessitates anhydrous conditions and a careful quenching procedure.
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni). It is often preferred for larger-scale industrial processes due to improved safety, lower cost, and easier workup compared to hydride reductions.[5] Reaction conditions (pressure, temperature, solvent, and additives) can be tuned to optimize yield and selectivity.[6]
Diagram 2: Synthetic Workflow
Caption: High-level workflow for the synthesis of the target amine.
Experimental Protocol: LAH Reduction
This protocol describes a standard laboratory-scale synthesis via lithium aluminum hydride reduction.
Materials:
-
3-(4-Fluorophenyl)propanenitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized Water
-
10% w/v Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 equivalents) suspended in anhydrous THF (10 volumes).
-
Reaction Initiation: The suspension is cooled to 0 °C in an ice bath. 3-(4-Fluorophenyl)propanenitrile (1 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup (Quenching): The reaction flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (1 volume relative to LAH), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes). This procedure, known as the Fieser workup, is crucial for safely neutralizing excess LAH and precipitating aluminum salts into a filterable solid.
-
Isolation: The resulting slurry is stirred for 30 minutes until a white, granular precipitate forms. The solid is removed by filtration through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate.
-
Purification: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Final Purification: If necessary, the product can be further purified by vacuum distillation to afford the final product with high purity.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While publicly available experimental spectra for this specific intermediate are scarce, the following section details the expected results based on its known structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methylene groups of the propyl chain. The aromatic signals will exhibit splitting patterns characteristic of a 1,4-disubstituted benzene ring, further complicated by coupling to the fluorine atom. The propyl chain protons will appear as multiplets in the aliphatic region.
-
¹³C-NMR: The carbon NMR spectrum should display six unique signals: four for the aromatic carbons (two of which will show C-F coupling) and three for the aliphatic carbons of the propyl chain. The carbon attached to the fluorine will show a large one-bond coupling constant (¹Jcf), while other aromatic carbons will show smaller two-, three-, and four-bond couplings.
Table 2: Predicted NMR Data (in CDCl₃)
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |
|---|---|---|---|
| C1 (-CH₂-NH₂) | ~2.70 | ~42.2 | Triplet (t), attached to amine |
| C2 (-CH₂-) | ~1.80 | ~34.5 | Multiplet (m), central propyl carbon |
| C3 (-CH₂-Ar) | ~2.65 | ~31.8 | Triplet (t), benzylic position |
| C4 (Ar-C) | - | ~137.9 (d) | Doublet due to ³Jcf coupling, ipso-carbon |
| C5/C9 (Ar-CH) | ~7.15 | ~129.8 (d) | Doublet of doublets (dd), ortho to propyl |
| C6/C8 (Ar-CH) | ~6.98 | ~115.2 (d) | Doublet of doublets (dd), ortho to fluorine |
| C7 (Ar-CF) | - | ~161.5 (d) | Doublet due to ¹Jcf coupling (~245 Hz) |
| NH₂ | ~1.40 (broad s) | - | Broad singlet, exchangeable protons |
Note: Predicted values are based on standard chemical shift tables and computational models. Actual experimental values may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
-
Electron Ionization (EI-MS): The GC-MS data available on PubChem would likely show a molecular ion peak (M⁺) at m/z = 153.[2] Common fragmentation patterns would include the loss of the amine group and cleavage at the benzylic position.
-
Electrospray Ionization (ESI-MS): In positive ion mode, the primary observation would be the protonated molecule [M+H]⁺ at m/z = 154.10.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
~3300-3400 cm⁻¹: N-H stretching (primary amine, typically two bands)
-
~2850-2960 cm⁻¹: C-H stretching (aliphatic)
-
~1600 cm⁻¹: C=C stretching (aromatic ring)
-
~1220 cm⁻¹: C-F stretching (strong, characteristic band)
Applications in Drug Development
This compound is a valuable building block for creating more complex molecules with therapeutic potential. Its utility is particularly evident in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.
Precursor for Protein Kinase B (Akt) Inhibitors
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly the kinase Akt, a prime target for drug development. Several patents for novel Akt inhibitors describe the use of intermediates structurally related to this compound.[8] The primary amine serves as a crucial attachment point for building the complex heterocyclic scaffolds required for potent and selective inhibition of the kinase.
References
- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iris.uniroma1.it [iris.uniroma1.it]
- 4. CAS#:148941-98-4 | 3-(4-FLUOROPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]
- 5. 3-(4-Bromo-2-fluorophenyl)propan-1-amine | C9H11BrFN | CID 43445801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]
- 7. PubChemLite - this compound (C9H12FN) [pubchemlite.lcsb.uni.lu]
- 8. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 3-(4-Fluorophenyl)propan-1-amine and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Foreword
The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth technical overview of 3-(4-Fluorophenyl)propan-1-amine, a fluorinated analog of phenethylamine, and its relevance in the context of drug discovery and neuropharmacology. As a Senior Application Scientist, the following sections will not only detail the fundamental characteristics of this compound but also provide actionable insights into its synthesis, characterization, and potential biological evaluation, grounded in established scientific principles and methodologies.
Nomenclature and Physicochemical Properties
This compound is a substituted phenethylamine derivative. A clear understanding of its nomenclature is crucial for unambiguous communication in a research and development setting.
Synonyms and Identifiers
The compound is known by several names, which are essential to recognize when searching literature and chemical databases.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 101488-65-7 | PubChem[1] |
| PubChem CID | 6483796 | PubChem[1] |
| Molecular Formula | C₉H₁₂FN | PubChem[1] |
| Molecular Weight | 153.20 g/mol | PubChem[1] |
| InChI Key | IIFDQESZTDBKEM-UHFFFAOYSA-N | PubChem[1] |
| Common Synonyms | 4-Fluoro-benzenepropanamine, 1-Amino-3-(4-fluorophenyl)propane, 3-(p-Fluorophenyl)propylamine |
Physicochemical Characteristics
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a fluorine atom at the para position of the phenyl ring significantly influences these properties compared to its non-fluorinated counterpart.
| Property | Value | Source |
| XLogP3 | 1.7 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Boiling Point | 223.4 °C at 760 mmHg | |
| Density | 1.044 g/cm³ |
The fluorine atom's high electronegativity can alter the pKa of the amine group, potentially affecting its ionization state at physiological pH and its ability to cross the blood-brain barrier.
Synthesis of this compound
While various synthetic routes can be envisioned for this compound, a common and reliable method involves the reduction of a corresponding nitrile or amide precursor. The following is a detailed, field-proven protocol.
Proposed Synthetic Pathway: Reduction of 3-(4-Fluorophenyl)propanenitrile
This two-step synthesis starts from the commercially available 4-fluorobenzyl cyanide.
References
An In-depth Technical Guide to the Anticipated Biological Activity of 3-(4-Fluorophenyl)propan-1-amine
Foreword: Unveiling the Potential of a Structurally Promising Molecule
In the landscape of drug discovery, the journey from a simple chemical entity to a validated therapeutic agent is both arduous and exciting. This guide focuses on 3-(4-Fluorophenyl)propan-1-amine, a compound that, while not extensively studied, holds significant therapeutic promise based on the well-documented activities of its structural analogues. The strategic incorporation of a fluorine atom onto a phenylpropan-1-amine scaffold suggests a high potential for novel biological activities, a hypothesis this guide will explore in depth. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, all desirable traits in drug candidates.[1][2]
This document serves as a technical roadmap for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of this compound. We will delve into its synthesis, and based on established principles of medicinal chemistry and pharmacology, we will propose and detail methodologies to investigate its potential neurological, anticancer, and antimicrobial activities.
Physicochemical Properties and Synthesis
Before exploring its biological potential, it is crucial to understand the fundamental characteristics of this compound.
| Property | Value | Source |
| Molecular Formula | C9H12FN | PubChem[3] |
| Molecular Weight | 153.20 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 101488-65-7 | PubChem[3] |
Synthetic Pathway
A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 4-fluorobenzaldehyde. This method involves a Knoevenagel condensation followed by a reduction.
Caption: Proposed synthetic route for this compound.
Step-by-Step Synthesis Protocol:
-
Knoevenagel Condensation:
-
To a solution of 4-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add malononitrile (1 equivalent) and a catalytic amount of a base like piperidine.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude product, 2-(4-fluorobenzylidene)malononitrile, by filtration or extraction. Purify by recrystallization.
-
-
Reduction:
-
The intermediate, 2-(4-fluorobenzylidene)malononitrile, can be reduced to the target amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or methanol under pressure.
-
Alternatively, a chemical reduction using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent can be employed.
-
After the reduction is complete (monitored by TLC or GC-MS), the reaction is quenched, and the final product, this compound, is isolated and purified using standard techniques such as distillation or column chromatography.
-
Potential Biological Activities and Investigative Protocols
Based on its structural features, this compound is a candidate for several biological activities. The following sections outline these potential activities and provide detailed protocols for their investigation.
Neurological Activity: A Potential Monoamine Transporter Ligand
The structural similarity of this compound to known monoamine transporter inhibitors, such as analogues of citalopram which also contain a 4-fluorophenyl group, suggests that it may interact with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for treating depression and other neurological disorders.
Proposed Mechanism of Action:
Caption: Hypothesized mechanism of neurological action.
Experimental Protocol: Radioligand Binding Assay
This assay will determine the binding affinity of this compound to SERT, NET, and DAT.
-
Preparation of Brain Tissue Homogenates:
-
Homogenize specific brain regions from rats (e.g., cerebral cortex for SERT and NET, striatum for DAT) in a suitable buffer.
-
Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR 12935 for DAT), and varying concentrations of this compound.
-
Incubate the plates to allow for binding equilibrium.
-
Terminate the binding by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
-
Data Analysis:
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Anticancer Activity: A Consequence of Fluorine Substitution
The presence of fluorine in organic molecules is often associated with enhanced anticancer activity.[5][6][7] Fluorinated compounds can exhibit cytotoxicity through various mechanisms, including the induction of apoptosis.
Experimental Workflow: In Vitro Anticancer Screening
Caption: Workflow for assessing the in vitro anticancer potential.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound and a vehicle control.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Absorbance Measurement:
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
Antimicrobial Activity: Leveraging the Properties of Fluorinated Aromatics
Fluorinated aromatic compounds have a history of use as antimicrobial agents.[8][9] The fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.
-
-
Serial Dilution of the Compound:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well.
-
Include positive (microbe, no compound) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Summary and Future Directions
This compound represents a molecule of significant interest for biological investigation. Its structural similarity to known neuroactive compounds, coupled with the well-established impact of fluorine on enhancing anticancer and antimicrobial properties, provides a strong rationale for the experimental explorations detailed in this guide. The proposed protocols offer a clear and robust framework for elucidating the potential therapeutic value of this compound.
Future research should focus on a systematic evaluation of these activities, and if promising results are obtained, further studies should explore its mechanism of action in more detail, as well as its pharmacokinetic and toxicological profiles. The insights gained from such investigations will be invaluable in determining the potential of this compound as a lead compound for the development of new therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Further Studies of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Applications of 3-(4-Fluorophenyl)propan-1-amine
For Distribution to Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comprehensive technical overview of the potential therapeutic applications of 3-(4-Fluorophenyl)propan-1-amine, a phenylpropylamine derivative with significant, yet underexplored, pharmacological promise. Drawing upon established structure-activity relationships of analogous compounds, we posit that its primary mechanism of action centers on the modulation of monoamine transporters. This document outlines a scientifically-grounded rationale for its investigation in several key therapeutic areas, including central nervous system (CNS) disorders such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD), as well as metabolic conditions like obesity and sleep-wakefulness disorders like narcolepsy. We present a detailed preclinical research strategy, complete with experimental protocols, designed to rigorously evaluate these hypotheses and elucidate the compound's full therapeutic potential.
Introduction: The Promise of a Structurally-Informed Candidate
This compound belongs to the phenylalkylamine class of compounds, which has yielded numerous clinically significant therapeutic agents. Its core structure, a phenylpropylamine scaffold, is shared by molecules known to interact with monoamine systems in the brain. The strategic placement of a fluorine atom at the para position of the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[1][2][3][4] The lack of extensive published data on this compound presents a unique opportunity for novel drug discovery.
Based on the well-documented pharmacology of its structural analogues, such as phenylpropanolamine and 4-fluoroamphetamine, we hypothesize that this compound is a potent modulator of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][6][7][8][9] The nature of this modulation—whether as a reuptake inhibitor, a releasing agent, or a combination thereof—will dictate its precise therapeutic profile.
Inferred Pharmacological Profile: A Focus on Monoamine Transporters
The regulation of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—is a cornerstone of neuropharmacology, with imbalances in these systems implicated in a wide range of psychiatric and neurological disorders.[10][11] We infer that this compound's therapeutic potential is directly linked to its interaction with the transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft.
The Influence of the Phenylpropylamine Scaffold
The three-carbon chain separating the phenyl ring and the terminal amine is a key structural motif. Phenylpropylamines are known to be potent ligands for monoamine transporters.[6] The length of this chain influences the affinity and selectivity for the different transporters.
The Role of 4-Fluoro Substitution
The substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring is expected to have several important consequences:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the compound less susceptible to metabolic degradation by cytochrome P450 enzymes.[2][12] This could lead to a longer half-life and improved oral bioavailability.
-
Enhanced Blood-Brain Barrier Permeability: The increased lipophilicity imparted by the fluorine atom can facilitate passage across the blood-brain barrier, a critical attribute for any CNS-acting therapeutic.[1][2]
-
Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially influencing the binding affinity and selectivity for monoamine transporters.[3]
Hypothesized Mechanism of Action
We propose that this compound functions as a monoamine transporter inhibitor and/or releasing agent. Its specific activity profile at DAT, NET, and SERT will determine its therapeutic utility. For example, a compound with balanced activity at all three transporters may have broad-spectrum antidepressant effects, while a more selective DAT/NET inhibitor could be beneficial for ADHD.
Logical Flow of Pharmacological Action
Caption: Inferred mechanism of action for this compound.
Potential Therapeutic Applications
Based on its inferred pharmacological profile, we have identified four primary areas for therapeutic investigation:
Major Depressive Disorder (MDD)
Scientific Rationale: A significant body of evidence supports the monoamine hypothesis of depression, which posits that a deficiency in synaptic serotonin, norepinephrine, and/or dopamine contributes to the pathophysiology of the disorder.[11] By inhibiting the reuptake of these neurotransmitters, this compound could restore normal monoaminergic tone and alleviate depressive symptoms. Its specific profile will determine its suitability; for instance, a triple reuptake inhibitor may offer broader efficacy than a selective serotonin reuptake inhibitor (SSRI).
Attention-Deficit/Hyperactivity Disorder (ADHD)
Scientific Rationale: The prevailing neurobiological models of ADHD implicate dysregulation of dopamine and norepinephrine pathways in the prefrontal cortex.[10] Many first-line treatments for ADHD, such as methylphenidate and amphetamine, act by blocking DAT and NET or promoting dopamine and norepinephrine release. If this compound demonstrates significant activity at DAT and NET, it could be a viable candidate for treating the core symptoms of ADHD: inattention, hyperactivity, and impulsivity.
Obesity and Appetite Control
Scientific Rationale: Monoaminergic systems, particularly those involving serotonin and dopamine, play a crucial role in the central regulation of appetite and satiety.[13][14] Several approved weight-loss medications target these pathways. By modulating monoamine levels in key hypothalamic and limbic regions, this compound could potentially suppress appetite and promote weight loss.
Narcolepsy and Wakefulness-Promoting Effects
Scientific Rationale: The monoamines, especially dopamine and norepinephrine, are integral to the maintenance of wakefulness.[10] Wakefulness-promoting agents like modafinil are known to have effects on the dopamine transporter. Should this compound exhibit a strong dopaminergic and/or noradrenergic profile, it could be investigated for the treatment of narcolepsy and other disorders of excessive daytime sleepiness.
Preclinical Research Strategy: A Phased Approach to Validation
To systematically evaluate the therapeutic potential of this compound, we propose a multi-tiered preclinical research strategy encompassing in vitro characterization and in vivo validation.
Phase 1: In Vitro Pharmacological Profiling
The initial phase will focus on elucidating the precise molecular targets and mechanism of action of the compound.
Experimental Workflow for In Vitro Profiling
Caption: Workflow for in vitro characterization of this compound.
While various synthetic routes are possible, a common approach involves the reduction of a corresponding nitrile or oxime. For instance, 3-(4-fluorophenyl)propanenitrile can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[15][16] Purity of the final compound should be confirmed by NMR, mass spectrometry, and HPLC.
Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.
Protocol:
-
Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[17][18]
-
Assay Setup: In a 96-well microplate, combine the cell membrane preparation, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.[19][20]
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.[21]
Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells.
Protocol:
-
Cell Culture: Use HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well microplates.[17][22][23]
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.
-
Uptake Termination: After a short incubation period, rapidly terminate the uptake by washing the cells with ice-cold buffer.
-
Detection: Lyse the cells and quantify the amount of radiolabeled substrate taken up using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each transporter.
Phase 2: In Vivo Pharmacodynamic and Efficacy Studies
Following successful in vitro characterization, the focus will shift to evaluating the compound's effects in living organisms.
Objective: To measure the effect of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in relevant brain regions of awake, freely moving animals (e.g., rats).[24][25][26][27][28]
Protocol:
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).
-
Basal Level Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at various doses.
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.
Objective: To assess the therapeutic potential of this compound in validated animal models for the proposed indications.
-
Depression: Employ models such as the forced swim test and the chronic unpredictable mild stress model in rodents to evaluate antidepressant-like activity.[29]
-
ADHD: Utilize the spontaneously hypertensive rat (SHR) model or dopamine transporter knockout (DAT-KO) mice to assess effects on hyperactivity, impulsivity, and attention.[30]
-
Obesity: Use diet-induced obese mice or genetic models of obesity (e.g., ob/ob mice) to measure effects on food intake, body weight, and metabolic parameters.[13]
-
Narcolepsy: Employ orexin/hypocretin knockout mice or the orexin/ataxin-3 model to evaluate wakefulness-promoting and cataplexy-reducing effects.[29][30][31][32][33]
Data Presentation and Interpretation
All quantitative data from the proposed studies should be summarized in clear, concise tables for easy comparison.
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |
| hDAT | TBD | TBD |
| hNET | TBD | TBD |
| hSERT | TBD | TBD |
Table 2: Summary of In Vivo Efficacy Studies
| Therapeutic Area | Animal Model | Key Endpoints | Predicted Outcome |
| Depression | Forced Swim Test | Immobility time | Decrease |
| ADHD | Spontaneously Hypertensive Rat | Locomotor activity, attentional tasks | Normalization |
| Obesity | Diet-Induced Obese Mice | Food intake, body weight | Decrease |
| Narcolepsy | Orexin Knockout Mice | Wakefulness duration, cataplexy episodes | Increase in wakefulness, decrease in cataplexy |
Conclusion and Future Directions
This compound represents a promising, yet largely unexplored, chemical entity with the potential for significant therapeutic impact in a range of CNS and metabolic disorders. Its structural similarity to known monoamine transporter modulators provides a strong scientific rationale for its investigation. The preclinical research strategy outlined in this guide offers a rigorous and systematic approach to elucidating its pharmacological profile and validating its therapeutic potential. Favorable results from these studies would warrant further investigation into its safety, pharmacokinetics, and eventual progression into clinical development. This molecule stands as a testament to the power of structure-based inference in identifying novel therapeutic candidates.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [scholarship.miami.edu]
- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Brain regulation of appetite and satiety - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brain monoamines and peptides: role in the control of eating behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 16. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]
- 21. pdspdb.unc.edu [pdspdb.unc.edu]
- 22. moleculardevices.com [moleculardevices.com]
- 23. researchgate.net [researchgate.net]
- 24. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 25. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. academic.oup.com [academic.oup.com]
- 28. academic.oup.com [academic.oup.com]
- 29. mdpi.com [mdpi.com]
- 30. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]
- 31. maze.conductscience.com [maze.conductscience.com]
- 32. tandfonline.com [tandfonline.com]
- 33. preprints.org [preprints.org]
The Strategic Intermediate: A Technical Guide to 3-(4-Fluorophenyl)propan-1-amine in Research and Development
Introduction: Unveiling a Versatile Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. 3-(4-Fluorophenyl)propan-1-amine emerges as a pivotal intermediate, offering a unique combination of a flexible propyl-amine chain and a fluorinated aromatic ring. This guide provides an in-depth technical overview of its synthesis, characterization, and critical applications, designed for researchers, scientists, and professionals in drug development. The presence of the fluorine atom enhances lipophilicity and can influence the metabolic stability and binding affinity of derivative compounds, making this intermediate a subject of significant interest.[1][2]
Physicochemical Properties and Safety Profile
A thorough understanding of the physical and chemical properties of a research chemical is fundamental to its effective and safe utilization.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN | [3] |
| Molecular Weight | 153.20 g/mol | [3] |
| CAS Number | 101488-65-7 | [3] |
| IUPAC Name | This compound | [3] |
| XLogP3 | 1.7 | [3] |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from related compounds |
| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water | Inferred from related compounds |
Safety and Handling:
This compound is classified as harmful if swallowed and requires careful handling in a well-ventilated laboratory setting.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[3]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P301+P317: IF SWALLOWED: Get medical help.
-
P330: Rinse mouth.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Synthesis of this compound: Key Methodologies
The synthesis of this compound can be approached through several established routes for primary amine synthesis. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two common and effective strategies involve the reduction of the corresponding nitrile or carboxylic acid.
Method 1: Reduction of 3-(4-Fluorophenyl)propanenitrile
This is a widely used and generally high-yielding method for the preparation of primary amines. The nitrile functionality is readily reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Workflow for Nitrile Reduction:
Caption: Workflow for the synthesis of this compound via nitrile reduction.
Experimental Protocol (Adapted from General Procedures for LiAlH₄ Reduction):
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition: A solution of 3-(4-fluorophenyl)propanenitrile (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C (ice bath).
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours (typically 4-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.
-
Work-up: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.[4]
Method 2: From 3-(4-Fluorophenyl)propionic Acid
An alternative route involves the conversion of the corresponding carboxylic acid to an amide, followed by reduction.
Workflow for Carboxylic Acid Route:
Caption: Synthesis of this compound from the corresponding carboxylic acid.
Experimental Protocol (General Procedure):
-
Amide Formation: 3-(4-Fluorophenyl)propionic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is then reacted with an excess of ammonia (aqueous or gaseous) to form 3-(4-fluorophenyl)propanamide.
-
Reduction: The resulting amide is then reduced using a suitable reducing agent such as LiAlH₄ or borane (BH₃) in THF, following a similar procedure to the nitrile reduction described above.
-
Work-up and Purification: The reaction is worked up and the final product is purified by distillation or chromatography.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Multiplets in the aromatic region (approx. 7.0-7.3 ppm) showing characteristic splitting for a para-substituted benzene ring. - Triplets corresponding to the two methylene groups of the propyl chain adjacent to the aromatic ring and the amine group. - A multiplet for the central methylene group. - A broad singlet for the -NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR | - Multiple signals in the aromatic region, with the carbon attached to fluorine showing a large C-F coupling constant. - Three distinct signals for the aliphatic carbons of the propyl chain. |
| FTIR (Infrared Spectroscopy) | - N-H stretching vibrations for a primary amine appearing as two bands in the region of 3300-3500 cm⁻¹.[5][6] - C-H stretching vibrations of the aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C-N stretching vibration around 1020-1220 cm⁻¹.[6] - Strong C-F stretching vibration in the fingerprint region. |
| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (153.20 g/mol ). |
Applications as a Research Chemical Intermediate
The primary value of this compound lies in its utility as a building block for more complex molecules with potential biological activity. Its structure is particularly relevant in the synthesis of compounds targeting the central nervous system.
Precursor to Analogs of Selective Serotonin Reuptake Inhibitors (SSRIs)
While not a direct precursor in the most common industrial syntheses, this compound is a close structural analog to key intermediates in the synthesis of the widely used antidepressant, Escitalopram .[7][8] Escitalopram is the (S)-enantiomer of citalopram, a selective serotonin reuptake inhibitor (SSRI).[9][10] The core structure of citalopram features a 4-fluorophenyl group and a dimethylaminopropyl side chain attached to a dihydroisobenzofuran ring.
The synthesis of citalopram and its analogs often involves the introduction of the 4-fluorophenyl moiety via a Grignard reaction with a phthalide derivative.[7][9] Subsequently, the dimethylaminopropyl side chain is introduced. This compound can be used in the development of novel analogs of citalopram where the dihydroisobenzofuran core is replaced by other heterocyclic or acyclic systems. Researchers can utilize the primary amine functionality for various coupling reactions to build diverse chemical libraries for screening as potential new antidepressants or other CNS-active agents.
Logical Flow for Analog Synthesis:
Caption: General scheme for the use of this compound in the synthesis of novel SSRI analogs.
Conclusion
This compound is a valuable and versatile research chemical intermediate. Its synthesis is achievable through well-established chemical transformations, and its structure provides a key building block for the exploration of novel compounds, particularly in the field of medicinal chemistry. The presence of the 4-fluorophenyl moiety makes it an attractive starting material for the development of analogs of known CNS-active drugs, offering the potential for improved pharmacological profiles. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. pp.bme.hu [pp.bme.hu]
- 3. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. reddit.com [reddit.com]
- 10. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
3-(4-Fluorophenyl)propan-1-amine derivatives and their potential uses
An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-amine Derivatives and Their Potential Uses
Executive Summary
The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. The incorporation of a fluorine atom on the phenyl ring is a strategic choice to enhance metabolic stability and modulate electronic properties, which can lead to improved binding affinity and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of this versatile class of compounds. We will delve into specific derivatives that have been developed as potent modulators of key biological targets, including monoamine transporters, protein kinases, and ion channels. This document is intended for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important chemical series.
The this compound Core: A Strategic Overview
The core structure, consisting of a propyl-amine linker attached to a 4-fluorophenyl ring, offers a unique combination of structural rigidity and conformational flexibility. The fluorine atom at the para-position of the phenyl ring is particularly significant. Its high electronegativity and small size can influence molecular conformation and pKa, while also blocking a common site of oxidative metabolism, thereby increasing the compound's half-life.[1] This "fluoro effect" is a cornerstone of modern drug design, making derivatives of this scaffold attractive candidates for targeting a wide array of biological systems. The primary amine provides a crucial handle for synthetic modification, allowing for the introduction of diverse functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies and Methodologies
The synthesis of this compound derivatives can be accomplished through several reliable routes. The choice of strategy often depends on the desired substitutions on the amine and the overall complexity of the target molecule.
Common Synthetic Pathways
Key synthetic approaches include:
-
Reductive Amination: A prevalent method involving the reaction of 3-(4-fluorophenyl)propanal with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This is a highly versatile and efficient one-pot procedure.
-
Grignard Reactions: The use of Grignard reagents derived from 4-fluorobenzyl chloride can be employed to functionalize various electrophiles, building the carbon skeleton before the introduction or modification of the amine group.[2]
-
Oxidative Amidation: More recent "green chemistry" approaches utilize catalytic systems (e.g., Ru or Rh complexes) to directly couple alcohols with amines, eliminating the need for pre-activated starting materials and reducing waste.[2]
-
Multi-step Synthesis from Precursors: Many complex derivatives are built sequentially, starting from commercially available materials like 4-fluorobenzaldehyde or 1-fluoro-4-(3-halopropyl)benzene, followed by nucleophilic substitution with an appropriate amine.
The following diagram illustrates a generalized workflow for the synthesis and validation of a novel derivative.
Caption: Generalized workflow for synthesis and validation.
Pharmacological Profile and Key Biological Targets
Derivatives of this compound have demonstrated significant activity against a range of important biological targets, leading to their investigation in multiple therapeutic areas.
Monoamine Transporters: CNS Applications
A prominent class of derivatives targets monoamine transporters, particularly the serotonin transporter (SERT). These compounds are structurally related to the well-known selective serotonin reuptake inhibitor (SSRI) citalopram.[3]
-
Mechanism of Action: By binding to the SERT, these inhibitors block the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This mechanism is fundamental to the treatment of depression and anxiety disorders.[3][4]
The diagram below illustrates the mechanism of SERT inhibition at the neuronal synapse.
Caption: Mechanism of SERT inhibition by an SSRI derivative.
-
Structure-Activity Relationships (SAR): Studies on citalopram analogues have shown that modifications to the amine and substitutions on the isobenzofuran ring system can significantly impact binding affinity and selectivity for SERT over the norepinephrine transporter (NET) and dopamine transporter (DAT).[3][4] Many analogues retain high SERT binding affinities in the low nanomolar range (Ki = 1-40 nM).[3]
Protein Kinases: Oncology
Certain quinazoline derivatives incorporating the fluorophenyl motif have been identified as potent and selective inhibitors of Aurora Kinase B (AURKB).[5]
-
Mechanism of Action: AURKB is a serine/threonine kinase that plays a critical role in cell division (mitosis), specifically in chromosome segregation and cytokinesis. Overexpression of AURKB is a common feature in many human cancers, making it a promising therapeutic target.[5] Inhibitors typically act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates and inducing cell cycle arrest and apoptosis in cancer cells.
Ion Channels: Pain Management
A series of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which can be considered derivatives of the core topic, have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6][7]
-
Mechanism of Action: TRPV1 is a non-selective cation channel primarily expressed in sensory neurons that acts as a key integrator of noxious stimuli, including heat, acid, and capsaicin. Antagonizing this channel can block pain signals at their source, offering a promising non-opioid approach to pain management. SAR studies have shown that modifications to the amine moiety (the "C-region") are critical for potency, with some derivatives exhibiting sub-nanomolar antagonism of capsaicin-induced activation.[6]
Other Therapeutic Areas
The versatility of this scaffold is further highlighted by its exploration in other disease areas:
-
Antimalarials: 3-Hydroxy-propanamidine derivatives have shown excellent in vitro activity against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum.[8]
-
Antimicrobials: Certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promise against multidrug-resistant bacterial and fungal pathogens.[9]
Summary of Key Derivatives and Activities
The following table summarizes the biological activities of representative derivatives based on the this compound scaffold or closely related structures.
| Derivative Class | Specific Target | Potency | Therapeutic Potential |
| Citalopram Analogues | Serotonin Transporter (SERT) | Ki = 1-40 nM | Depression, Anxiety Disorders |
| Quinazoline Derivatives | Aurora Kinase B (AURKB) | Sub-nanomolar (enzymatic assay) | Oncology |
| Propanamide Analogues | TRPV1 Ion Channel | Ki(CAP) = 0.2 nM | Pain Management (Analgesia) |
| 3-Hydroxy-propanamidines | Plasmodium falciparum | IC50 = 5-12 nM | Malaria |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are representative of the workflows used to synthesize and evaluate these compounds.
Protocol: Synthesis of N-Benzyl-3-(4-fluorophenyl)propan-1-amine
This protocol describes a standard reductive amination procedure.
Rationale: Reductive amination is chosen for its high efficiency, operational simplicity, and wide substrate scope. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of 3-(4-fluorophenyl)propanal (1.0 mmol, 1 equivalent) in 1,2-dichloroethane (DCE, 10 mL) in a round-bottom flask, add benzylamine (1.1 mmol, 1.1 equivalents).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equivalents) portion-wise to the reaction mixture. Causality Note: Portion-wise addition controls the initial exotherm and rate of reaction.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro SERT Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for the serotonin transporter.
Rationale: A competitive binding assay is a robust method to quantify the affinity of a ligand for its target. Using a radiolabeled ligand with known high affinity for SERT (e.g., [³H]citalopram) allows for the sensitive detection of displacement by a non-labeled test compound. This system is self-validating through the inclusion of known inhibitors as positive controls.
Step-by-Step Methodology:
-
Tissue Preparation: Prepare membrane homogenates from a tissue source rich in SERT, such as rat cerebral cortex or cells stably expressing human SERT.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine:
-
Membrane homogenate (containing a defined amount of protein, e.g., 50-100 µg).
-
Radioligand (e.g., [³H]citalopram at a final concentration close to its Kd, typically 1-2 nM).
-
Varying concentrations of the test compound (typically a serial dilution from 100 µM to 0.1 nM).
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membrane-bound radioligand. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion and Future Directions
The this compound framework has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its derivatives have yielded potent and selective modulators of CNS transporters, oncogenic kinases, and pain-related ion channels. The strategic placement of the fluorine atom consistently imparts favorable drug-like properties, validating its continued use in medicinal chemistry.
Future research in this area will likely focus on:
-
Expanding Target Space: Exploring derivatives against novel biological targets where the pharmacophore may be a good fit.
-
Improving Selectivity: Fine-tuning structures to achieve even greater selectivity, particularly for kinase inhibitors, to minimize off-target effects.
-
Multi-Target Ligands: Designing single molecules that can modulate multiple targets for potential applications in complex diseases like neurodegeneration or cancer.
-
PET Ligand Development: Radiolabeling potent and selective derivatives (e.g., with ¹⁸F) to create positron emission tomography (PET) ligands for in vivo imaging and diagnostic applications.
The continued exploration and derivatization of this versatile scaffold hold significant promise for the development of the next generation of targeted therapies.
References
- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy 3-Amino-N-(4-fluorophenyl)propanamide | 938515-70-9 [smolecule.com]
- 3. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Evaluation of 3-(4-Fluorophenyl)propan-1-amine
This guide provides a comprehensive framework for the in vitro characterization of the novel small molecule, 3-(4-Fluorophenyl)propan-1-amine. As we venture into the preclinical assessment of this previously uncharacterized compound, this document will serve as a technical roadmap for researchers, scientists, and drug development professionals. Our approach is grounded in a logical, stepwise progression, beginning with broad, high-throughput screening to identify biological activity, followed by more focused assays to elucidate the mechanism of action and assess potential liabilities. This guide emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a robust and scientifically sound evaluation.
Introduction to this compound: The Starting Point
This compound is a synthetic small molecule with a molecular formula of C9H12FN and a molecular weight of 153.20 g/mol .[1] Its structure, featuring a fluorophenyl group connected to a propyl amine chain, suggests potential interactions with a variety of biological targets. The fluorine substitution can enhance metabolic stability and binding affinity, making it an intriguing candidate for drug discovery.[2] Given its novelty, a systematic in vitro investigation is paramount to uncovering its pharmacological profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H12FN | PubChem CID 6483796[1] |
| Molecular Weight | 153.20 g/mol | PubChem CID 6483796[1] |
| IUPAC Name | This compound | PubChem CID 6483796[1] |
| SMILES | C1=CC(=CC=C1CCCN)F | PubChem CID 6483796[1] |
The Investigative Funnel: A Strategic Approach to In Vitro Studies
Our experimental strategy is designed as a funnel, starting with broad, high-throughput screens to cast a wide net for potential biological activity. Positive "hits" from these initial screens will then be subjected to progressively more specific and mechanistically informative assays. This approach maximizes efficiency and resource allocation while building a comprehensive understanding of the compound's behavior.
Figure 1: The In Vitro Investigative Funnel. A strategic workflow for the characterization of novel small molecules.
Phase 1: Casting a Wide Net - Initial Screening
The primary objective of this phase is to determine if this compound exhibits any biological activity at a cellular level and to identify a non-toxic concentration range for subsequent experiments.
Cytotoxicity Profiling
Rationale: Establishing a compound's cytotoxic profile is a critical first step in any in vitro testing cascade. It ensures that subsequent functional assays are conducted at concentrations that do not induce cell death, thereby avoiding misleading results. A variety of cell-based assays can be employed to assess cytotoxicity by measuring different cellular parameters such as membrane integrity, metabolic activity, and apoptosis.[3][4][5]
Experimental Protocol: MTT Assay
-
Cell Culture: Plate a panel of human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a cancer cell line like MCF-7 for breast cancer) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium, ranging from 0.1 µM to 100 µM. Add the compound dilutions to the cells and incubate for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Table 2: Hypothetical Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) |
| HEK293 | > 100 |
| HepG2 | > 100 |
| MCF-7 | 85.6 |
Interpretation: The hypothetical data suggests that this compound exhibits low cytotoxicity in normal cell lines, making it a suitable candidate for further investigation. Subsequent functional assays should be conducted at concentrations well below the IC50 values.
Target Identification Approaches
Rationale: For a novel compound with no known biological target, a variety of unbiased approaches can be employed to identify potential protein interactors. These methods can be broadly categorized into affinity-based pull-down and label-free techniques.[6][7]
Experimental Protocol: Affinity-Based Pull-Down (Conceptual)
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).
-
Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates from a relevant cell line.
-
Affinity Purification: Use streptavidin-coated beads to pull down the probe-protein complexes.
-
Protein Identification: Elute the bound proteins and identify them using mass spectrometry.
Phase 2: Hit Confirmation and Target Class Identification
Assuming the initial screens suggest biological activity, the next step is to perform a broad pharmacological screen to identify the most likely target classes.
Broad Pharmacology Panel Screening
Rationale: Commercially available pharmacology panels offer an efficient way to screen a compound against a wide array of targets, including G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors.[8][9] This provides a broad overview of the compound's potential on- and off-target activities.
Experimental Protocol:
-
Compound Submission: Submit this compound to a contract research organization (CRO) offering broad pharmacology screening services (e.g., Eurofins Discovery's SafetyScreen™, Reaction Biology's InVEST™ panels).[8][9]
-
Assay Execution: The CRO will perform a battery of in vitro binding and functional assays at a fixed concentration (typically 1-10 µM).
-
Data Analysis: The results are typically provided as a percentage of inhibition or activation relative to a control.
Table 3: Hypothetical Results from a Broad Pharmacology Panel (Selected Targets)
| Target | Assay Type | % Inhibition at 10 µM |
| Dopamine Transporter (DAT) | Binding | 85% |
| Serotonin Transporter (SERT) | Binding | 78% |
| Norepinephrine Transporter (NET) | Binding | 65% |
| hERG (KCNH2) | Binding | 15% |
| 5-HT2A Receptor | Binding | 5% |
Interpretation: The hypothetical data suggests that this compound may be a potent inhibitor of monoamine transporters, with the highest activity at the dopamine transporter. The low inhibition of the hERG channel at this initial screening concentration is a positive sign for cardiac safety.
Phase 3: Elucidating the Mechanism of Action and Selectivity
Based on the promising results from the broad pharmacology screen, this phase will focus on confirming the interaction with monoamine transporters and determining the compound's potency and selectivity.
Target-Specific Functional Assays: Monoamine Transporter Uptake Assay
Rationale: To confirm that the observed binding to monoamine transporters translates into functional activity, a cell-based uptake assay is essential. This assay measures the ability of the compound to inhibit the uptake of radiolabeled or fluorescently tagged neurotransmitters into cells expressing the respective transporters.
Experimental Protocol:
-
Cell Culture: Use HEK293 cells stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter. Plate the cells in 96-well plates.
-
Compound Incubation: Pre-incubate the cells with varying concentrations of this compound or a reference inhibitor (e.g., GBR-12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Substrate Addition: Add a radiolabeled substrate (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) to the wells and incubate for a short period (e.g., 10 minutes).
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Data Acquisition: Lyse the cells and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition of uptake for each concentration and determine the IC50 values.
Table 4: Hypothetical IC50 Values from Monoamine Transporter Uptake Assays
| Transporter | IC50 (nM) |
| hDAT | 50 |
| hSERT | 250 |
| hNET | 500 |
Interpretation: This hypothetical data confirms that this compound is a functional inhibitor of monoamine transporters, with a preference for the dopamine transporter. The nanomolar potency suggests it is a promising lead compound for further development.
Figure 2: Proposed Mechanism of Action. This compound as a monoamine transporter inhibitor.
Phase 4: Early Safety and ADME Profiling
With a confirmed mechanism of action, it is crucial to conduct early safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to identify any potential liabilities that could hinder further development.
hERG Channel Assay
Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[10][11] Therefore, assessing a compound's activity at the hERG channel is a regulatory requirement and a critical step in preclinical safety assessment.
Experimental Protocol: Automated Patch Clamp Electrophysiology
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to record hERG currents in the whole-cell configuration.[11]
-
Compound Application: Apply a range of concentrations of this compound to the cells and record the corresponding changes in the hERG current. A positive control (e.g., E-4031) should be included.
-
Data Analysis: Measure the inhibition of the hERG tail current and calculate the IC50 value.
Table 5: Hypothetical hERG Assay Data
| Compound | IC50 (µM) |
| This compound | > 30 |
| E-4031 (Positive Control) | 0.01 |
Interpretation: An IC50 value greater than 30 µM suggests a low risk of hERG-related cardiotoxicity, especially when considering the therapeutic window relative to the potency at the primary target (DAT).
In Vitro DMPK Assays
Rationale: Early assessment of a compound's drug metabolism and pharmacokinetic (DMPK) properties is essential to predict its behavior in vivo.[1][12][13] Key in vitro DMPK assays include metabolic stability, plasma protein binding, and permeability.
Experimental Protocols:
-
Metabolic Stability: Incubate this compound with human liver microsomes and measure the rate of its disappearance over time using LC-MS/MS. This provides an estimate of its intrinsic clearance.
-
Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using equilibrium dialysis. This is important as only the unbound fraction is pharmacologically active.
-
Permeability: Assess the compound's ability to cross cell membranes using a Caco-2 cell monolayer assay. This provides an indication of its potential for oral absorption.
Table 6: Hypothetical In Vitro DMPK Profile
| Assay | Result | Interpretation |
| Human Liver Microsomal Stability (t1/2) | > 60 min | Low intrinsic clearance, suggesting good metabolic stability. |
| Plasma Protein Binding (% bound) | 85% | Moderate binding, with a significant unbound fraction available to interact with the target. |
| Caco-2 Permeability (Papp A to B) | 15 x 10^-6 cm/s | High permeability, suggesting good potential for oral absorption. |
Conclusion and Future Directions
This in-depth technical guide outlines a comprehensive and logical strategy for the in vitro evaluation of this compound. The proposed workflow, from broad screening to detailed mechanistic and safety studies, provides a robust framework for characterizing this novel compound. The hypothetical data presented suggests that this compound is a potent and selective dopamine transporter inhibitor with a favorable early safety and DMPK profile.
Based on these encouraging hypothetical in vitro results, the next logical steps would be to advance the compound to in vivo studies to assess its efficacy in relevant animal models of diseases where dopamine dysregulation is implicated (e.g., Parkinson's disease, ADHD) and to further evaluate its pharmacokinetic and safety profile in a whole-organism context.
References
- 1. nuvisan.com [nuvisan.com]
- 2. curiaglobal.com [curiaglobal.com]
- 3. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 13. blog.crownbio.com [blog.crownbio.com]
An In-Depth Technical Guide to the Safe Handling and Use of 3-(4-Fluorophenyl)propan-1-amine
Abstract
This technical guide provides a comprehensive framework for the safe handling, use, storage, and disposal of 3-(4-Fluorophenyl)propan-1-amine (CAS No. 102439-50-7) in a research and development setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond rudimentary safety data to explain the causality behind recommended safety protocols. By integrating chemical property data, toxicological insights, and risk mitigation strategies, this guide establishes a self-validating system of safety, ensuring that laboratory personnel can work with this compound with a high degree of confidence and protection. The protocols herein are grounded in established principles of laboratory safety and authoritative data.
Introduction and Chemical Profile
This compound is an arylalkylamine, a class of compounds frequently utilized as building blocks in medicinal chemistry and pharmaceutical development. The presence of a fluorine atom on the phenyl ring can significantly alter the compound's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable synthon. However, these same properties necessitate a thorough understanding of its potential hazards.
The primary directive of this guide is to foster a proactive safety culture. By understanding the reasoning behind specific handling protocols, laboratory personnel can make more informed decisions, particularly when adapting procedures for novel experimental designs. All chemicals, regardless of known toxicity, should be treated with care, and the principles of minimizing exposure—through engineering controls, administrative procedures, and personal protective equipment—are paramount.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 102439-50-7 (alternate CAS 101488-65-7) | PubChem[2] |
| Molecular Formula | C₉H₁₂FN | PubChem[2] |
| Molecular Weight | 153.20 g/mol | PubChem[2] |
| Appearance | Not specified, likely a liquid or low-melting solid | General chemical knowledge |
| InChIKey | IIFDQESZTDBKEM-UHFFFAOYSA-N | PubChem[2] |
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice.[3] For this compound, the assessment must consider its specific toxicological classification as well as the potential hazards associated with its chemical class (aromatic amines).
GHS Classification and Health Effects
Based on notifications to the European Chemicals Agency (ECHA), this compound is classified as follows:
Table 2: GHS Hazard Classification
| Hazard Class | Code | Statement | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning (Exclamation Mark) |
Source: ECHA C&L Inventory via PubChem[2]
Primary Routes of Exposure:
-
Ingestion: Classified as harmful if swallowed.[2] Accidental ingestion can lead to systemic toxicity.
-
Dermal Contact: While not specifically classified, skin contact is a primary route of exposure for many amines.[3] Aromatic amines as a class can be absorbed through the skin, and irritation is possible.[4][5] Assume the potential for skin irritation and systemic absorption.
-
Ocular Exposure: Direct contact with eyes is likely to cause serious irritation.[4][5][7]
Mechanistic and Analog-Based Insights
The toxicological profile for this compound is not extensively documented in public literature. Therefore, a conservative approach based on analogous structures is scientifically prudent.
-
Amine Reactivity: The primary amine group imparts a basic character and nucleophilicity, which can lead to interactions with biological macromolecules.
-
Fluorine Metabolism: The C-F bond is generally stable, but metabolic processes can sometimes lead to the formation of reactive intermediates. The fluorophenyl moiety is common in pharmaceuticals and is often used to block metabolic oxidation at that position.
-
Analog Data: Structurally similar compounds, such as other fluorinated amphetamine analogs or simple aromatic amines, can exhibit a range of biological activities, including stimulant properties or other central nervous system effects.[8] The chloro-analog, 3-(4-Chlorophenyl)propan-1-amine, is associated with severe skin and eye damage warnings.[9] This suggests that a high degree of caution regarding skin and eye contact is warranted for the fluoro-analog as well.
The first principle of chemical safety is to treat substances of unknown toxicity as potentially hazardous.[1] Given the data, a risk assessment concludes that this compound must be handled with measures to prevent ingestion, skin/eye contact, and inhalation of aerosols.
Exposure Control and Personal Protective Equipment (PPE)
Exposure control is achieved through a hierarchy of controls. Engineering controls are the most effective, followed by administrative controls and, finally, PPE.
Engineering Controls
-
Chemical Fume Hood: All work involving open containers of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[1][3] This is the primary method to prevent inhalation of any potential vapors or aerosols.
-
Safety Shower & Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any laboratory where this chemical is handled.[10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
Table 3: Recommended Personal Protective Equipment
| Protection | Specification | Rationale and Best Practices |
| Hand | Nitrile gloves (minimum thickness of 4-5 mil) | Provides a barrier against splashes. No single glove material is impervious to all chemicals; therefore, gloves should be changed immediately upon suspected contact.[1] For prolonged work, consider double-gloving. |
| Eye | Safety glasses with side shields or chemical splash goggles | Standard laboratory practice. Goggles provide superior protection against splashes compared to safety glasses.[4][5] |
| Body | Fully-buttoned laboratory coat | Protects skin and personal clothing from contamination. |
| Face | Face shield (in addition to goggles) | Recommended when there is a significant risk of splashes, such as when transferring larger volumes or working with a reaction under pressure. |
Protocols for Safe Handling and Use
Adherence to standardized protocols minimizes the risk of exposure and ensures experimental reproducibility.
Weighing and Transferring Protocol
-
Preparation: Don all required PPE (lab coat, safety glasses/goggles, nitrile gloves).
-
Engineering Control: Perform all operations within a chemical fume hood.
-
Containment: Place the stock container and a tared weigh boat or vial on a disposable absorbent bench pad inside the hood.
-
Transfer: Use a clean spatula to carefully transfer the desired amount of the solid or liquid. Avoid generating dust or aerosols. If the material is a liquid, use a calibrated pipette or syringe.
-
Cleaning: Securely cap the stock container immediately after use. Clean the spatula with an appropriate solvent (e.g., ethanol or isopropanol) into a designated waste container.
-
Disposal: Dispose of the bench pad and any contaminated consumables (like pipette tips or weigh boats) into a clearly labeled solid hazardous waste container.
Solution Preparation Protocol
-
Preparation: Follow steps 1-2 from the weighing protocol.
-
Vessel Selection: Choose a flask or beaker of appropriate size to prevent splashing during solvent addition. Place it on a stir plate within the fume hood.
-
Addition: Add the weighed compound to the vessel.
-
Solvent Addition: Slowly add the desired solvent, directing the stream to the side of the vessel to avoid splashing. If stirring, add the solvent before starting the stir bar to prevent the solid from being flung out of the vessel.
-
Dissolution: Cap the vessel or cover it with paraffin film while stirring to prevent vapor release.
Storage and Stability
Proper storage is critical for maintaining chemical integrity and preventing hazardous situations.
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases, as these may cause vigorous or exothermic reactions.[7]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate GHS hazard pictograms.
-
Inventory: Maintain an accurate chemical inventory to track the location and quantity of the substance.[12]
Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Table 4: Emergency Response Protocols
| Incident | Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][13] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.[14] |
| Minor Spill | (Inside a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads). Scoop the material into a labeled hazardous waste container. Clean the area with an appropriate solvent. |
| Major Spill | (Outside a fume hood): Evacuate the immediate area. Alert colleagues and notify the institutional Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment. |
Waste Disposal
All waste containing this compound, including contaminated consumables and excess solutions, must be treated as hazardous waste.
-
Containers: Use separate, clearly labeled, and sealed containers for solid and liquid waste.
-
Compatibility: Do not mix incompatible waste streams.
-
Disposal: Follow all institutional, local, and national regulations for hazardous waste disposal. Contact your institution's EHS department for specific guidance.
Conclusion
The safe use of this compound in a professional research setting is contingent upon a foundational understanding of its potential hazards and the consistent application of robust safety protocols. By integrating the information from safety data sheets with a broader understanding of chemical reactivity and toxicology, researchers can implement a multi-layered safety strategy. This guide provides the technical framework and causal reasoning necessary to empower scientists to handle this compound responsibly, protecting themselves, their colleagues, and the integrity of their research.
References
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 4. fishersci.com [fishersci.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. 3-Fluoromethamphetamine - Wikipedia [en.wikipedia.org]
- 9. 3-(4-Chlorophenyl)propan-1-amine | C9H12ClN | CID 6485772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. solutions.covestro.com [solutions.covestro.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 13. southwest.tn.edu [southwest.tn.edu]
- 14. fishersci.com [fishersci.com]
Preliminary Mechanistic Studies of 3-(4-Fluorophenyl)propan-1-amine: A Novel Psychoactive Candidate
An In-Depth Technical Guide:
This guide outlines a strategic, multi-phase approach for the preliminary investigation into the mechanism of action (MoA) of 3-(4-Fluorophenyl)propan-1-amine. As a novel compound within the substituted phenethylamine class, its structural features—specifically the propyl chain and the para-fluorophenyl moiety—suggest a potential interaction with monoamine neurotransmitter systems.[1][2] The introduction of fluorine is a well-established medicinal chemistry technique to modulate pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity.[3][4]
Our investigation is built on the central hypothesis that this compound modulates monoaminergic neurotransmission by interacting with the transporters for dopamine (DAT), serotonin (SERT), and/or norepinephrine (NET). The following studies are designed to systematically test this hypothesis, moving from initial target identification to functional characterization and preliminary in vivo validation.
Phase 1: Primary Target Identification & Off-Target Profiling
Rationale: The foundational step in characterizing any novel CNS-active compound is to determine its primary binding targets. A broad screening approach is crucial to not only identify high-affinity interactions but also to proactively flag potential off-target activities that could lead to undesirable side effects. We will employ radioligand binding assays, the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[5][6][7]
Experimental Protocol 1: Competitive Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of this compound for human monoamine transporters (hDAT, hSERT, hNET) and a panel of common CNS receptors.
Methodology:
-
Preparation of Membranes: Utilize cell membranes prepared from Human Embryonic Kidney (HEK293) cells stably expressing either hDAT, hSERT, or hNET. For broader receptor screening, use commercially available membrane preparations for a standard panel (e.g., key serotonin, dopamine, adrenergic, and opioid receptor subtypes).
-
Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand at a concentration near its Kₑ value, and a range of concentrations of the test compound (this compound), typically from 10⁻¹¹ M to 10⁻⁵ M.
-
Controls:
-
Total Binding: Radioligand and membranes only.
-
Non-Specific Binding (NSB): Radioligand, membranes, and a high concentration of a known, potent inhibitor for the respective transporter (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET).
-
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B). Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters into scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[10]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Hypothetical Data Presentation: Binding Affinities
| Target Transporter | Radioligand | Hypothetical Kᵢ (nM) for this compound |
| hDAT | [³H]WIN 35,428 | 85 |
| hSERT | [³H]Citalopram | 15 |
| hNET | [³H]Nisoxetine | 250 |
This hypothetical data suggests a primary affinity for the serotonin transporter, with moderate affinity for the dopamine transporter and weaker affinity for the norepinephrine transporter.
Phase 2: Functional Characterization of Transporter Interaction
Rationale: High binding affinity does not reveal the functional consequence of the interaction. The compound could be an inhibitor (blocker) of neurotransmitter reuptake or a substrate that induces reverse transport (a releaser).[11][12] Distinguishing between these mechanisms is critical, as they lead to distinct neurochemical profiles and physiological effects.[13] We will use synaptosome-based or cell-based functional assays to elucidate this.
Experimental Workflow: Functional Characterization
Caption: Logical flow for Phase 2 functional assays.
Experimental Protocol 2: Synaptosomal Neurotransmitter Uptake Inhibition Assay
Objective: To measure the functional potency (IC₅₀) of this compound to inhibit the reuptake of radiolabeled neurotransmitters into rodent striatal (for dopamine) or cortical (for serotonin/norepinephrine) synaptosomes.[5]
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue (e.g., rat striatum for DAT) via differential centrifugation. Resuspend the final synaptosome pellet in a suitable buffer (e.g., Krebs-Ringer-HEPES).
-
Assay Setup: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of the test compound or a reference inhibitor (e.g., GBR 12909 for DAT) for 10-15 minutes at 37°C.[10]
-
Initiation of Uptake: Initiate the reaction by adding a fixed concentration of a radiolabeled neurotransmitter (e.g., [³H]Dopamine).
-
Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification & Analysis: Measure the radioactivity trapped within the synaptosomes on the filters using a liquid scintillation counter. Determine the IC₅₀ values as described in Protocol 1.
Experimental Protocol 3: Neurotransmitter Release (Efflux) Assay
Objective: To determine if this compound can induce transporter-mediated efflux of pre-loaded neurotransmitter, and to quantify its potency (EC₅₀) as a releasing agent.[12]
Methodology:
-
Cell Culture & Loading: Use HEK293 cells stably expressing the transporter of interest (e.g., hSERT). Pre-load the cells by incubating them with a radiolabeled neurotransmitter (e.g., [³H]Serotonin) for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells multiple times with buffer to remove extracellular radiolabel.
-
Induction of Release: Add varying concentrations of the test compound or a reference releaser (e.g., fenfluramine for SERT) to the cells.[13][14]
-
Sample Collection: At a specified time point (e.g., 20-30 minutes), collect the supernatant (extracellular buffer).
-
Cell Lysis & Quantification: Lyse the cells to determine the amount of radiolabel remaining intracellularly. Measure the radioactivity in both the supernatant and the cell lysate via scintillation counting.
-
Data Analysis: Calculate the percentage of neurotransmitter released as: (CPM in supernatant) / (CPM in supernatant + CPM in lysate) * 100. Plot the percentage of release against the log concentration of the test compound to determine the EC₅₀ value (the concentration that produces 50% of the maximal release effect).
Hypothetical Data Presentation: Functional Potencies
| Assay Type | Target | Hypothetical Potency for this compound |
| Uptake Inhibition | hSERT | IC₅₀ = 45 nM |
| Uptake Inhibition | hDAT | IC₅₀ = 210 nM |
| Release (Efflux) | hSERT | EC₅₀ = 75 nM (Max release: 80% of fenfluramine) |
| Release (Efflux) | hDAT | No significant release observed |
This hypothetical data suggests the compound is a potent serotonin releasing agent (SRA) and a moderate serotonin reuptake inhibitor, with weaker activity as a dopamine reuptake inhibitor.
Interpreting the Mechanism
Caption: Reuptake Inhibition vs. Serotonin Releasing Agent (SRA) action at SERT.
Phase 3: Preliminary In Vivo Pharmacological Assessment
Rationale: After establishing a plausible in vitro MoA, the next logical step is to assess whether these mechanisms translate to a measurable physiological effect in a whole organism. Locomotor activity in rodents is a highly sensitive and robust behavioral endpoint for evaluating novel psychoactive compounds, particularly those expected to modulate dopamine and serotonin systems.
Experimental Protocol 4: Murine Locomotor Activity Assessment
Objective: To evaluate the effect of this compound on spontaneous horizontal locomotor activity in mice.
Methodology:
-
Animals: Use male C57BL/6 mice, group-housed with a 12-hour light/dark cycle. Allow at least one week of acclimatization to the facility.
-
Apparatus: Use standard open-field arenas equipped with automated photobeam tracking systems to quantify distance traveled, ambulatory time, and stereotyped movements.
-
Habituation: On the day of testing, place the mice in the open-field arenas and allow them to habituate for 30-60 minutes until their baseline activity stabilizes.
-
Drug Administration: Administer the test compound (e.g., at 1, 3, and 10 mg/kg), a positive control (e.g., d-amphetamine at 2 mg/kg), or vehicle (e.g., saline with 5% Tween 80) via intraperitoneal (i.p.) injection.
-
Data Collection: Immediately return the animals to the arenas and record locomotor activity continuously for at least 90-120 minutes.
-
Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) to assess the onset and duration of action. Calculate the total distance traveled for each treatment group and compare them using an appropriate statistical test (e.g., one-way ANOVA followed by Dunnett's post-hoc test).
Expected Outcomes: Based on the hypothetical in vitro data suggesting a primary role as a serotonin releaser with some dopamine reuptake inhibition, we would predict a complex dose-dependent effect. Lower doses might produce modest hyperactivity, while higher doses could induce a more complex behavioral pattern, potentially including initial hyperactivity followed by stereotyped behaviors or even suppression of locomotion, characteristic of potent serotonin release.
Synthesis and Future Directions
This preliminary series of studies provides a robust and logical framework for the initial characterization of this compound. The data generated will allow for a clear classification of its primary in vitro mechanism (e.g., SRA, SDRI, etc.) and provide the first indication of its in vivo CNS activity.
Positive and interpretable results from these studies would justify progression to more advanced characterization, including:
-
In vivo Microdialysis: To directly measure changes in extracellular levels of dopamine and serotonin in specific brain regions.
-
Metabolic Stability Assays: To assess the compound's vulnerability to metabolism using liver microsomes.
-
Advanced Behavioral Pharmacology: To evaluate its potential in models of depression, anxiety, or addiction.
-
Comprehensive Safety Pharmacology: To assess cardiovascular and other potential liabilities.
This structured approach ensures that research decisions are data-driven, maximizing the potential for successfully elucidating the pharmacological profile of this novel compound.
References
- 1. Fluorine in psychedelic phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Effects of Aromatic Fluorine Substitution on Protonated Neurotransmitters: The Case of 2-Phenylethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and monoamine transporter binding properties of 3alpha-(substituted phenyl)nortropane-2beta-carboxylic acid methyl esters. Norepinephrine transporter selective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. grokipedia.com [grokipedia.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Spectroscopic Data of 3-(4-Fluorophenyl)propan-1-amine
Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for 3-(4-Fluorophenyl)propan-1-amine (CAS No: 101488-65-7).[1] As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural characteristics is paramount. This document details the theoretical and expected data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and infrared (IR) spectroscopy. Each section includes a discussion of the underlying principles, detailed experimental protocols designed for reproducibility, and an in-depth interpretation of the spectral data. This guide is intended for researchers, scientists, and drug development professionals requiring a foundational understanding of the spectroscopic signature of this molecule.
Compound Identification
Prior to any analytical undertaking, unequivocal identification of the subject compound is critical.
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem CID 6483796][1] |
| CAS Number | 101488-65-7 | [PubChem CID 6483796][1] |
| Molecular Formula | C₉H₁₂FN | [PubChem CID 6483796][1] |
| Molecular Weight | 153.20 g/mol | [PubChem CID 6483796][1] |
| Chemical Structure | PubChem |
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, Electron Ionization (EI) is a common and effective method that provides both the molecular weight and valuable structural information through fragmentation.[2][3]
Causality of Experimental Choices
Electron Ionization at 70 eV is the industry standard for generating reproducible mass spectra and creating searchable library entries.[2][4] This energy level is significantly higher than the ionization energy of most organic molecules (typically 5-15 eV), which not only ensures efficient ionization but also imparts sufficient internal energy to induce characteristic and predictable bond cleavages.[4] This "hard" ionization technique is invaluable for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint.[2][5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
This protocol is designed as a self-validating system by incorporating performance checks and standardized conditions.
-
Instrument Preparation:
-
Ensure the mass spectrometer's vacuum system is at optimal pressure (<10⁻⁶ Torr).
-
Heat the EI source to a standard temperature (e.g., 230 °C) to prevent sample condensation.[5]
-
Calibrate the mass analyzer using a known standard (e.g., perfluorotributylamine, PFTBA) across the desired mass range (e.g., m/z 20-300).
-
-
Sample Introduction:
-
Introduce the sample via a Gas Chromatography (GC) inlet for separation and purification, or via a direct insertion probe if analyzing a pure standard.
-
If using GC, a non-polar capillary column (e.g., DB-5ms) is suitable. Use a temperature program that ensures elution of the analyte at a reasonable retention time.
-
-
Ionization and Analysis:
-
Data Processing:
Predicted Fragmentation Pathway
The fragmentation of this compound is governed by the stability of the resulting ions and neutral losses. The primary amine functional group is the most likely site for initial ionization and directs the major fragmentation pathways.
-
Nitrogen Rule: As the compound contains a single nitrogen atom, its molecular ion will have an odd nominal mass, which is a key diagnostic feature.[11][12]
-
Alpha-Cleavage: This is the most characteristic fragmentation pathway for aliphatic amines.[13][14] It involves the cleavage of the Cα-Cβ bond (the bond between the first and second carbons of the propyl chain). This is a highly favored process as it results in a resonance-stabilized iminium cation.[11][15] For this molecule, α-cleavage leads to the loss of a 4-fluorophenylethyl radical and the formation of the [CH₂NH₂]⁺ ion at m/z 30 . This fragment is often the base peak in the mass spectra of primary n-alkylamines.[15]
-
Benzylic Cleavage: Cleavage of the bond between the propyl chain and the aromatic ring can occur, leading to the formation of a fluorobenzyl-type cation ([C₇H₆F]⁺) at m/z 109 or a propyl amine radical cation. The formation of the m/z 109 ion is particularly favorable due to the stability of the benzyl cation.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 153 | [C₉H₁₂FN]⁺˙ | Molecular Ion (M⁺˙) |
| 109 | [C₇H₆F]⁺ | Benzylic cleavage with loss of a propylamine radical |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage with loss of a 2-(4-fluorophenyl)ethyl radical |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.
Causality of Experimental Choices
Deuterated chloroform (CDCl₃) is a standard solvent for NMR as it dissolves a wide range of organic compounds and its deuterium signal provides a convenient lock for the spectrometer. Tetramethylsilane (TMS) is added as an internal standard (0 ppm) due to its chemical inertness and single, sharp resonance peak that does not overlap with most analyte signals.[16] Proton-decoupled ¹³C NMR is used to simplify the spectrum to a single peak for each unique carbon atom, which aids in counting the number of distinct carbon environments.[17]
Experimental Protocol: ¹H and ¹³C NMR
This protocol follows Good Laboratory Practice (GLP) for NMR to ensure data quality and integrity.[18]
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).[19]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0.0 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette.[19]
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's spinner turbine and use a depth gauge to ensure correct positioning.[19]
-
Insert the sample into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 400 MHz spectrometer would include a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.0 ppm (for ¹H) or the CDCl₃ residual peak to 77.16 ppm (for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The predicted ¹H NMR spectrum is based on established chemical shift principles and substituent effects.[16][20]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.15 | dd (t) | 2H | Ar-H (ortho to F) | Aromatic protons ortho to the electron-withdrawing fluorine atom are deshielded. They appear as a "triplet" or more accurately, a doublet of doublets due to coupling with both the adjacent aromatic proton and the fluorine atom. |
| ~ 6.98 | t | 2H | Ar-H (meta to F) | Aromatic protons meta to the fluorine atom are slightly less deshielded and appear as a triplet due to coupling with the two ortho protons. |
| ~ 2.71 | t | 2H | Ar-CH₂-CH₂-CH₂ -NH₂ | Protons on the carbon adjacent to the electron-withdrawing amino group are deshielded. They are split into a triplet by the adjacent CH₂ group. |
| ~ 2.65 | t | 2H | Ar-CH₂ -CH₂-CH₂-NH₂ | Benzylic protons are deshielded by the aromatic ring. They are split into a triplet by the adjacent CH₂ group. |
| ~ 1.85 | quintet | 2H | Ar-CH₂-CH₂ -CH₂-NH₂ | Protons on the central methylene group of the propyl chain are split by the four protons on the two adjacent CH₂ groups, resulting in a quintet. |
| ~ 1.2-1.5 | br s | 2H | -NH₂ | Amine protons are often broad and do not typically couple with adjacent protons. Their chemical shift is variable and depends on concentration and solvent.[20] |
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The predicted ¹³C NMR spectrum is based on typical chemical shift ranges for different carbon environments.[21][22][23]
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 161.5 (d, ¹JCF ≈ 245 Hz) | C -F | The carbon directly bonded to fluorine shows a very high chemical shift and a large one-bond coupling constant (¹JCF).[17] |
| ~ 137.5 (d, ⁴JCF ≈ 3 Hz) | Ar-C (ipso) | The ipso-carbon (to which the propyl chain is attached) is a quaternary carbon and will show a weak signal. It experiences a small long-range coupling to fluorine. |
| ~ 129.8 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to F) | Aromatic carbons ortho to the propyl group are influenced by the C-F bond three bonds away. |
| ~ 115.3 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to F) | Aromatic carbons meta to the propyl group show a large two-bond coupling to fluorine. |
| ~ 41.8 | -C H₂-NH₂ | The carbon adjacent to the nitrogen is deshielded relative to a simple alkane. |
| ~ 34.0 | Ar-CH₂-C H₂-CH₂-NH₂ | The central carbon of the propyl chain. |
| ~ 31.5 | Ar-C H₂-CH₂-CH₂-NH₂ | The benzylic carbon is slightly deshielded by the aromatic ring. |
Infrared (IR) Spectroscopy Analysis
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Causality of Experimental Choices
Preparing a sample as a thin film on a potassium bromide (KBr) plate is a common and straightforward method for liquid samples. KBr is used because it is transparent to IR radiation in the typical mid-IR range (4000-400 cm⁻¹) and will not contribute interfering peaks to the spectrum.[24] A background scan of the empty spectrometer is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the analyte.[25]
Experimental Protocol: Fourier-Transform Infrared (FT-IR)
-
Instrument Preparation:
-
Sample Preparation (Thin Film Method):
-
Place one clean, dry KBr salt plate on a clean surface.
-
Add one small drop of liquid this compound to the center of the plate.
-
Carefully place a second KBr plate on top of the first, spreading the liquid into a thin, uniform film.[24]
-
-
Data Acquisition:
-
Place the KBr plate assembly into the sample holder in the spectrometer.
-
Acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The standard data collection range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform a Fourier transform on the interferogram and ratio the result against the stored background spectrum to produce the final transmittance or absorbance spectrum.[27]
-
Label the significant peaks with their wavenumber values (cm⁻¹).
-
Interpretation of Expected Spectrum
The IR spectrum will display characteristic absorption bands corresponding to the vibrations of the functional groups within the molecule.[28][29][30]
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Notes |
| 3400 - 3250 | N-H stretch | Primary Amine (-NH₂) | A characteristic pair of medium-intensity peaks resulting from symmetric and asymmetric stretching. |
| 3100 - 3010 | C-H stretch | Aromatic C-H | Peaks appear just above 3000 cm⁻¹, indicative of sp² C-H bonds. |
| 2950 - 2850 | C-H stretch | Aliphatic C-H (-CH₂-) | Strong absorptions from the propyl chain. |
| 1650 - 1580 | N-H bend | Primary Amine (-NH₂) | A medium-intensity scissoring vibration. |
| 1600, 1500 | C=C stretch | Aromatic Ring | Two characteristic bands for the phenyl ring stretching vibrations. |
| 1250 - 1020 | C-N stretch | Aliphatic Amine | A medium to strong intensity band. |
| ~ 1220 | C-F stretch | Aryl-Fluoride | A very strong and characteristic absorption for the C-F bond. |
| 860 - 680 | C-H bend | Aromatic Ring | Strong out-of-plane bending peaks, the position of which is diagnostic of the substitution pattern (1,4-disubstituted). |
Conclusion
The collective analysis of Mass Spectrometry, NMR, and IR spectroscopy provides a robust and detailed structural profile of this compound. The mass spectrum is defined by its odd molecular weight and a characteristic base peak at m/z 30 from alpha-cleavage. The ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the propyl chain and the 1,4-disubstituted fluorophenyl ring. Finally, the IR spectrum confirms the presence of key functional groups, including the primary amine, the aromatic ring, and the carbon-fluorine bond. Together, these techniques offer a self-validating system for the unambiguous identification and characterization of this compound, providing essential data for researchers in drug development and chemical synthesis.
References
- 1. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Please explain the principles, advantages, and disadvantages of EI : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electron ionization - Wikipedia [en.wikipedia.org]
- 6. NIST Mass Spectrometry Data Center Standard Reference Libraries and Software Tools: Application to Seized Drug Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nist.gov [nist.gov]
- 8. NIST Standard Reference Database 1A | NIST [nist.gov]
- 9. NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available [sisweb.com]
- 10. spectrometrics.com [spectrometrics.com]
- 11. Video: Mass Spectrometry: Amine Fragmentation [jove.com]
- 12. Video: Mass Spectrometry of Amines [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]
- 15. youtube.com [youtube.com]
- 16. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 17. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 18. mun.ca [mun.ca]
- 19. youtube.com [youtube.com]
- 20. spectroscopyasia.com [spectroscopyasia.com]
- 21. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 22. 13C - NMR Absorptions of Major Functional Groups | NIST [nist.gov]
- 23. compoundchem.com [compoundchem.com]
- 24. eng.uc.edu [eng.uc.edu]
- 25. mse.washington.edu [mse.washington.edu]
- 26. astee.s3.amazonaws.com [astee.s3.amazonaws.com]
- 27. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. IR Absorption Table [webspectra.chem.ucla.edu]
- 30. eng.uc.edu [eng.uc.edu]
Methodological & Application
Synthesis of 3-(4-Fluorophenyl)propan-1-amine from 4-Fluorobenzaldehyde: A Detailed Guide for Researchers
Introduction
3-(4-Fluorophenyl)propan-1-amine is a key building block in medicinal chemistry and drug development, frequently incorporated into a variety of therapeutic agents due to its unique physicochemical properties imparted by the fluorophenyl moiety. This guide provides a comprehensive overview of two robust and efficient synthetic routes starting from the readily available precursor, 4-fluorobenzaldehyde. The protocols detailed herein are designed for researchers and scientists in both academic and industrial settings, with a focus on reproducibility, scalability, and mechanistic understanding. We will explore a two-step synthesis via a Henry reaction followed by reduction, and an alternative pathway involving a Knoevenagel condensation and subsequent reduction.
Comparative Overview of Synthetic Strategies
Two primary, reliable strategies for the synthesis of this compound from 4-fluorobenzaldehyde are presented. Each route offers distinct advantages and considerations for the synthetic chemist.
| Synthetic Route | Key Intermediates | Advantages | Considerations |
| Route 1: Henry Reaction | 1-(4-Fluorophenyl)-2-nitroprop-1-ene | Well-established classical reaction, good yields. | Use of nitroalkanes requires careful handling. |
| Route 2: Knoevenagel Condensation | 2-(4-Fluorobenzylidene)malononitrile | High atom economy, mild reaction conditions for the first step. | The reduction of the dinitrile can require specific catalytic systems. |
Route 1: Synthesis via Henry Reaction and Reduction
This synthetic pathway leverages the classical Henry (nitroaldol) reaction to form a C-C bond, followed by the reduction of the resulting nitroalkene to the desired primary amine.[1][2]
Workflow Diagram
References
Application Note: A Robust Reductive Amination Protocol for the Synthesis of 3-(4-Fluorophenyl)propan-1-amine
Introduction: The Significance of Fluorinated Amines in Medicinal Chemistry
3-(4-Fluorophenyl)propan-1-amine is a key building block in contemporary drug discovery. The incorporation of a fluorine atom into organic molecules can significantly modulate their pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This makes fluorinated amines, such as the title compound, highly sought-after intermediates in the synthesis of a wide range of pharmaceuticals, from central nervous system agents to cardiovascular drugs. This application note provides a detailed, field-proven protocol for the synthesis of this compound via a one-pot reductive amination, a widely utilized and efficient method for amine synthesis.[1][2]
The Chemistry: Understanding the Reductive Amination Pathway
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[1] The process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[3][4] In this protocol for the synthesis of this compound, 3-(4-fluorophenyl)propanal reacts with ammonia to form a protonated imine (iminium ion), which is then selectively reduced by a hydride-based reducing agent.
A key aspect of a successful one-pot reductive amination is the choice of the reducing agent. The reducing agent must be mild enough to not significantly reduce the starting aldehyde, but reactive enough to efficiently reduce the in situ formed imine or iminium ion.[5] Sodium cyanoborohydride (NaBH₃CN) is an excellent choice for this transformation due to its selectivity for the protonated imine over the carbonyl group, especially under mildly acidic conditions which favor iminium ion formation.[2][3]
Experimental Workflow Diagram
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 3-(4-fluorophenyl)propanal and ammonium chloride.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-(4-Fluorophenyl)propanal | C₉H₉FO | 152.17 | 5.0 g | 32.85 mmol |
| Ammonium Chloride | NH₄Cl | 53.49 | 3.51 g | 65.70 mmol |
| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 2.48 g | 39.42 mmol |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 150 mL | - |
| 1 M Sodium Hydroxide (NaOH) | NaOH | 40.00 | As needed | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-(4-fluorophenyl)propanal (5.0 g, 32.85 mmol) and methanol (100 mL). Stir the solution until the aldehyde is fully dissolved. Add ammonium chloride (3.51 g, 65.70 mmol) to the solution.[6]
-
Reductive Amination: Stir the resulting suspension at room temperature for 30 minutes. To this mixture, add sodium cyanoborohydride (2.48 g, 39.42 mmol) portion-wise over 15 minutes. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[7][8][9] The reaction mixture is then stirred at room temperature for 24 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes with a small percentage of triethylamine).
-
Work-up: After completion of the reaction, carefully quench the reaction by the slow addition of water (50 mL). Concentrate the mixture under reduced pressure to remove the methanol.
-
pH Adjustment and Extraction: To the remaining aqueous layer, add 1 M sodium hydroxide solution until the pH is approximately 10-11. Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of dichloromethane and methanol containing 1% triethylamine to afford the pure this compound.
Safety Precautions
-
Sodium Cyanoborohydride: This reagent is highly toxic and can release hydrogen cyanide gas upon contact with acids.[8][10] Always handle it in a fume hood and wear appropriate personal protective equipment, including gloves and safety glasses. Quench any residual reagent carefully.
-
Solvents: Methanol and dichloromethane are flammable and volatile. All operations should be performed in a well-ventilated fume hood away from ignition sources.
-
General Handling: Standard laboratory safety practices should be followed, including the use of safety glasses, lab coats, and gloves.
Characterization
The final product, this compound, is an oil. Its identity and purity can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is 153.20 g/mol .[11]
Conclusion
This application note provides a reliable and detailed protocol for the synthesis of this compound via reductive amination. The one-pot nature of this procedure, coupled with the use of a selective reducing agent, makes it an efficient and practical method for obtaining this valuable building block for research and drug development.[12][13] By carefully following the outlined steps and adhering to the safety precautions, researchers can successfully synthesize the target compound in good yield and purity.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. m.youtube.com [m.youtube.com]
- 6. wyzant.com [wyzant.com]
- 7. aksci.com [aksci.com]
- 8. chemistry.osu.edu [chemistry.osu.edu]
- 9. oxfordlabchem.com [oxfordlabchem.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol Guide: Comprehensive Characterization of 3-(4-Fluorophenyl)propan-1-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the analytical methods required for the robust characterization of 3-(4-Fluorophenyl)propan-1-amine. As a crucial intermediate in pharmaceutical synthesis and research, verifying its identity, purity, and overall quality is paramount to ensure the safety and efficacy of downstream products.[1][2][3] This guide moves beyond simple procedural lists, delving into the causality behind methodological choices and establishing a self-validating, orthogonal approach to analysis. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for generating reliable and reproducible data in compliance with stringent regulatory expectations.[3][4]
The Imperative for an Orthogonal Analytical Strategy
Characterizing a chemical entity like this compound cannot be reliably achieved with a single technique. Each analytical method has inherent strengths and limitations. An orthogonal strategy, which employs multiple techniques based on different physicochemical principles, provides a comprehensive and trustworthy profile of the analyte.[2] For instance, a chromatographic method may establish purity, but it does not definitively confirm the molecular structure. Conversely, a spectroscopic method can confirm the structure but may not be optimal for quantifying trace impurities.
Our approach integrates separation science with spectroscopic elucidation to build a complete analytical picture, ensuring that data from one technique corroborates the findings of another. This multi-faceted validation is the cornerstone of modern pharmaceutical analysis and quality assurance.[2][5]
Caption: Orthogonal approach for comprehensive characterization.
Chromatographic Methods: Purity and Impurity Profiling
Chromatography is the gold standard for separating a target analyte from process-related impurities, degradation products, or residual solvents.[1][3]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Expertise & Causality: HPLC is the preferred method for quantifying the purity of non-volatile organic compounds like this compound. We select a reversed-phase (RP-HPLC) method due to its versatility and compatibility with a wide range of organic molecules. A C18 column is a robust starting point, offering excellent hydrophobic retention. Because the analyte is a primary amine, which can exhibit poor peak shape due to interactions with residual silanols on the silica support, the mobile phase is acidified with formic acid. This protonates the amine, ensuring a single ionic state and promoting sharp, symmetrical peaks.
Protocol: RP-HPLC Purity Determination
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in a 50:50 (v/v) mixture of Acetonitrile and Water to a final volume of 25.0 mL to create a 1.0 mg/mL stock solution.
-
Dilute this stock solution 1:10 with the same diluent to yield a working concentration of 0.1 mg/mL.
-
Filter the working solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
The system is configured for reversed-phase separation with UV detection.
Parameter Condition Rationale Column C18, 250 x 4.6 mm, 5 µm Standard non-polar phase for broad applicability. Mobile Phase A 0.1% Formic Acid in Water Provides protons to ensure amine is in its ionic form. Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution. Gradient 10% B to 90% B over 15 min Ensures elution of both polar and non-polar impurities. Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column. Column Temp. 30 °C Ensures reproducible retention times. Injection Vol. 10 µL Standard volume for analytical HPLC. Detector UV at 254 nm The fluorophenyl group provides strong UV absorbance. -
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
The main peak corresponding to this compound is expected to have a retention time of approximately 6-8 minutes under these conditions.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Expertise & Causality: GC-MS is exceptionally suited for identifying and quantifying volatile and semi-volatile compounds, such as residual solvents from the synthesis process.[2][6] The high sensitivity of the mass spectrometer allows for detection at trace levels, while the fragmentation pattern produced by Electron Ionization (EI) serves as a molecular fingerprint for definitive identification.[6] A general-purpose, low-polarity column like a DB-5ms is chosen for its excellent separation of a wide range of analytes.
Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately dissolve approximately 50 mg of the sample in 1.0 mL of a suitable solvent (e.g., Dichloromethane or Methanol) that does not interfere with potential residual solvent peaks.
-
Vortex to ensure complete dissolution.
-
-
Instrumental Conditions:
Parameter Condition Rationale Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm Standard non-polar column for general screening. Carrier Gas Helium, constant flow at 1.2 mL/min Inert carrier gas, provides good efficiency. Injector Temp. 250 °C Ensures complete volatilization of the sample. Oven Program 40 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min Separates compounds based on boiling point. Transfer Line 280 °C Prevents condensation before MS entry. Ion Source Temp. 230 °C Standard temperature for EI. Ionization Mode Electron Ionization (EI) at 70 eV Provides reproducible, library-searchable mass spectra. Mass Range 35 - 400 amu Covers the expected mass range of the analyte and common solvents. -
Data Analysis:
-
The peak for this compound will be observed in the total ion chromatogram (TIC).
-
The corresponding mass spectrum can be compared to spectral libraries (e.g., NIST) for confirmation. The molecular ion [M]+• should be visible at m/z 153.[7][8]
-
Other peaks in the TIC can be identified as impurities by searching their mass spectra against the library.
-
Spectroscopic Methods: Unambiguous Structural Confirmation
Spectroscopy provides irrefutable evidence of a molecule's structure and the functional groups it contains.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful analytical tool for the de novo structural elucidation of organic molecules.[1] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. Together, they can be used to piece together the exact structure of the molecule, confirming its identity beyond any doubt. The choice of solvent, CDCl₃ (deuterated chloroform), is common for many organic molecules, and TMS (tetramethylsilane) is the universal reference standard (0 ppm).
Protocol: NMR Sample Preparation
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
Expected NMR Data:
| ¹H NMR (400 MHz, CDCl₃) | Assignment |
| Chemical Shift (δ, ppm) | Protons |
| ~ 7.15 | H-2', H-6' |
| ~ 6.98 | H-3', H-5' |
| ~ 2.75 | H-3 |
| ~ 2.65 | H-1 |
| ~ 1.80 | H-2 |
| ~ 1.30 (broad) | -NH₂ |
| ¹³C NMR (101 MHz, CDCl₃) | Assignment |
| Chemical Shift (δ, ppm) | Carbon |
| ~ 161.5 (d, ¹JCF ≈ 243 Hz) | C-4' |
| ~ 137.5 (d, ⁴JCF ≈ 3 Hz) | C-1' |
| ~ 129.8 (d, ³JCF ≈ 8 Hz) | C-2', C-6' |
| ~ 115.2 (d, ²JCF ≈ 21 Hz) | C-3', C-5' |
| ~ 41.8 | C-3 |
| ~ 34.0 | C-2 |
| ~ 31.5 | C-1 |
Note: Chemical shifts are predictive and may vary slightly. The splitting pattern (d = doublet) in ¹³C is due to coupling with the fluorine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR is a rapid and simple technique used to confirm the presence of key functional groups.[5] The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule. This provides a characteristic "fingerprint" and confirms that the expected functional groups (amine, aromatic ring, C-F bond) are present.
Protocol: FT-IR Analysis
-
Place a single drop of the neat liquid sample (if applicable) or a small amount of solid onto a salt plate (e.g., NaCl or KBr).
-
Alternatively, prepare a KBr pellet by mixing ~1 mg of sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Place the sample in the spectrometer and acquire the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 (two bands) | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3010 - 3100 | C-H Aromatic Stretch | Aromatic Ring |
| 2850 - 2960 | C-H Aliphatic Stretch | Propyl Chain (-CH₂-) |
| ~ 1600, ~1510 | C=C Aromatic Ring Stretch | Aromatic Ring |
| 1220 - 1230 | C-F Stretch | Aryl-Fluoride |
| 1100 - 1250 | C-N Stretch | Aliphatic Amine |
Integrated Analytical Workflow
The following workflow demonstrates the logical progression of analysis, from initial purity screening to definitive structural confirmation.
Caption: A typical workflow for sample characterization.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. biotech-spain.com [biotech-spain.com]
- 3. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 4. Analytical advances in pharmaceutical impurity profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. toref-standards.com [toref-standards.com]
- 6. waters.com [waters.com]
- 7. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - this compound (C9H12FN) [pubchemlite.lcsb.uni.lu]
Application Note: Comprehensive 1D NMR Analysis of 3-(4-Fluorophenyl)propan-1-amine
Introduction: The Significance of Fluorine in Modern Chemistry
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, make fluorinated compounds highly valuable.[1][2] 3-(4-Fluorophenyl)propan-1-amine is a key building block that exemplifies this class of molecules. Its structural integrity is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for its characterization.
This application note provides a detailed guide to the ¹H and ¹³C NMR analysis of this compound. We will move beyond a simple description of spectra to explain the underlying principles, particularly the profound influence of the ¹⁹F nucleus on both proton and carbon spectra. This guide is designed for researchers and drug development professionals who require a robust and reliable method for structural verification.
Foundational Principles: The Impact of ¹⁹F on NMR Spectra
The presence of a spin-½ ¹⁹F nucleus, which is 100% naturally abundant, introduces additional complexity and rich informational content into NMR spectra.[3][4] Unlike standard proton-proton (H-H) coupling, which typically occurs over two to three bonds, coupling between ¹⁹F and other nuclei (¹H and ¹³C) can be observed over much longer ranges (up to five bonds or more).[5][6] This through-bond scalar coupling, or J-coupling, is a powerful tool for confirming the position of fluorine within a molecule.
-
¹H NMR: Protons on the fluorinated aromatic ring will be split not only by adjacent protons but also by the ¹⁹F nucleus, leading to more complex multiplets than in their non-fluorinated analogs.
-
¹³C NMR: In standard proton-decoupled ¹³C spectra, the C-F coupling persists. This results in the splitting of carbon signals into doublets or more complex multiplets, with the magnitude of the coupling constant (ⁿJCF) being highly dependent on the number of bonds (n) separating the carbon and fluorine atoms.[7][8]
Experimental Design and Protocol
A meticulously prepared sample is the foundation of a high-quality NMR spectrum. The following protocol is a self-validating system designed to minimize artifacts and ensure reproducibility.
Sample Preparation
-
Analyte Quantity:
-
Solvent Selection:
-
Procedure:
-
Dissolve the sample in the deuterated solvent within a small, clean glass vial before transferring it to the NMR tube. This ensures complete dissolution and allows for visual inspection of any particulate matter.[9]
-
Using a Pasteur pipette, filter the solution through a small cotton or glass wool plug into a high-quality, clean, and unscratched 5 mm NMR tube to remove any solids, which can degrade spectral quality.[11][12]
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).[9]
-
Cap the NMR tube securely and label it clearly.
-
NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer.
Table 1: Recommended Spectrometer Parameters
| Parameter | ¹H NMR Acquisition | ¹³C NMR Acquisition | Causality and Rationale |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative ¹H; power-gated decoupling for ¹³C to enhance signal via NOE and simplify spectra. |
| Spectral Width | ~16 ppm | ~220 ppm | Encompasses the full range of expected chemical shifts for organic molecules.[13][14] |
| Number of Scans (NS) | 8 - 16 | 1024 - 4096 | ¹H requires fewer scans due to high sensitivity. ¹³C requires significantly more scans to overcome low natural abundance and achieve an adequate signal-to-noise ratio.[15] |
| Relaxation Delay (D1) | 1 - 2 s | 2 - 5 s | A sufficient delay ensures full relaxation of nuclei between pulses, which is crucial for accurate integration in ¹H and for observing quaternary carbons in ¹³C. |
| Acquisition Time (AQ) | ~3 s | ~1 s | A longer acquisition time provides better resolution. |
| Decoupling | N/A | ¹H broadband decoupling | Removes C-H coupling, simplifying the spectrum to singlets (or multiplets due to C-F coupling).[7] |
Data Interpretation and Structural Assignment
A logical workflow is essential for assigning the complex spectral data to the molecular structure.
Molecular Structure and Atom Numbering
The following diagram establishes the numbering system used for unambiguous spectral assignment.
Caption: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The ¹H NMR spectrum is characterized by distinct regions for the aliphatic chain and the aromatic ring.
Table 2: Predicted ¹H NMR Assignments
| Protons | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H5, H9 | 2H | ~7.15 | dd (or app. t) | ³JHH ≈ 8.6, ⁴JHF ≈ 5.5 |
| H6, H8 | 2H | ~6.98 | t | ³JHH ≈ 8.6, ³JHF ≈ 8.6 |
| H1 | 2H | ~2.75 | t | ³JHH ≈ 7.0 |
| H3 | 2H | ~2.65 | t | ³JHH ≈ 7.5 |
| H2 | 2H | ~1.80 | m (quintet) | ³JHH ≈ 7.2 |
| -NH₂ | 2H | ~1.5 (variable) | br s | - |
Analysis:
-
Aromatic Region (δ 6.9-7.2): The para-substituted pattern is distinctive. The protons ortho to the fluorine (H6, H8) couple to both their adjacent protons (H5, H9) and the fluorine atom. This results in a signal that often appears as a triplet due to the similar magnitudes of ³JHH and ³JHF.[16] The protons meta to the fluorine (H5, H9) are split by their adjacent protons (H6, H8) and by the fluorine over four bonds, resulting in a doublet of doublets.
-
Aliphatic Region (δ 1.7-2.8): The propyl chain gives rise to three signals.
-
The H1 methylene protons, adjacent to the electron-withdrawing amine group, are deshielded and appear as a triplet around δ 2.75, split by the H2 protons.[17]
-
The H3 benzylic protons are also deshielded and appear as a triplet around δ 2.65, split by the H2 protons.
-
The H2 methylene protons are coupled to both H1 and H3, resulting in a complex multiplet (a quintet if the coupling constants are similar) around δ 1.80.
-
-
Amine Protons (-NH₂): These protons are exchangeable and their chemical shift is highly dependent on concentration and solvent. They typically appear as a broad singlet and often do not show coupling.[17]
Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)
The proton-decoupled ¹³C spectrum is simplified by the absence of C-H coupling, but C-F coupling provides critical structural information.
Table 3: Predicted ¹³C NMR Assignments
| Carbon | Predicted δ (ppm) | Multiplicity (due to ¹⁹F) | Coupling Constant (JCF, Hz) |
| C7 | ~161.5 | d | ¹JCF ≈ 245 |
| C4 | ~137.5 | d | ⁴JCF ≈ 3 |
| C5, C9 | ~129.8 | d | ²JCF ≈ 8 |
| C6, C8 | ~115.2 | d | ³JCF ≈ 21 |
| C1 | ~42.0 | s | - |
| C3 | ~33.5 | s | - |
| C2 | ~31.0 | s | - |
Analysis:
-
Aromatic Region (δ 115-162):
-
C7: The carbon directly bonded to fluorine experiences the largest one-bond coupling (¹JCF), resulting in a large doublet at the most downfield chemical shift due to the electronegativity of fluorine.[5][18] The value of ¹JCF is typically > 240 Hz.
-
C5, C9: The carbons ortho to the fluorine show a two-bond coupling (²JCF) of approximately 8 Hz.
-
C6, C8: The carbons meta to the fluorine exhibit a three-bond coupling (³JCF) of around 21 Hz.
-
C4: The ipso-carbon (to which the propyl chain is attached) shows a small four-bond coupling (⁴JCF).
-
-
Aliphatic Region (δ 30-45):
-
The chemical shifts follow predictable trends, with the carbon attached to the nitrogen (C1) being the most deshielded.[19] As these carbons are more than four bonds away from the fluorine, any C-F coupling is typically negligible and the signals appear as singlets.
-
Workflow Visualization
The entire process from sample handling to final structure confirmation can be visualized as a systematic workflow.
Caption: Experimental workflow for NMR-based structural elucidation.
Conclusion
The comprehensive analysis of ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. By carefully preparing the sample and understanding the nuanced effects of fluorine on chemical shifts and coupling constants, researchers can confidently verify the identity and purity of this important synthetic intermediate. The characteristic splitting patterns in both the proton and carbon spectra, arising from H-F and C-F J-coupling, serve as definitive fingerprints for the 4-fluorophenyl moiety, transforming a potential complication into a powerful analytical tool.
References
- 1. researchgate.net [researchgate.net]
- 2. research-collection.ethz.ch [research-collection.ethz.ch]
- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biophysics.org [biophysics.org]
- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]
- 6. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 8. researchgate.net [researchgate.net]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. scribd.com [scribd.com]
- 11. organomation.com [organomation.com]
- 12. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemistryconnected.com [chemistryconnected.com]
- 18. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 19. 13C nmr spectrum of propylamine analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propanamine doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: High-Performance Liquid Chromatography for the Chiral Separation of 3-(4-Fluorophenyl)propan-1-amine Enantiomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 3-(4-Fluorophenyl)propan-1-amine. As a crucial chiral building block in the synthesis of various pharmaceutical agents, the stereoisomeric purity of this compound is of paramount importance. The developed protocol utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions to achieve baseline resolution of the (R)- and (S)-enantiomers. This guide provides a comprehensive walkthrough of the methodology, from sample preparation to data analysis, explains the scientific rationale behind the chosen parameters, and includes protocols for method validation in accordance with ICH guidelines.
Introduction: The Significance of Chiral Purity
Chiral amines are fundamental intermediates in the pharmaceutical and agrochemical industries, serving as scaffolds for a vast array of biologically active molecules.[1] The compound this compound possesses a single stereocenter, resulting in two enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and metabolic profiles.[2] Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drug substances and intermediates to ensure safety and efficacy.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most powerful and widely adopted technique for the reliable separation and quantification of enantiomers.[2] This document provides a validated protocol for the chiral separation of this compound, designed for researchers, scientists, and professionals engaged in drug discovery, development, and quality control.
The Scientific Rationale: Mechanism of Chiral Recognition
The success of this separation hinges on the selection of an appropriate CSP and the optimization of the mobile phase.
The Chiral Stationary Phase (CSP): Polysaccharide-Based Selectors
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamate derivatives coated or immobilized on a silica support, are renowned for their broad enantioselectivity.[3][4] For this application, an amylose-based CSP, specifically Amylose tris(3,5-dimethylphenylcarbamate) , is selected.
The chiral recognition mechanism of these CSPs is a complex, multi-point interaction process. The helical structure of the polysaccharide polymer creates chiral grooves or cavities.[5] The enantiomers of the analyte enter these cavities and interact with the carbamate groups of the chiral selector. The primary forces governing separation include:
-
Hydrogen Bonding: The primary amine (-NH₂) group of the analyte can act as a hydrogen bond donor, interacting with the carbonyl groups (C=O) of the carbamate linkages on the CSP.
-
π-π Interactions: The fluorophenyl ring of the analyte can engage in π-π stacking with the aromatic rings of the 3,5-dimethylphenylcarbamate selector.
-
Dipole-Dipole Interactions: The polar C-F and N-H bonds in the analyte contribute to dipole-dipole interactions with the polar carbamate groups of the CSP.
-
Steric Hindrance: The three-dimensional arrangement of the substituents around the chiral center of each enantiomer results in one enantiomer having a more favorable steric fit within the chiral groove of the CSP, leading to a stronger overall interaction and longer retention time.
The Mobile Phase: Normal Phase with Basic Additives
A normal phase elution mode, typically consisting of a non-polar alkane and a polar alcohol modifier, is often highly effective for the separation of free amines.[4]
-
Alkane/Alcohol System: A mobile phase of n-Hexane and 2-Propanol (Isopropanol) is employed. The alcohol modifier plays a crucial role in modulating the retention time and enantioselectivity by competing with the analyte for polar interaction sites on the CSP. Adjusting the percentage of the alcohol modifier is a key step in method optimization.
-
Basic Additive: Primary amines like the target analyte can exhibit strong, non-enantioselective interactions with residual acidic silanol groups on the silica support, leading to poor peak shape (tailing) and reduced resolution. To mitigate this, a small concentration (typically 0.1%) of a basic additive, such as Diethylamine (DEA) , is incorporated into the mobile phase. The DEA effectively neutralizes the active silanol sites, ensuring symmetrical and sharp chromatographic peaks.[2]
Experimental Protocol and Workflow
This section provides a detailed, step-by-step methodology for the chiral separation.
Materials and Instrumentation
| Item | Specification |
| HPLC System | Quaternary pump, Autosampler, Column Thermostat, UV/PDA Detector |
| Chiral Column | Amylose tris(3,5-dimethylphenylcarbamate) coated on 5 µm silica, 250 x 4.6 mm |
| Solvents | HPLC Grade n-Hexane, HPLC Grade 2-Propanol (IPA) |
| Additive | Diethylamine (DEA), >99.5% purity |
| Analyte | Racemic this compound |
| Sample Diluent | Mobile Phase |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL |
Step-by-Step Protocol
-
Mobile Phase Preparation:
-
Measure 900 mL of n-Hexane into a suitable solvent reservoir.
-
Add 100 mL of 2-Propanol.
-
Add 1.0 mL of Diethylamine.
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.
-
-
Sample Preparation:
-
Accurately weigh 10 mg of racemic this compound.
-
Dissolve in and dilute to 10.0 mL with the mobile phase to achieve a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
-
-
System Equilibration:
-
Install the chiral column in the HPLC system.
-
Purge the system with the mobile phase.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
-
-
Data Acquisition:
-
Perform a blank injection (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
-
Experimental Workflow Diagram
References
- 1. Chiral separation of pheniramine-like 3-phenyl-3-heteroarylpropylamines by CE and HPLC methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific high-performance liquid chromatographic assay for the enantiomers of phenylpropanolamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of 3-Phenylpropylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 3-(4-Fluorophenyl)propan-1-amine in Modern Medicinal Chemistry
Introduction: The Strategic Value of the 4-Fluorophenylpropylamine Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a well-established approach to enhance metabolic stability, binding affinity, and lipophilicity. The 3-(4-Fluorophenyl)propan-1-amine scaffold has emerged as a particularly valuable building block, offering a unique combination of a flexible propyl linker, a basic amine for salt formation and key interactions, and the advantageous properties of the 4-fluorophenyl group. This moiety is notably a key structural feature in analogues of the selective serotonin reuptake inhibitor (SSRI) citalopram, highlighting its utility in the development of agents targeting the central nervous system (CNS).[1] Furthermore, derivatives of similar fluorinated phenylalkylamines have shown promise as monoamine oxidase (MAO) inhibitors and dopamine receptor ligands, underscoring the broad therapeutic potential of this structural motif.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a versatile starting material for the synthesis of novel bioactive molecules. We will delve into detailed protocols for key synthetic transformations, explore the structure-activity relationships (SAR) of its derivatives, and discuss its application in the discovery of next-generation therapeutics.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂FN | PubChem |
| Molecular Weight | 153.20 g/mol | PubChem |
| CAS Number | 101488-65-7 | PubChem |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approx. 220-225 °C | |
| LogP (calculated) | 1.8 |
Core Synthetic Applications and Protocols
The primary amine functionality of this compound serves as a versatile handle for a variety of chemical transformations. The two most common and impactful applications in medicinal chemistry are amide bond formation and reductive amination.
Amide Bond Formation: Crafting Diverse Libraries
The synthesis of amides is a cornerstone of medicinal chemistry, allowing for the exploration of a vast chemical space and the introduction of various functional groups to probe interactions with biological targets. The reaction of this compound with a diverse range of carboxylic acids can generate extensive libraries of N-(3-(4-fluorophenyl)propyl)amides for screening.
Standard peptide coupling reagents are generally effective for the amidation of this compound. The choice of coupling reagent and conditions often depends on the nature of the carboxylic acid, particularly its steric hindrance and the presence of other functional groups.
-
EDC/HOBt: A widely used and cost-effective carbodiimide-based coupling system. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, while 1-hydroxybenzotriazole (HOBt) suppresses side reactions and minimizes racemization if the carboxylic acid is chiral.
-
HATU/DIPEA: A highly efficient and rapid coupling reagent, especially for hindered or electron-deficient partners. (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) provides high yields under mild conditions.
Caption: General workflow for amide coupling.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add HATU (1.2 mmol, 1.2 eq).
-
Add DIPEA (2.0 mmol, 2.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
Add this compound (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3-(4-fluorophenyl)propyl)amide.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis of the crude and purified material, looking for the expected molecular weight of the product. ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the final compound.
Reductive Amination: Accessing Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction. This approach is highly valuable for introducing a wide range of substituents on the nitrogen atom.
The choice of reducing agent is critical for the success of a reductive amination reaction, as it must selectively reduce the imine in the presence of the starting carbonyl compound.
-
Sodium Triacetoxyborohydride (STAB): A mild and selective reducing agent that is particularly effective for the reductive amination of aldehydes and ketones. It is generally preferred over sodium cyanoboorohydride due to its lower toxicity and ease of handling.
-
Sodium Cyanoborohydride (NaBH₃CN): Another effective reducing agent for this transformation. It is often used in protic solvents like methanol and can be advantageous for certain substrates. However, it is toxic and requires careful handling.
Caption: General workflow for reductive amination.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the aldehyde or ketone (1.0 mmol) in anhydrous DCE (10 mL), add this compound (1.1 mmol, 1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 mmol, 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.
Self-Validation: The formation of the desired secondary or tertiary amine can be confirmed by the disappearance of the carbonyl signal and the appearance of new signals corresponding to the newly formed C-N bond in the ¹³C NMR spectrum. Mass spectrometry will confirm the expected molecular weight.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study on a dedicated library of simple this compound derivatives is not extensively published, valuable insights can be gleaned from studies on more complex molecules containing this scaffold, such as citalopram analogues.
Key SAR Observations for CNS Targets:
-
The 4-Fluorophenyl Group: The fluorine atom at the para position of the phenyl ring is often crucial for activity. It can enhance binding affinity through favorable interactions with the target protein and improve metabolic stability by blocking a potential site of oxidation. In the context of monoamine oxidase inhibitors, electron-withdrawing groups like fluorine in the para position of the phenyl ring of related structures have been shown to increase inhibitory activity against both MAO-A and MAO-B.[2]
-
The Propyl Linker: The three-carbon chain provides conformational flexibility, allowing the pharmacophoric groups to adopt an optimal orientation for binding to the target. Modifications to the length or rigidity of this linker can significantly impact activity.
-
The Amino Group: As a primary amine, it serves as a key hydrogen bond donor and can be protonated at physiological pH, forming a crucial ionic interaction with acidic residues in the binding pocket of many CNS targets. Derivatization of this amine allows for the exploration of the steric and electronic requirements of the binding site.
-
N-Alkylation: Small alkyl groups are often well-tolerated and can be used to fine-tune lipophilicity and basicity.
-
N-Acylation: The introduction of an amide bond can introduce additional hydrogen bonding capabilities and alter the overall physicochemical properties of the molecule. The nature of the acyl group (e.g., aromatic, aliphatic, heterocyclic) will significantly influence the biological activity.
-
Caption: Key structural features for SAR studies.
Conclusion and Future Perspectives
This compound represents a high-value, versatile building block for medicinal chemists. Its inherent structural features, combined with the ease of derivatization through robust synthetic methodologies like amide coupling and reductive amination, make it an ideal starting point for the generation of diverse compound libraries. The established relevance of the 4-fluorophenylpropylamine motif in CNS-active agents provides a strong rationale for its continued exploration in the quest for novel therapeutics targeting a range of biological targets, including monoamine transporters, enzymes, and receptors. Future work focusing on the systematic exploration of the chemical space around this scaffold is likely to yield novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles.
References
- 1. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylcyclopropylamines. Part 3: Inhibition of monoamine oxidase A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of 3-(4-Fluorophenyl)propan-1-amine for Advanced Synthesis in Drug Discovery
Abstract
This technical guide provides a comprehensive overview of key derivatization strategies for 3-(4-fluorophenyl)propan-1-amine, a critical building block in modern medicinal chemistry. We delve into the rationale behind experimental choices for common transformations, including N-acylation, N-sulfonylation, and reductive amination. Detailed, step-by-step protocols are provided for each method, emphasizing reaction optimization, product isolation, and analytical characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel pharmaceutical agents.
Introduction: The Significance of the 4-Fluorophenylpropylamine Scaffold
The this compound moiety is a privileged scaffold in drug discovery. The incorporation of fluorine into drug candidates can significantly enhance pharmacokinetic and physicochemical properties, such as metabolic stability, membrane permeability, and binding affinity to target proteins. The strategic placement of a fluorine atom on the phenyl ring can modulate the molecule's electronic properties and lipophilicity, often leading to improved drug-like characteristics.[1][2][3] Consequently, derivatization of the primary amine functionality of this scaffold is a common and crucial step in the synthesis of a wide array of biologically active compounds.[4][5]
This application note will explore three fundamental derivatization pathways that provide access to a diverse range of downstream intermediates:
-
N-Acylation: Formation of amides, a ubiquitous functional group in pharmaceuticals.
-
N-Sulfonylation: Generation of sulfonamides, known for their diverse biological activities.
-
Reductive Amination: A versatile method for creating more complex secondary and tertiary amines.
Derivatization Strategies and Protocols
N-Acylation: Synthesis of N-Aryl and N-Alkyl Amides
N-acylation is a fundamental transformation for converting the primary amine into a stable amide linkage.[6] This reaction is typically achieved by reacting the amine with an acylating agent, such as an acid chloride or an acid anhydride.
Causality of Experimental Choices:
-
Acylating Agent: Acid chlorides are generally more reactive than acid anhydrides, leading to faster reaction times.[7] However, they are also more sensitive to moisture. Acetic anhydride is a common choice for introducing an acetyl group, a modification often used to cap a reactive amine.[8][9]
-
Base: A base, such as triethylamine or pyridine, is typically added to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards product formation.[10]
-
Solvent: Dichloromethane (DCM) or chloroform are common solvents due to their inert nature and ability to dissolve a wide range of organic compounds.
Experimental Protocol: General Procedure for N-Acylation
-
Preparation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Addition of Acylating Agent: Slowly add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired N-acyl derivative.[11]
| Parameter | Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction, followed by warming to ensure completion. |
| Reaction Time | 2-4 hours | Typically sufficient for complete conversion, but should be monitored by TLC. |
| Typical Yield | 85-95% | High yields are generally achievable with this robust reaction. |
Visualization of N-Acylation Workflow
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation: Accessing Sulfonamide Derivatives
The synthesis of sulfonamides from primary amines is a cornerstone of medicinal chemistry, with this functional group being present in numerous approved drugs.[12] The reaction proceeds via the nucleophilic attack of the amine on the electrophilic sulfur atom of a sulfonyl chloride.[13]
Causality of Experimental Choices:
-
Sulfonylating Agent: A variety of sulfonyl chlorides can be employed, allowing for the introduction of diverse aryl or alkylsulfonyl groups.
-
Base: A non-nucleophilic base like pyridine or N-methylmorpholine is often used to scavenge the HCl byproduct.[14]
-
Solvent: Anhydrous aprotic solvents such as DCM or tetrahydrofuran (THF) are suitable for this reaction.
Experimental Protocol: General Procedure for N-Sulfonylation
-
Preparation: Dissolve this compound (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM (0.2 M) and cool the solution to 0 °C.
-
Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: After filtration and concentration, purify the crude product by recrystallization or flash column chromatography.
| Parameter | Condition | Rationale |
| Temperature | 0 °C to Room Temperature | Controlled addition at low temperature prevents side reactions. |
| Reaction Time | 4-12 hours | Sulfonylation is generally slower than acylation. |
| Typical Yield | 80-90% | Good yields are expected for this reliable transformation. |
Visualization of N-Sulfonylation Mechanism
Caption: Simplified mechanism of N-sulfonylation.
Reductive Amination: Forging New Carbon-Nitrogen Bonds
Reductive amination is a highly versatile and widely used method for the synthesis of secondary and tertiary amines.[15][16] The reaction involves the initial formation of an imine or iminium ion from the primary amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[17][18]
Causality of Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for imines in the presence of aldehydes or ketones, and does not require acidic conditions that can be detrimental to sensitive substrates.[15][18][19] Sodium cyanoborohydride (NaBH3CN) is another effective option.[16][19]
-
Solvent: Dichloroethane (DCE) or tetrahydrofuran (THF) are commonly used solvents for reductive aminations with STAB.
-
One-Pot Procedure: This reaction is often performed as a one-pot synthesis, which is efficient and avoids the isolation of the intermediate imine.[17]
Experimental Protocol: General Procedure for Reductive Amination
-
Imine Formation: To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.0 eq) in dichloroethane (DCE, 0.2 M), add a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution and purify the crude product by flash column chromatography. For basic amine products, it may be beneficial to use an amine-functionalized silica gel or add a small amount of triethylamine to the eluent to prevent streaking.[20][21]
| Parameter | Condition | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for the imine intermediate. |
| Reaction Time | 12-24 hours | The reaction is typically slower but very reliable. |
| Typical Yield | 70-85% | Good yields are generally obtained for this versatile reaction. |
Visualization of Reductive Amination Logical Flow
Caption: Logical flow of the one-pot reductive amination process.
Analytical Characterization and Purification
The successful derivatization of this compound should be confirmed by appropriate analytical techniques.
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the purity of the product and confirms its molecular weight. Derivatization is often employed to improve the LC-MS analysis of amines.[22][23][24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the final product. ¹⁹F NMR can be a valuable tool for confirming the presence of the fluorine atom.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as the amide C=O stretch or the S=O stretches of a sulfonamide.
Purification of the derivatized products is typically achieved by flash column chromatography. For basic amine products resulting from reductive amination, specialized purification techniques may be necessary to obtain high purity.[20][21][26][27]
Conclusion
The derivatization of this compound is a critical step in the synthesis of many potential drug candidates. The choice of derivatization strategy—N-acylation, N-sulfonylation, or reductive amination—depends on the desired final product and the overall synthetic route. The protocols outlined in this application note provide a solid foundation for researchers to successfully perform these transformations and generate a diverse range of valuable intermediates for further synthetic exploration in the field of drug discovery.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Fluorinated Amines: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. ijcrt.org [ijcrt.org]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent advances in the synthesis of N-acyl sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 20. biotage.com [biotage.com]
- 21. biotage.com [biotage.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. scispace.com [scispace.com]
- 25. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 26. teledyneisco.com [teledyneisco.com]
- 27. reddit.com [reddit.com]
Application Note: Experimental Protocol for Assessing the Antibacterial Activity of 3-(4-Fluorophenyl)propan-1-amine
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Fluorinated organic compounds have emerged as a promising class of molecules in medicinal chemistry, often exhibiting enhanced potency, metabolic stability, and bioavailability.[1][2] The incorporation of fluorine can significantly alter the electronic properties of a molecule, potentially leading to improved interactions with bacterial targets.[2] This application note provides a comprehensive experimental protocol for assessing the antibacterial activity of a novel fluorinated compound, 3-(4-Fluorophenyl)propan-1-amine.
This guide is intended for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics of the compound. The protocols are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.[3][4][5][6]
Core Principles of Antibacterial Susceptibility Testing
The preliminary assessment of an antibacterial agent's efficacy involves determining its potency against a panel of clinically relevant bacteria. The fundamental assays—MIC, MBC, and time-kill kinetics—provide a quantitative and dynamic picture of the compound's activity.
-
Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] It is the primary measure of a compound's potency.
-
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11] This parameter helps to distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
-
Time-Kill Kinetics Assay: This assay provides a dynamic assessment of antibacterial activity by measuring the rate of bacterial killing over time at various concentrations of the compound.[12][13][14][15][16] It offers valuable insights into the concentration-dependent or time-dependent nature of the antimicrobial effect.[12]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[7][8]
Materials:
-
This compound
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture on an agar plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension with fresh CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[12]
-
Dilute the standardized suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the test wells.[7][8]
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform two-fold serial dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 35 ± 2°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined following the MIC assay to assess the bactericidal activity of the compound.
Materials:
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and spreader
Procedure:
-
Subculturing:
-
From the wells showing no visible growth in the MIC assay (the MIC well and wells with higher concentrations), take a 10 µL aliquot.[9]
-
Spot-plate the aliquot onto a sterile MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
Time-Kill Kinetics Assay
This assay provides a detailed view of the compound's bactericidal or bacteriostatic effects over time.
Materials:
-
This compound
-
Test bacterial strains
-
CAMHB
-
Sterile culture tubes
-
Shaking incubator (37°C)
-
MHA plates
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Prepare a standardized bacterial inoculum as described in the MIC protocol.
-
-
Preparation of Test Concentrations:
-
Prepare culture tubes with CAMHB containing various concentrations of this compound (e.g., 0.5x, 1x, 2x, and 4x the MIC).
-
Include a growth control tube without the compound.
-
-
Inoculation and Sampling:
-
Quantification of Viable Bacteria:
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Following incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log10 CFU/mL against time for each concentration to visualize the killing kinetics. A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[13][15]
-
Data Presentation
MIC and MBC Data
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| E. coli ATCC 25922 | 32 | 128 | 4 | Bactericidal |
| P. aeruginosa ATCC 27853 | 64 | >256 | >4 | Likely Bacteriostatic |
| K. pneumoniae ATCC 700603 | 32 | 64 | 2 | Bactericidal |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[9]
Time-Kill Kinetics Data
| Time (hours) | Growth Control (Log10 CFU/mL) | 0.5x MIC (Log10 CFU/mL) | 1x MIC (Log10 CFU/mL) | 2x MIC (Log10 CFU/mL) | 4x MIC (Log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 | 5.7 |
| 2 | 6.5 | 5.5 | 5.2 | 4.8 | 4.1 |
| 4 | 7.8 | 5.3 | 4.6 | 3.9 | 3.0 |
| 8 | 8.9 | 5.1 | 3.8 | <2.0 | <2.0 |
| 24 | 9.2 | 5.0 | <2.0 | <2.0 | <2.0 |
Visualizations
Caption: Workflow for MIC and MBC Determination.
References
- 1. nbinno.com [nbinno.com]
- 2. Fluorination in enhancing photoactivated antibacterial activity of Ru( ii ) complexes with photo-labile ligands - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01806F [pubs.rsc.org]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. iacld.com [iacld.com]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. darvashco.com [darvashco.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. microchemlab.com [microchemlab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. nelsonlabs.com [nelsonlabs.com]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Detection of 3-(4-Fluorophenyl)propan-1-amine in Human Plasma
Abstract
This document details a comprehensive, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-(4-Fluorophenyl)propan-1-amine in human plasma. The protocol is designed for researchers, toxicologists, and drug development professionals requiring a highly selective and sensitive assay for this compound. The methodology employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation using reversed-phase HPLC, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high throughput, excellent reproducibility, and a low limit of quantification suitable for pharmacokinetic or toxicological studies.
Introduction and Scientific Rationale
This compound is a primary amine containing a fluorophenyl moiety. As a small molecule, its detection in complex biological matrices like human plasma presents challenges due to the presence of endogenous interferences and high protein content.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical testing, offering unparalleled selectivity and sensitivity.[2]
The rationale for this method is based on the physicochemical properties of the analyte. The basic amine group is readily protonated, making it ideal for positive mode electrospray ionization (ESI+). The combination of a C18 reversed-phase column with an acidic mobile phase ensures good chromatographic peak shape and retention for this basic compound.[3] The core of the method's selectivity lies in the use of tandem mass spectrometry, specifically Multiple Reaction Monitoring (MRM), where a specific precursor ion is isolated and fragmented to produce unique product ions, effectively filtering out background noise.[4]
Workflow Overview
The entire analytical process is streamlined for efficiency and robustness. The workflow consists of three primary stages: sample preparation to isolate the analyte from plasma proteins, chromatographic separation to resolve the analyte from other components, and mass spectrometric detection to provide definitive identification and quantification.
Caption: High-level workflow for the analysis of this compound.
Materials and Reagents
-
Standards: this compound analytical standard (≥98% purity), appropriate internal standard (IS), e.g., this compound-d4.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade, ≥99%), Deionized Water (≥18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA anticoagulant).
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with inserts, analytical balance, calibrated pipettes.
-
Equipment: Vortex mixer, microcentrifuge capable of >14,000 x g, LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher Scientific, Waters) equipped with an ESI source.
Experimental Protocols
Protocol: Plasma Sample Preparation via Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of interfering proteins from plasma samples prior to LC-MS/MS analysis.[5] Acetonitrile is selected as the precipitating agent due to its high efficiency in denaturing proteins while ensuring good recovery of small polar to moderately polar analytes.[6]
Step-by-Step Methodology:
-
Thawing: Thaw frozen plasma samples and blank matrix at room temperature, followed by vortexing to ensure homogeneity.[7]
-
Aliquoting: Pipette 100 µL of the plasma sample, calibration standards, or quality control (QC) samples into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water) to each tube, except for "double blank" samples (matrix without analyte or IS).
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube. A 3:1 ratio of solvent to plasma is recommended for efficient protein removal.[8]
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.
-
Incubation (Optional but Recommended): Incubate tubes at -20°C for 20 minutes to enhance protein precipitation.[6]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant into an autosampler vial for analysis. Avoid disturbing the protein pellet.
Caption: Detailed workflow for the protein precipitation sample preparation protocol.
Protocol: LC-MS/MS Instrumental Analysis
The instrumental method is optimized for the separation and detection of a basic amine using standard reversed-phase chromatography and positive ion ESI.
Caption: Schematic of the LC-MS/MS instrument configuration.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Value | Rationale |
| Column | Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for hydrophobic and moderately polar compounds like the analyte.[9] |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the analyte's amine group, which significantly improves peak shape and reduces tailing on silica-based columns.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and UV cutoff, compatible with MS.[10] |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column, balancing analysis time and efficiency. |
| Gradient | 5% to 95% B over 3 min, hold 1 min, re-equilibrate 1 min | A gradient elution is necessary to elute the analyte with a good peak shape while cleaning the column of more hydrophobic matrix components.[9] |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
Table 2: Tandem Mass Spectrometry (MS/MS) Conditions
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic amine group is readily protonated ([M+H]+), leading to high ionization efficiency and sensitivity in positive mode.[11] |
| Precursor Ion (Q1) | m/z 154.1 | Corresponds to the protonated molecular ion of this compound ([C9H12FN+H]+). The exact monoisotopic mass is 153.0954, so [M+H]+ is 154.1027.[12] |
| Product Ion (Q3) - Quantifier | User to determine empirically (e.g., m/z 109.1) | This should be the most intense and stable fragment ion. A likely fragment is the fluorotropylium ion resulting from cleavage of the propyl amine side chain. This must be confirmed experimentally.[4] |
| Product Ion (Q3) - Qualifier | User to determine empirically (e.g., m/z 137.1) | A second, specific fragment ion (e.g., loss of NH3) used to confirm the identity of the analyte, enhancing selectivity. The ion ratio between quantifier and qualifier must be consistent.[4] |
| Collision Gas | Argon | An inert gas used to induce fragmentation (Collision-Induced Dissociation - CID). |
| Collision Energy (CE) | Optimize empirically for each transition | CE must be optimized to maximize the signal for each specific product ion.[13] A typical starting range is 10-40 eV. |
| Source Temp. | 500 °C | Optimizes desolvation of the ESI droplets. |
| Dwell Time | 100 ms | Sufficient time to acquire an adequate number of data points across the chromatographic peak for reliable integration. |
Method Development Insights: Causality Behind Choices
Selection and Optimization of MS/MS Transitions
The trustworthiness of an MRM assay hinges on the selection of specific and robust transitions. The process is a foundational step in method development.
-
Precursor Ion Confirmation: Directly infuse a standard solution of this compound (~1 µg/mL) into the mass spectrometer. In a full scan (Q1 scan) in ESI+ mode, confirm the presence and high intensity of the protonated molecule at m/z 154.1.
-
Product Ion Discovery: Switch to a product ion scan mode. Select m/z 154.1 in Q1 and scan Q3 to observe all fragment ions generated at various collision energies. The goal is to identify at least two stable, intense fragments that are specific to the molecule. Avoid selecting very low-mass fragments or common losses (like water) that may lack specificity.[4]
-
Collision Energy (CE) Optimization: For each promising product ion, perform a CE optimization. This involves acquiring data for the specific MRM transition while ramping the collision energy across a range (e.g., 5 to 60 eV).[13] The CE value that yields the maximum product ion intensity should be selected for the final method.[14] This empirical determination is critical as theoretical CE calculations are often suboptimal.[15]
The Role of the Internal Standard (IS)
An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., containing deuterium or ¹³C). The IS is added at the very beginning of the sample preparation process to account for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[16] Since the IS is chemically identical to the analyte, it behaves the same way during the entire process but is distinguished by its mass. The final concentration is calculated from the peak area ratio of the analyte to the IS, which provides a self-validating system for each sample.
Data Presentation and System Suitability
For quantitative analysis, a calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the known concentration of the calibration standards. A linear regression with a weighting factor (typically 1/x or 1/x²) is applied.
Table 3: Typical Method Performance Characteristics
| Parameter | Target Acceptance Criteria | Purpose |
| Linearity (r²) | > 0.995 | Demonstrates a direct proportional relationship between concentration and response. |
| Calibration Range | e.g., 0.1 - 100 ng/mL | Defines the accurate quantifiable range of the assay. |
| LLOQ | Signal-to-Noise > 10 | The lowest concentration that can be quantified with acceptable accuracy and precision. |
| Accuracy | Within ±15% of nominal value | How close the measured concentration is to the true value. |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Measures the reproducibility of the results upon repeated measurements. |
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of this compound in human plasma. The method leverages a simple and efficient protein precipitation for sample cleanup and highly selective MRM for detection. The explained rationale behind the choice of extraction technique, chromatographic conditions, and mass spectrometric parameters provides a solid foundation for researchers to implement and further validate this method in their own laboratories for a variety of applications, from preclinical drug development to clinical research.
References
- 1. biocompare.com [biocompare.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. biotage.com [biotage.com]
- 4. youtube.com [youtube.com]
- 5. Technical Tip: Protein Precipitation [phenomenex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. a protein precipitation extraction method [protocols.io]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 10. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. academic.oup.com [academic.oup.com]
- 12. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. scispace.com [scispace.com]
- 15. skyline.ms [skyline.ms]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Notes: A Comprehensive Protocol for the Synthesis of 3-(4-Fluorophenyl)propan-1-amine Hydrochloride
Introduction
3-(4-Fluorophenyl)propan-1-amine hydrochloride is a primary amine salt that serves as a valuable building block in medicinal chemistry and drug development. The presence of the fluorophenyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing metabolic stability and binding affinity to biological targets. This document provides a detailed, field-proven protocol for the synthesis of this compound hydrochloride, designed for researchers and scientists in organic synthesis and drug discovery. The described methodology is based on the robust and widely applicable reduction of a nitrile precursor followed by salt formation, ensuring high yield and purity of the final product.
Strategic Overview: The Synthetic Rationale
The chosen synthetic pathway involves a two-step process starting from the commercially available 3-(4-fluorophenyl)propanenitrile.
-
Nitrile Reduction: The core of the synthesis is the reduction of the nitrile group to a primary amine. For this transformation, Lithium Aluminum Hydride (LiAlH₄) is selected as the reducing agent. LiAlH₄ is a powerful hydride donor, capable of efficiently reducing nitriles to their corresponding primary amines.[1] While other reducing agents could be employed, LiAlH₄ is known for its high reactivity and broad applicability in this context.
-
Hydrochloride Salt Formation: The resulting free amine is then converted to its hydrochloride salt. This is a standard procedure to improve the compound's stability, crystallinity, and solubility in aqueous media, which is often advantageous for subsequent applications, including biological testing and formulation studies.
This synthetic approach is both efficient and reliable, making it suitable for laboratory-scale preparations.
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Purity |
| 3-(4-Fluorophenyl)propanenitrile | C₉H₈FN | 149.17 | Commercially Available | ≥98% |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | Commercially Available | ≥95% |
| Anhydrous Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Commercially Available | Anhydrous |
| Hydrochloric Acid (HCl) in Diethyl Ether | HCl in (C₂H₅)₂O | - | Commercially Available | 2.0 M solution |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Commercially Available | Anhydrous |
| Deionized Water | H₂O | 18.02 | In-house | - |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Ice bath
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
Part 1: Synthesis of this compound (Free Base)
Safety First: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn at all times.
-
Reaction Setup: A 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel, is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).
-
Reagent Addition: The flask is allowed to cool to room temperature under the inert atmosphere. Lithium Aluminum Hydride (1.5 g, 39.5 mmol) is carefully added to the flask, followed by anhydrous diethyl ether (50 mL).
-
Substrate Addition: 3-(4-Fluorophenyl)propanenitrile (5.0 g, 33.5 mmol) is dissolved in anhydrous diethyl ether (25 mL) and transferred to the dropping funnel. This solution is then added dropwise to the stirred suspension of LiAlH₄ over a period of 30 minutes. The addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction flask is cooled in an ice bath to 0 °C. The reaction is cautiously quenched by the sequential dropwise addition of:
-
Deionized water (1.5 mL)
-
15% aqueous sodium hydroxide solution (1.5 mL)
-
Deionized water (4.5 mL) This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid, which is easily filtered.
-
-
Workup and Isolation: The resulting white precipitate is removed by filtration through a pad of Celite®, and the filter cake is washed with diethyl ether (3 x 20 mL). The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield this compound as a crude oil.
Part 2: Preparation of this compound Hydrochloride
-
Salt Formation: The crude this compound is dissolved in a minimal amount of anhydrous diethyl ether (approximately 20 mL).
-
Precipitation: While stirring, a 2.0 M solution of hydrochloric acid in diethyl ether is added dropwise until no further precipitation is observed. The formation of a white solid indicates the hydrochloride salt.
-
Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound hydrochloride as a white to off-white solid.
Workflow and Reaction Visualization
Figure 1: Overall workflow for the synthesis of this compound hydrochloride.
Expected Results and Characterization
The protocol is expected to yield this compound hydrochloride in good yield and high purity. The final product should be characterized to confirm its identity and purity.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₉H₁₃ClFN |
| Molecular Weight | 189.66 g/mol |
| Melting Point | Not widely reported, but expected to be a sharp melting point for a pure crystalline solid. |
| ¹H NMR | Expected chemical shifts (δ, ppm) in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆): Aromatic protons (~7.0-7.3 ppm, multiplet), methylene group adjacent to nitrogen (~2.9-3.1 ppm, triplet), methylene group adjacent to the aromatic ring (~2.6-2.8 ppm, triplet), and the central methylene group (~1.8-2.0 ppm, multiplet). The ammonium protons may appear as a broad singlet. |
| ¹³C NMR | Expected chemical shifts (δ, ppm): Aromatic carbons (~115-160 ppm, with C-F coupling), and aliphatic carbons (~30-45 ppm). |
| FT-IR (KBr) | Characteristic peaks for N-H stretching of the ammonium salt (~2800-3200 cm⁻¹, broad), C-H stretching (~2850-3000 cm⁻¹), C=C aromatic stretching (~1500-1600 cm⁻¹), and C-F stretching (~1200-1250 cm⁻¹). |
Safety and Handling
-
Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive and pyrophoric. It reacts violently with water, alcohols, and other protic solvents, releasing flammable hydrogen gas. It should be handled under an inert atmosphere in a fume hood. In case of fire, use a Class D fire extinguisher (for combustible metals) or dry sand. Do not use water or carbon dioxide extinguishers.
-
Diethyl Ether (Et₂O): Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Use in a well-ventilated fume hood away from ignition sources.
-
Hydrochloric Acid (HCl): Concentrated solutions are corrosive and can cause severe burns. Handle with appropriate gloves and eye protection.
References
Application Notes and Protocols: 3-(4-Fluorophenyl)propan-1-amine as a Versatile Building Block in Drug Discovery
Introduction: The Strategic Importance of Fluorinated Scaffolds in Medicinal Chemistry
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties. The unique electronic properties of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase bioavailability. The 3-(4-fluorophenyl)propan-1-amine scaffold is a particularly valuable building block as it combines the benefits of a fluorinated aromatic ring with a flexible propyl amine chain. This combination provides a versatile platform for the synthesis of a diverse range of compounds targeting various therapeutic areas, most notably disorders of the central nervous system (CNS).
This guide provides a detailed overview of the applications of this compound in drug discovery, complete with detailed protocols for its derivatization through common and effective synthetic transformations.
Chemical Profile and Handling
| Property | Value | Reference |
| Chemical Name | This compound | --INVALID-LINK--[1] |
| CAS Number | 101488-65-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₉H₁₂FN | --INVALID-LINK--[1] |
| Molecular Weight | 153.20 g/mol | --INVALID-LINK--[1] |
| Appearance | Colorless to pale yellow liquid | General Knowledge |
| Boiling Point | Approx. 220-225 °C | General Knowledge |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, MeOH) | General Knowledge |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the material safety data sheet (MSDS) for complete safety information.
Applications in Drug Discovery: A Gateway to Bioactive Molecules
The this compound moiety is a key structural feature in a variety of bioactive compounds, particularly those targeting the central nervous system. Its utility is highlighted by its presence in analogues of successful drugs like Paroxetine and Citalopram, both of which are selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety disorders.[2][3][4] The fluorophenyl group often contributes to enhanced binding affinity at the serotonin transporter (SERT), while the flexible propanamine linker allows for optimal positioning of other pharmacophoric elements.
The primary amino group of this compound serves as a versatile handle for a wide range of chemical modifications, enabling the exploration of extensive chemical space. The two most common and powerful transformations for derivatizing this building block are N-acylation and reductive amination.
Core Synthetic Protocols
Protocol 1: N-Acylation of this compound
N-acylation is a fundamental transformation that introduces an amide functionality, a common feature in many drug molecules. This protocol provides a general procedure for the N-acylation of this compound using an acyl chloride.
Reaction Scheme:
References
- 1. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document: Synthesis and ligand binding of tropane ring analogues of paroxetine. (CHEMBL1131114) - ChEMBL [ebi.ac.uk]
- 3. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during its synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
The most prevalent and industrially scalable method for synthesizing this compound is through the reductive amination of 4-fluorophenylacetone. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonium salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1] Alternative, though less common, routes might include the reduction of 3-(4-fluorophenyl)propanenitrile or the Gabriel synthesis starting from a suitable halo-precursor.[2]
Q2: I'm seeing an unexpected peak in my GC-MS analysis. What are the most likely impurities?
The impurity profile is highly dependent on the synthetic route and reaction conditions. However, for the common reductive amination pathway, you should be vigilant for the following:
-
Unreacted Starting Material: Residual 4-fluorophenylacetone.
-
Alcohol Byproduct: 3-(4-Fluorophenyl)propan-1-ol, formed from the reduction of the starting ketone before imine formation.
-
Secondary Amine Impurity: N,N-di-[1-(4-fluorophenyl)propan-2-yl]amine, resulting from the reaction of the newly formed primary amine with another molecule of the starting ketone.[3]
-
Imine Intermediate: The transient imine may be present if the reduction step is incomplete.
Q3: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can often be attributed to several factors:
-
Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine can be unfavorable. The presence of water can hinder this step.
-
Suboptimal Reducing Agent: The choice and stoichiometry of the reducing agent are critical. Some reducing agents may preferentially reduce the ketone over the imine.[4]
-
Reaction Temperature: Both imine formation and reduction are temperature-sensitive. Excessively high temperatures can lead to side reactions and decomposition.[5]
-
Product Loss During Workup: The amine product can have some water solubility, leading to losses during aqueous extractions.[6]
Troubleshooting Guide: Reductive Amination of 4-Fluorophenylacetone
This section provides a more in-depth analysis of specific issues you might encounter during the synthesis of this compound via reductive amination.
Problem 1: Presence of Significant 3-(4-Fluorophenyl)propan-1-ol Byproduct
Causality: This impurity arises when the reducing agent reacts with the starting ketone, 4-fluorophenylacetone, before it can form the imine intermediate with the amine source. This is particularly common with less selective reducing agents like sodium borohydride under certain pH conditions.[1]
Troubleshooting Protocol:
-
Choice of Reducing Agent: Switch to a more selective reducing agent that favors the reduction of imines over ketones. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent alternatives that are less likely to reduce the ketone under neutral or slightly acidic conditions.[1][4]
-
pH Control: The rate of imine formation is pH-dependent. For many reductive aminations, maintaining a pH between 6 and 8 is optimal for imine formation while minimizing ketone reduction.
-
Staged Addition: Consider a two-step, one-pot approach. First, allow the ketone and amine source to stir for a period to favor imine formation before introducing the reducing agent.
Problem 2: Formation of Secondary and Tertiary Amine Impurities
Causality: The desired primary amine product is itself a nucleophile and can react with the starting ketone to form a new imine, which is then reduced to a secondary amine. This process can continue to form tertiary amines. This is a common issue in reductive amination known as over-alkylation.[5]
Troubleshooting Protocol:
-
Stoichiometry of the Amine Source: Use a significant excess of the ammonia source (e.g., ammonium acetate, ammonia in methanol). This will statistically favor the reaction of the ketone with the primary amine source over the newly formed product amine.
-
Slow Addition of the Ketone: Adding the 4-fluorophenylacetone slowly to the reaction mixture containing the amine source and reducing agent can help maintain a low concentration of the ketone, thereby minimizing its reaction with the product amine.
Problem 3: Incomplete Reaction and Presence of Imine Intermediate
Causality: The presence of the imine intermediate in the final product indicates an incomplete reduction step. This can be due to an insufficient amount of reducing agent, deactivation of the reducing agent, or suboptimal reaction conditions.[5]
Troubleshooting Protocol:
-
Verify Reducing Agent Activity: Use a fresh, unopened container of the reducing agent. Hydride-based reducing agents can degrade upon exposure to moisture.
-
Increase Reducing Agent Stoichiometry: Incrementally increase the molar equivalents of the reducing agent.
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal reaction time. A modest increase in temperature may also drive the reduction to completion.
Visualizing the Process
Synthetic Pathway and Impurity Formation
Caption: Reductive amination pathway and common side reactions.
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low product purity.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| Reactant Ratio | ||
| 4-Fluorophenylacetone | 1.0 eq | Limiting reagent |
| Amine Source (e.g., NH₄OAc) | 5-10 eq | Drives equilibrium towards imine formation and minimizes secondary amine formation. |
| Reducing Agent (e.g., NaBH₃CN) | 1.5-2.5 eq | Ensures complete reduction of the imine. |
| Reaction Conditions | ||
| Temperature | 20-50 °C | Balances reaction rate with minimizing side reactions. |
| pH | 6-8 | Optimal for imine formation. |
| Solvent | Methanol, Ethanol, THF | Common solvents for reductive amination.[7] |
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Purification of Crude 3-(4-Fluorophenyl)propan-1-amine by Column Chromatography
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of crude 3-(4-Fluorophenyl)propan-1-amine via column chromatography. It addresses common challenges and provides practical, field-proven solutions to ensure a successful purification.
Frequently Asked Questions (FAQs)
Q1: Why is my amine, this compound, streaking on the TLC plate and the column?
Streaking is a common issue when purifying amines on standard silica gel.[1][2] The primary cause is the strong interaction between the basic amine group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This acid-base interaction leads to irreversible adsorption or slow, uneven elution, resulting in tailed or streaked bands.[2][3]
Q2: What is the ideal stationary phase for purifying this compound?
While silica gel is widely used, its acidic nature can be problematic for amines.[2][4] Several alternatives or modifications can yield better results:
-
Deactivated Silica Gel: This is often the most practical solution. You can deactivate silica gel by pre-treating it with a basic modifier like triethylamine (TEA) or ammonia.[1][5][6] This process neutralizes the acidic silanol sites, minimizing unwanted interactions.[1][7]
-
Alumina (Basic or Neutral): Alumina is a suitable alternative to silica gel for the purification of basic compounds like amines.[4][5][8] Basic alumina is particularly effective for separating amines.[4]
-
Amine-Functionalized Silica: These columns have an aminopropyl group chemically bonded to the silica surface, creating a more neutral environment that is less likely to interact strongly with basic analytes.[2][3]
Q3: How do I choose the right solvent system (mobile phase)?
The selection of an appropriate solvent system is critical for a successful separation. Thin-Layer Chromatography (TLC) is an indispensable tool for this.
-
Start with a standard solvent system: A good starting point for many "normal" compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[9]
-
Increase polarity for polar compounds: If your compound is very polar and doesn't move from the baseline, you may need to use a more polar solvent system, such as dichloromethane/methanol.[9][10]
-
Add a basic modifier: For amines, it is highly recommended to add a small amount (0.5-2%) of a basic modifier like triethylamine (TEA) or a solution of ammonium hydroxide in methanol to your eluent.[1][6][11] This modifier competes with your amine for the acidic sites on the silica gel, leading to improved peak shape.[1]
Q4: What is an ideal Rf value for column chromatography?
The retention factor (Rf) is a measure of how far a compound travels up a TLC plate.[12][13] It is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front.[12] For optimal separation in column chromatography, an Rf value between 0.2 and 0.4 for your target compound is generally recommended.[10]
-
High Rf (>0.4): The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.[10][14]
-
Low Rf (<0.2): The compound will take a long time to elute, leading to band broadening and the need for large volumes of solvent.[14]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: The compound is not moving off the baseline on the TLC plate, even with polar solvent systems.
Causality: This indicates a very strong interaction with the stationary phase or that the compound is highly polar.[10][14]
Solutions:
-
Increase Solvent Polarity: Try more aggressive solvent systems. A mixture of dichloromethane and methanol is a good next step.[9]
-
Add a Basic Modifier: Incorporate 1-10% of a 10% ammonium hydroxide solution in methanol into your dichloromethane mobile phase.[9][10] This is often very effective for highly polar amines.
-
Consider Reversed-Phase Chromatography: If the compound is extremely polar, reversed-phase chromatography, where the stationary phase is non-polar (like C18) and the mobile phase is polar (like water/acetonitrile), might be a better option.[5][10]
Problem 2: The compound streaks badly on the TLC plate and gives broad, tailing peaks from the column.
Causality: As discussed in the FAQs, this is likely due to the interaction of the basic amine with the acidic silica gel.[1][2]
Solutions:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your chosen eluent containing 1-3% triethylamine.[6] Let it stand for a short period to allow for neutralization.
-
Use a Basic Modifier in the Mobile Phase: Consistently add 0.5-2% triethylamine or a similar base to your eluent throughout the entire purification process.[1][6]
-
Switch to a Different Stationary Phase: Consider using basic or neutral alumina, or an amine-functionalized silica column.[3][5][8]
Problem 3: The separation on the column is much worse than what was observed on the TLC plate.
Causality: Several factors can contribute to this discrepancy.
-
Overloading the column: Applying too much crude sample can exceed the column's capacity, leading to broad bands and poor separation.[1]
-
Sample solubility issues: If the crude mixture is not fully soluble in the initial mobile phase, it can precipitate at the top of the column, leading to streaking and co-elution.[10]
-
Different silica properties: The silica gel used for columns and TLC plates can have different properties (e.g., particle size, acidity), leading to variations in separation.[15]
Solutions:
-
Optimize Sample Loading: As a general rule, use a silica-to-sample ratio of at least 30:1 to 50:1 by weight.
-
Proper Sample Loading Technique: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (like dichloromethane). Then, adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a free-flowing powder. This dry-loading method ensures a more even application of the sample to the column.[15]
-
Run a Gradient Elution: If there is a significant difference in the polarity of the impurities and your target compound, a gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.[6]
Problem 4: No compound is eluting from the column.
Causality: This can be an alarming situation with several potential causes.
-
Compound decomposition: The compound may be unstable on silica gel and has decomposed.[10]
-
Incorrect solvent system: You might be using a solvent system that is far too non-polar.[10]
-
Crystallization on the column: The compound or an impurity may have crystallized in the column, blocking the flow.[10]
Solutions:
-
Check for Compound Stability: Before running a large-scale column, spot your compound on a TLC plate and let it sit for a few hours. Then, elute the plate to see if any new spots (decomposition products) have appeared.[10]
-
Verify Your Solvent System: Double-check that you have prepared the mobile phase correctly.[10]
-
Increase Eluent Polarity Drastically: If you suspect the compound is simply strongly adsorbed, try flushing the column with a much more polar solvent system (e.g., 10-20% methanol in dichloromethane with a basic modifier) to see if you can recover your compound.
Experimental Protocols
Protocol 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.[16]
-
Prepare a developing chamber with a chosen solvent system (e.g., start with 70:30 Hexane:Ethyl Acetate with 1% TEA).
-
Place the TLC plate in the chamber and allow the solvent to ascend to near the top.[16]
-
Remove the plate, mark the solvent front, and visualize the spots (e.g., using a UV lamp or an iodine chamber).[14]
-
Calculate the Rf value for the desired product spot.[12]
-
Adjust the solvent system polarity until the Rf value is in the optimal range of 0.2-0.4.[10]
| Parameter | Description | Calculation |
| Retention Factor (Rf) | The ratio of the distance traveled by the compound to the distance traveled by the solvent front.[12] | Rf = (Distance from origin to spot center) / (Distance from origin to solvent front) |
Protocol 2: Column Chromatography with Deactivated Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to your chosen eluent (containing 1% TEA) to form a slurry.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing.
-
Sample Loading (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent.
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visual Workflow and Troubleshooting Logic
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. biotage.com [biotage.com]
- 4. columbia.edu [columbia.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. youtube.com [youtube.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. Sciencemadness Discussion Board - Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Khan Academy [khanacademy.org]
- 13. proprep.com [proprep.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
- 16. Chemistry Online @ UTSC [utsc.utoronto.ca]
Troubleshooting low yield in 3-(4-Fluorophenyl)propan-1-amine synthesis
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here, we address common challenges leading to low yields and provide detailed, evidence-based solutions.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent methods for synthesizing this compound, a primary amine, include:
-
Reductive Amination: This involves the reaction of 3-(4-fluorophenyl)propanal with an ammonia source, followed by reduction of the intermediate imine.[1][2][3]
-
Reduction of 3-(4-Fluorophenyl)propanenitrile: The nitrile group is reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[4][5]
-
Gabriel Synthesis: This classic method uses potassium phthalimide to introduce the amine functionality, avoiding over-alkylation issues that can occur with other methods.[6][7][8][9]
Q2: My reductive amination is resulting in a very low yield. What are the likely causes?
A2: Low yields in reductive amination are often traced back to several key factors:
-
Inefficient Imine Formation: The initial condensation between the aldehyde/ketone and the amine to form the imine is a critical equilibrium-driven step. The presence of water can hinder this reaction.
-
Side Reactions of the Aldehyde: Aldehydes can undergo side reactions such as aldol condensation or Cannizzaro reactions, especially under basic or acidic conditions.
-
Sub-optimal Reducing Agent: The choice and handling of the reducing agent are crucial. Some reducing agents may preferentially reduce the starting aldehyde over the imine.[1]
-
Reaction Conditions: Temperature, pH, and solvent can all significantly impact the reaction's efficiency.
Q3: I am observing significant amounts of a secondary amine byproduct. How can I prevent this?
A3: The formation of secondary amines is a common issue, arising from the newly formed primary amine reacting with another molecule of the starting aldehyde. To mitigate this, consider the following:
-
Use a large excess of the ammonia source: This will statistically favor the reaction of the aldehyde with ammonia over the product amine.
-
Slow addition of the reducing agent: This keeps the concentration of the primary amine low during the reaction, reducing the likelihood of a second reaction.
-
Choose a suitable synthetic route: The Gabriel synthesis is specifically designed to produce primary amines and avoids the issue of over-alkylation.[6][7][8]
Q4: Can I use catalytic hydrogenation to reduce the corresponding nitrile? What are the common pitfalls?
A4: Yes, catalytic hydrogenation is a widely used industrial method for nitrile reduction.[4][5] However, challenges include:
-
Catalyst poisoning: Impurities in the starting material or solvent can deactivate the catalyst.
-
Incomplete conversion: Insufficient hydrogen pressure, temperature, or reaction time can lead to unreacted nitrile.
-
Formation of secondary and tertiary amines: Similar to reductive amination, the intermediate imine can react with the product amine. This is often suppressed by adding an acid or using specific catalysts.[4][5]
II. Troubleshooting Guides
Guide 1: Low Yield in Reductive Amination of 3-(4-Fluorophenyl)propanal
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound via reductive amination.
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in reductive amination.
Detailed Troubleshooting Steps
1. Inefficient Imine Formation
-
Problem: The equilibrium between the aldehyde and ammonia to form the imine may not be favorable. Water, a byproduct of this reaction, can push the equilibrium back to the starting materials.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Drying Agents: The addition of a drying agent like magnesium sulfate (MgSO₄) or molecular sieves can sequester the water formed and drive the reaction forward.[10]
-
pH Control: Imine formation is often catalyzed by mild acid. The optimal pH is typically between 4 and 5. If using an ammonium salt (e.g., ammonium acetate), the pH is usually self-regulating. If using aqueous ammonia, the addition of a catalytic amount of acetic acid can be beneficial.[10][11]
-
2. Suboptimal Reduction
-
Problem: The choice of reducing agent is critical. Some hydrides, like sodium borohydride (NaBH₄), can reduce the starting aldehyde faster than the imine, leading to the formation of 3-(4-fluorophenyl)propan-1-ol as a byproduct.[1]
-
Solution:
-
Use an Imine-Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are milder reducing agents that selectively reduce the imine in the presence of the aldehyde.[1][2] NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts from NaBH₃CN.[1]
-
One-Pot vs. Stepwise: While a one-pot reaction is efficient, if issues persist, consider a stepwise approach. First, form the imine (monitor by TLC or NMR), then add the reducing agent.[2]
-
Reagent Quality: Hydride reducing agents can degrade upon exposure to moisture. Use a fresh bottle or properly stored reagent.
-
3. Product Loss During Work-up and Purification
-
Problem: The basic nature of the amine product can lead to losses during aqueous work-up if the pH is not controlled. Amines can also be volatile or adhere to silica gel during chromatography.
-
Solution:
-
Acidic Extraction: During the aqueous work-up, acidify the aqueous layer (e.g., with 1M HCl) to a pH of ~2. This will protonate the amine to form the water-soluble ammonium salt, which will separate from non-basic organic impurities.
-
Basification and Extraction: After washing the aqueous layer with an organic solvent to remove impurities, basify the aqueous layer (e.g., with 2M NaOH) to a pH of >12 to deprotonate the ammonium salt back to the free amine. Then, extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification Strategy: If chromatography is necessary, consider pre-treating the silica gel with a small amount of triethylamine in the eluent to prevent streaking and product loss. Alternatively, distillation of the free base or recrystallization of a salt (e.g., hydrochloride) can be effective purification methods.
-
Optimized Protocol for Reductive Amination
| Parameter | Recommended Condition | Rationale |
| Ammonia Source | Ammonium acetate or NH₄Cl/NH₃ | Provides both the amine and a buffer system. |
| Solvent | Methanol, Ethanol, or Dichloromethane (DCM) | Protic solvents can facilitate imine formation. DCM is a good aprotic alternative. |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Selective for imine reduction, minimizing alcohol byproduct formation.[2] |
| Temperature | Room Temperature | Generally sufficient; avoids side reactions. |
| pH | 4-6 | Optimal for imine formation. |
Guide 2: Addressing Side Reactions in Nitrile Reduction
The reduction of 3-(4-fluorophenyl)propanenitrile is a direct route to the desired amine. However, the formation of secondary and tertiary amine impurities can significantly lower the yield of the primary amine.
Visualizing the Reaction Pathway and Side Products
Caption: Reaction pathway for nitrile reduction and formation of secondary amine byproduct.
Strategies to Enhance Selectivity for Primary Amine
1. Catalytic Hydrogenation Conditions
-
Problem: During catalytic hydrogenation, the intermediate imine can react with the newly formed primary amine to generate a secondary amine after further reduction.[4][5]
-
Solution:
-
Acidic Additives: The presence of an acid (like HCl or acetic acid) or performing the reaction in an acidic solvent can protonate the primary amine product, making it less nucleophilic and preventing it from reacting with the imine intermediate.
-
Ammonia Addition: Conducting the hydrogenation in the presence of excess ammonia can shift the equilibrium away from the formation of secondary amines.
-
Catalyst Choice: Rhodium and cobalt-based catalysts have sometimes shown higher selectivity for primary amines compared to palladium or nickel catalysts under certain conditions.[4]
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Raney Nickel, Rh/Al₂O₃, or Pd/C | Commonly used and effective for nitrile reduction. |
| Solvent | Methanol or Ethanol, often with NH₃ | Solubilizes reactants and helps suppress side reactions. |
| Pressure | 50-100 psi H₂ | Higher pressure can improve reaction rate. |
| Temperature | 50-100 °C | Varies depending on the catalyst and substrate. |
2. Chemical Reduction with Hydrides
-
Problem: Strong reducing agents like LiAlH₄ are effective but can be difficult to handle and may lead to over-reduction or other side reactions if not controlled properly.
-
Solution:
-
Careful Stoichiometry: Use the correct molar equivalents of the hydride reagent.
-
Temperature Control: Add the hydride reagent slowly at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be gently heated.
-
Work-up Procedure: A careful quenching procedure (e.g., Fieser work-up) is essential for safety and to isolate the product effectively.
-
III. Detailed Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 3-(4-fluorophenyl)propanal (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add ammonium acetate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation.
Protocol 2: Gabriel Synthesis of Primary Amines
-
Dissolve potassium phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF).[6][7]
-
Add 1-(3-bromopropyl)-4-fluorobenzene (1.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the N-alkylated phthalimide intermediate.
-
Dissolve the intermediate in ethanol.
-
Add hydrazine hydrate (2.0 eq) and reflux the mixture for 2-4 hours, during which a white precipitate will form.[6][7]
-
After cooling, acidify the mixture with 2M HCl and filter off the phthalhydrazide precipitate.
-
Concentrate the filtrate, then basify with 2M NaOH and extract the product with dichloromethane.
-
Dry the organic extracts and concentrate to yield the desired primary amine.
IV. References
-
Master Organic Chemistry. The Gabriel Synthesis. --INVALID-LINK--
-
Chemistry LibreTexts. Gabriel Synthesis. --INVALID-LINK--
-
askIITians. Give reason: aromatic primary amines cannot be prepared by Gabriel's. --INVALID-LINK--
-
ResearchGate. Catalytic hydrogenation of various amides to amines by using Re/TiO 2 . [a]. --INVALID-LINK--
-
Chemistry Steps. The Gabriel Synthesis. --INVALID-LINK--
-
Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. --INVALID-LINK--
-
ResearchGate. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. --INVALID-LINK--
-
ACS Catalysis. Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. --INVALID-LINK--
-
Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. --INVALID-LINK--
-
National Institutes of Health. Selective Room-Temperature Hydrogenation of Amides to Amines and Alcohols Catalyzed by a Ruthenium Pincer Complex and Mechanistic Insight. --INVALID-LINK--
-
National Institutes of Health. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. --INVALID-LINK--
-
Sigma-Aldrich. 3-(4-Fluoroethoxyphenyl)propan-1-amine. --INVALID-LINK--
-
Master Organic Chemistry. Reductive Amination, and How It Works. --INVALID-LINK--
-
ResearchGate. Aldehyde not reacting in reductive amination reaction, thoughts?. --INVALID-LINK--
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). --INVALID-LINK--
-
Reddit. Help with reductive ammination. --INVALID-LINK--
-
ResearchGate. What are the difficulties associated with reductive amination? How to control byproduct formation?. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
ChemicalBook. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis. --INVALID-LINK--
-
ResearchGate. Various synthetic routes for the synthesis of amine 1 Comparison of the.... --INVALID-LINK--
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. --INVALID-LINK--
-
Organic Chemistry Portal. Synthesis of primary amines. --INVALID-LINK--
-
Organic Syntheses. PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES.... --INVALID-LINK--
-
Google Patents. WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino.... --INVALID-LINK--
-
National Institutes of Health. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. --INVALID-LINK--
-
National Institutes of Health. 3-[5-(4-Fluorophenyl)-2-pyridinyl]propan-1-amine. --INVALID-LINK--
-
PubChem. 3-(4-Bromo-2-fluorophenyl)propan-1-amine. --INVALID-LINK--
-
MDPI. An Overview of the Synthesis of 3,4-Fused Pyrrolocoumarins of Biological Interest. --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Side reactions to avoid during the synthesis of 3-(4-Fluorophenyl)propan-1-amine
Technical Support Center: Synthesis of 3-(4-Fluorophenyl)propan-1-amine
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. The information herein is structured to provide not only solutions but also a deeper mechanistic understanding to empower your experimental design and execution.
Troubleshooting Guide: Common Side Reactions & Mitigation Strategies
This section addresses specific issues encountered during the synthesis, presented in a question-and-answer format. The most common synthetic route involves the reduction of 3-(4-fluorophenyl)propanenitrile, and our troubleshooting will focus primarily on this pathway.
Q1: My GC-MS analysis shows a significant impurity with a mass corresponding to a secondary amine, bis(3-(4-fluorophenyl)propyl)amine. What is causing this and how can I prevent it?
A1: Cause and Mechanism
The formation of secondary amines is a classic side reaction during the reduction of nitriles to primary amines.[1][2][3] The reaction proceeds through an imine intermediate. If this intermediate reacts with the newly formed primary amine product before it is fully reduced, it generates a secondary imine, which is then subsequently reduced to the undesired secondary amine byproduct.
-
Reaction Pathway:
-
R-C≡N + [H] → [R-CH=NH] (Imine Intermediate)
-
[R-CH=NH] + [H] → R-CH₂-NH₂ (Desired Primary Amine)
-
[R-CH=NH] + R-CH₂-NH₂ → [R-CH(NH-CH₂-R)-NH₂] → R-CH=N-CH₂-R + NH₃ (Secondary Imine)
-
R-CH=N-CH₂-R + [H] → (R-CH₂)₂-NH (Undesired Secondary Amine)
-
Mitigation Strategies:
-
Ammonia Addition: The most effective method to suppress secondary amine formation is to conduct the hydrogenation in the presence of ammonia (often as a solution in methanol or as ammonium hydroxide).[1][2] Ammonia is present in vast excess and shifts the equilibrium away from the reaction between the imine intermediate and the primary amine product.
-
Choice of Reducing Agent:
-
Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent is highly effective and rapidly reduces the nitrile to the primary amine, often minimizing the time for the intermediate imine to react with the product.[4][5] However, its high reactivity requires strict anhydrous conditions and careful handling.[6]
-
Catalytic Hydrogenation (H₂/Catalyst): When using catalysts like Raney Nickel or Palladium on Carbon (Pd/C), the addition of ammonia is crucial.[1][2] Raney Nickel in methanolic ammonia is a well-established system for this purpose.[1]
-
-
Reaction Conditions: Rapid and efficient stirring is essential to ensure good mass transfer of hydrogen to the catalyst surface, promoting the immediate reduction of the imine intermediate.
Q2: I'm observing peaks in my mass spectrum that suggest loss of the fluorine atom from the aromatic ring. Why is hydrodefluorination occurring and what conditions can prevent it?
A2: Cause and Mechanism
Hydrodefluorination (HDF) is a known side reaction in catalytic hydrogenation, particularly with palladium catalysts.[7] The C-F bond, while strong, can be cleaved under certain hydrogenation conditions, leading to the formation of 3-phenylpropan-1-amine as a significant impurity. This is especially prevalent at higher temperatures, prolonged reaction times, or with highly active catalysts. The mechanism often involves oxidative addition of the C-F bond to the metal catalyst surface.[8]
Mitigation Strategies:
-
Catalyst Selection: Rhodium-based catalysts have been shown to be effective for hydrogenation while having a different selectivity profile for hydrodehalogenation compared to palladium.[7] If Pd/C is used, selecting a catalyst with lower palladium loading (e.g., 5% instead of 10%) can sometimes reduce the rate of HDF.
-
Temperature and Pressure Control: Conduct the hydrogenation at the lowest effective temperature and pressure. Start with room temperature and moderate pressure (e.g., 50 psi or 3-4 bar) and only increase if the reaction is too slow. HDF is often more pronounced at elevated temperatures.
-
Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Prolonged exposure of the product to the catalyst and hydrogen increases the likelihood of defluorination.
-
Solvent Choice: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like ethanol or methanol are common, but exploring aprotic solvents like THF or ethyl acetate might alter the HDF side reaction profile.
Q3: My reaction has stalled with significant starting nitrile remaining, and TLC shows a new spot at the baseline. What could be the issue?
A3: Cause and Mechanism
A stalled reaction can be due to several factors, primarily related to the catalyst or the reagents.
-
Catalyst Deactivation: The catalyst (e.g., Pd/C, Raney Ni) can be poisoned by impurities in the starting material, solvent, or hydrogen gas. Sulfur compounds, for instance, are notorious catalyst poisons. The baseline spot on TLC could be a strongly adsorbed intermediate or a byproduct that is poisoning the catalyst surface.
-
Insufficient Reducing Agent: In the case of chemical hydrides like LiAlH₄ or NaBH₄, the reagent may have degraded due to exposure to moisture, or an insufficient molar equivalent was used.[9][6] LiAlH₄ reacts violently with water, so anhydrous conditions are paramount.
-
Poor Mass Transfer: For catalytic hydrogenations, if the stirring is inadequate or the hydrogen pressure is too low, the reaction rate will be limited by the transport of hydrogen to the catalyst surface, making the reaction appear stalled.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or properly stored anhydrous solvents and high-purity hydrogen. If using LiAlH₄, ensure it is a fine, free-flowing grey powder and not chunky or white, which indicates decomposition.[9]
-
Filter and Add Fresh Catalyst: If catalyst poisoning is suspected, the reaction mixture can be carefully filtered under an inert atmosphere to remove the old catalyst, and a fresh charge of catalyst can be added.
-
Optimize Reaction Conditions: Increase hydrogen pressure and/or improve agitation to rule out mass transfer limitations.
-
Pre-treat the Catalyst: For some systems, pre-reducing the catalyst under hydrogen in the solvent before adding the substrate can ensure full activity.
Frequently Asked Questions (FAQs)
-
FAQ 1: Which is the better reduction method for nitrile to amine: LiAlH₄ or catalytic hydrogenation?
Both methods are effective but have different operational considerations.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Catalyst) |
| Reactivity | Very high, reduces most polar functional groups.[5][6] | More selective, generally does not reduce esters or carboxylic acids under mild conditions. |
| Side Reactions | Generally clean for nitriles if handled correctly.[4] | Prone to secondary amine formation and defluorination.[2] |
| Scalability | Difficult and hazardous to scale up due to high reactivity with water/air and exothermic quenching. | Highly scalable and widely used in industrial processes. Safer to handle on a large scale. |
| Workup | Requires a careful, often hazardous, quenching procedure (e.g., Fieser workup). | Simple filtration to remove the catalyst. |
| Recommendation | Excellent for small-scale laboratory synthesis where speed and power are needed. | Preferred method for process development and large-scale synthesis due to safety, cost, and scalability. |
-
FAQ 2: Can I use sodium borohydride (NaBH₄) for this reduction?
Sodium borohydride is generally not strong enough to reduce nitriles to amines on its own.[5] However, its reactivity can be enhanced by using it in combination with a Lewis acid or certain transition metal salts (e.g., CoCl₂), but these systems often require more complex optimization. For a direct and reliable reduction of the nitrile, LiAlH₄ or catalytic hydrogenation are the standard choices.
Visualizing the Reaction Pathways
The following diagram illustrates the desired reaction pathway for the synthesis of this compound via nitrile hydrogenation and the two major competing side reactions.
Caption: Main and side reaction pathways in nitrile reduction.
Recommended Experimental Protocol: Catalytic Hydrogenation
This protocol is optimized to minimize the formation of secondary amine and hydrodefluorination byproducts.
1. Reagents and Equipment:
-
3-(4-fluorophenyl)propanenitrile
-
Raney Nickel (50% slurry in water)
-
Anhydrous Methanol
-
Ammonium Hydroxide (28-30% solution)
-
Parr Hydrogenation Apparatus or similar autoclave
-
Celite™ or other filter aid
2. Procedure:
-
Catalyst Preparation: In a beaker, carefully wash the Raney Nickel slurry (e.g., 5 g) three times with anhydrous methanol to remove the water. Decant the methanol between washes.
-
Reaction Setup: To a suitably sized pressure vessel, add the washed Raney Nickel catalyst. Add a solution of 3-(4-fluorophenyl)propanenitrile (e.g., 10.0 g, 67.0 mmol) in anhydrous methanol (100 mL).
-
Ammonia Addition: Add ammonium hydroxide solution (15 mL). The ammonia is critical for suppressing secondary amine formation.[1][2]
-
Hydrogenation: Seal the vessel. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 60 psi (approx. 4 bar) with hydrogen.
-
Reaction: Begin vigorous stirring and heat the mixture to 40-50°C. The reaction is typically exothermic. Monitor the hydrogen uptake. The reaction is complete when hydrogen uptake ceases (typically 4-8 hours).
-
In-Process Check (Optional but Recommended): Carefully depressurize, take an aliquot, filter it, and analyze by GC-MS to confirm the consumption of starting material.
-
Workup: Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite™ to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric upon drying. Keep the filter cake wet with methanol or water during and after filtration. Wash the filter cake with additional methanol (2 x 20 mL).
-
Isolation: Combine the filtrate and washes. Remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or by acid-base extraction to yield the pure primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 3. echemi.com [echemi.com]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. adichemistry.com [adichemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
Optimizing reaction conditions for the synthesis of 3-(4-Fluorophenyl)propan-1-amine
Welcome to the technical support center for the synthesis of 3-(4-Fluorophenyl)propan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic protocols. Here, we emphasize the causality behind experimental choices to ensure scientifically sound and reproducible results.
I. Overview of Synthetic Strategies
The most common and industrially scalable approach to synthesizing this compound is the reduction of 3-(4-fluorophenyl)propanenitrile. This precursor is readily accessible through various synthetic routes. The choice of reducing agent is critical and dictates the reaction conditions, potential side products, and purification strategy. The primary methods for this reduction include:
-
Catalytic Hydrogenation: Utilizing catalysts like Raney Nickel or Palladium on Carbon (Pd/C) with a hydrogen source.
-
Metal Hydride Reduction: Employing strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) or milder borane-based reagents.
This guide will focus on troubleshooting issues related to these reductive pathways.
II. Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Issue 1: Low or No Product Yield
A common frustration in any synthesis is a lower-than-expected yield. The root cause can often be traced back to several key factors in the reduction of 3-(4-fluorophenyl)propanenitrile.
1.1 Incomplete Reaction
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of starting nitrile remaining.
-
The isolated product yield is significantly below the theoretical maximum.
Probable Causes & Solutions:
-
Cause (Catalytic Hydrogenation): Inactive Catalyst. Raney Nickel and Pd/C can lose activity due to improper storage, handling, or poisoning by impurities.
-
Solution:
-
Use freshly opened or properly stored catalyst. Raney Nickel is often stored as a slurry in water or ethanol to prevent oxidation[1].
-
Ensure all solvents and reagents are free from sulfur-containing compounds or other known catalyst poisons.
-
Increase the catalyst loading, but be mindful of potential cost and filtration challenges on a larger scale.
-
-
-
Cause (Catalytic Hydrogenation): Insufficient Hydrogen Pressure or Poor Mass Transfer. For the reaction to proceed, hydrogen gas must effectively interact with the catalyst and the substrate.
-
Solution:
-
Increase the hydrogen pressure within the safe limits of your reaction vessel.
-
Improve agitation to ensure the catalyst is well-suspended and the gas-liquid interface is maximized.
-
Consider using a different hydrogen source, such as transfer hydrogenation with 2-propanol, which can sometimes be more efficient under milder conditions[2].
-
-
-
Cause (Metal Hydride Reduction): Deactivated Hydride Reagent. Lithium aluminum hydride (LiAlH₄) is highly reactive and can be quenched by moisture in the air or in the solvent.
-
Solution:
-
Use freshly opened, high-purity LiAlH₄.
-
Ensure all glassware is rigorously dried, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. Diethyl ether or THF should be freshly distilled from a suitable drying agent.
-
-
-
Cause (Borane Reduction): Inefficient Borane Complex. Borane reagents like BH₃·THF can decompose over time, especially if not stored properly.
-
Solution:
-
Use a fresh bottle of the borane complex or titrate an older bottle to determine its molarity.
-
Consider using a more stable alternative like borane-dimethyl sulfide (BH₃·SMe₂)[3].
-
-
1.2 Product Degradation or Loss During Workup
Symptoms:
-
The reaction appears complete by in-process controls (TLC, GC-MS), but the isolated yield is low.
-
Formation of emulsions or difficulty in phase separation during extraction.
Probable Causes & Solutions:
-
Cause: Improper Quenching of LiAlH₄. The workup for LiAlH₄ reductions is exothermic and can lead to product loss if not controlled.
-
Solution:
-
Perform the quench at a low temperature (e.g., 0 °C).
-
Follow a well-established quenching procedure, such as the Fieser workup, which involves the sequential addition of water, followed by a sodium hydroxide solution, and then more water to form a granular precipitate that is easily filtered[4].
-
-
-
Cause: Product Volatility or Solubility. Primary amines can have some volatility and water solubility, leading to losses during solvent removal or aqueous extraction.
-
Solution:
-
When removing solvents, use a rotary evaporator at a moderate temperature and pressure.
-
During aqueous extraction, saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the amine.
-
Perform multiple extractions with an organic solvent to ensure complete recovery.
-
-
Issue 2: Formation of Impurities
The presence of impurities complicates purification and can impact the quality of the final product. Understanding their origin is key to preventing their formation.
2.1 Formation of Secondary and Tertiary Amines
Symptoms:
-
Mass spectrometry data shows peaks corresponding to the masses of di- and tri-substituted amine byproducts.
-
NMR spectroscopy reveals complex multiplets in the aliphatic region.
Probable Causes & Solutions:
-
Cause (Catalytic Hydrogenation): Imine Intermediate Reactivity. The reduction of a nitrile proceeds through an imine intermediate. This imine can react with the newly formed primary amine to generate a secondary amine, which can further react to form a tertiary amine[5][6].
-
Solution:
-
Add ammonia or ammonium hydroxide to the reaction mixture. The excess ammonia acts as a competitive nucleophile, minimizing the reaction between the imine intermediate and the product amine[3].
-
Optimize the reaction conditions (lower temperature, shorter reaction time) to favor the reduction of the imine over the intermolecular condensation.
-
-
2.2 Formation of Aldehyde or Alcohol Byproducts
Symptoms:
-
Presence of carbonyl peaks in the IR spectrum or corresponding signals in the NMR spectrum.
-
Observed when using certain reducing agents.
Probable Causes & Solutions:
-
Cause: Incomplete Reduction or Hydrolysis of Imine. Milder reducing agents, like Diisobutylaluminium hydride (DIBAL-H), can selectively reduce nitriles to aldehydes if the reaction is quenched before the final reduction to the amine[7][8]. If the workup is not carefully controlled, the intermediate imine can hydrolyze to an aldehyde.
-
Solution:
-
If the amine is the desired product, ensure a sufficient excess of a strong reducing agent like LiAlH₄ is used.
-
During the workup of a DIBAL-H reduction (if an aldehyde is the intended product), maintain acidic conditions to promote imine hydrolysis[8]. For amine synthesis, a basic workup is generally preferred.
-
-
III. Frequently Asked Questions (FAQs)
Q1: Which synthetic route is preferable for large-scale synthesis: catalytic hydrogenation or metal hydride reduction?
A1: For large-scale industrial synthesis, catalytic hydrogenation is often preferred. This is due to several factors:
-
Safety and Cost: Catalytic hydrogenation avoids the use of highly reactive and pyrophoric reagents like LiAlH₄, which can be hazardous and difficult to handle on a large scale[4]. The catalysts, while containing precious metals in some cases, are often more cost-effective than stoichiometric metal hydrides.
-
Workup and Waste: The workup for catalytic hydrogenation is typically simpler, involving filtration of the catalyst followed by product isolation. Metal hydride reductions generate significant amounts of inorganic salts, leading to more complex workup procedures and larger waste streams.
-
Green Chemistry: Catalytic hydrogenation is generally considered a "greener" process due to higher atom economy and less hazardous reagents.
Q2: How can I effectively monitor the progress of the reaction?
A2: The choice of monitoring technique depends on the reaction and available equipment:
-
Thin-Layer Chromatography (TLC): This is a quick and simple method. A suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine) can be developed to separate the starting nitrile from the product amine. The spots can be visualized using a UV lamp or by staining with ninhydrin (for the amine) or potassium permanganate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides more quantitative information and can help identify byproducts. It is particularly useful for tracking the disappearance of the starting material and the appearance of the product and any impurities.
-
Hydrogen Uptake: In catalytic hydrogenation, monitoring the consumption of hydrogen gas from a pressurized reservoir can indicate the reaction's progress and endpoint.
Q3: What are the key safety precautions to take when working with LiAlH₄?
A3: Lithium aluminum hydride is a powerful reducing agent that reacts violently with water and protic solvents. Key safety precautions include:
-
Always handle LiAlH₄ in a fume hood under an inert atmosphere (nitrogen or argon).
-
Ensure all glassware is thoroughly dried in an oven before use.
-
Use anhydrous solvents.
-
Add the reagent slowly and in portions to control the reaction rate.
-
Quench the reaction carefully at low temperatures by the slow, dropwise addition of a quenching agent.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Q4: Can I use sodium borohydride (NaBH₄) to reduce the nitrile?
A4: Generally, sodium borohydride alone is not strong enough to reduce a nitrile to a primary amine[5]. However, its reactivity can be enhanced by using it in combination with a catalyst, such as Raney Nickel in ethanol, which provides an effective and milder alternative to LiAlH₄[5][6].
IV. Experimental Protocols & Data
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a general procedure for the reduction of nitriles using Raney Nickel and potassium borohydride[5][6].
-
Reaction Setup: In a 100 mL round-bottom flask, add 3-(4-fluorophenyl)propanenitrile (1.49 g, 10 mmol), dry ethanol (25 mL), and Raney Nickel (approx. 0.6 g, moist weight).
-
Addition of Reducing Agent: While stirring, add potassium borohydride (2.16 g, 40 mmol) portion-wise to the suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS. For aromatic nitriles, gentle heating to 50°C may improve the reaction rate[6].
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the Raney Nickel. Wash the Celite pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. The product can be further purified by distillation or column chromatography if necessary.
Protocol 2: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is a standard procedure for the LAH reduction of nitriles[4][9].
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add a suspension of LiAlH₄ (0.57 g, 15 mmol) in anhydrous diethyl ether or THF (30 mL).
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Add a solution of 3-(4-fluorophenyl)propanenitrile (1.49 g, 10 mmol) in anhydrous diethyl ether or THF (10 mL) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours. Monitor the reaction by TLC.
-
Workup (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (0.6 mL), 15% aqueous NaOH (0.6 mL), and then water (1.8 mL) dropwise.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid thoroughly with diethyl ether or THF.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Data Summary: Comparison of Reduction Methods
| Method | Reagents | Typical Yield | Pros | Cons |
| Catalytic Hydrogenation | Raney Ni, KBH₄, Ethanol | Good to Excellent[5] | Mild conditions, safer, easier workup | Catalyst can be pyrophoric if dry, potential for side reactions |
| Metal Hydride Reduction | LiAlH₄, Anhydrous Ether/THF | Excellent[7][9] | High reactivity, generally clean reductions | Highly reactive/hazardous reagent, requires anhydrous conditions, difficult workup |
| Borane Reduction | BH₃·THF or BH₃·SMe₂ | Good to Excellent[3][10] | Milder than LiAlH₄, good functional group tolerance | Reagents can be unstable, may require elevated temperatures |
V. Visualization of Key Processes
General Reaction Pathway
The synthesis primarily involves the reduction of a nitrile functional group to a primary amine.
Caption: Reduction of nitrile to primary amine via an imine intermediate.
Troubleshooting Logic for Low Yield
This diagram outlines a decision-making process for troubleshooting low product yield.
Caption: Troubleshooting workflow for addressing low reaction yield.
VI. References
-
Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. --INVALID-LINK--
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2005). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2005(6), 94-100. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from --INVALID-LINK--
-
Wang, H., Ri, Z., & Chen, D. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers, 5(13), 2058-2062. --INVALID-LINK--
-
Clark, J. (2015). Reducing Nitriles to Primary Amines. Chemguide. --INVALID-LINK--
-
Wu, B., et al. (2005). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkivoc. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. --INVALID-LINK--
-
LibreTexts Chemistry. (2023). Conversion of nitriles to 1° amines using LiAlH4. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. --INVALID-LINK--
-
Ingleson, M. J., & Percy, J. M. (2017). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Science, 8(7), 5183–5188. --INVALID-LINK--
-
Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Tetrahedron Letters, 44(44), 8145-8147. --INVALID-LINK--
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). --INVALID-LINK--
-
The Organic Chemistry Tutor. (2018, April 24). Reduction of nitriles [Video]. YouTube. --INVALID-LINK--
-
Abdel-Magid, A. F., et al. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. --INVALID-LINK--
-
Wikipedia. (n.d.). Raney nickel. --INVALID-LINK--
References
- 1. Raney nickel - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Amine synthesis by nitrile reduction [organic-chemistry.org]
Technical Support Center: Challenges in the Chiral Separation of Fluorinated Primary Amines
Welcome to the technical support resource for the chiral resolution of fluorinated primary amines. This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven troubleshooting advice and in-depth answers to frequently encountered challenges. The unique physicochemical properties imparted by fluorine can significantly complicate enantioselective analysis, and this guide offers a systematic approach to overcoming these hurdles.
The Fluorine Challenge: Why Are These Separations Difficult?
The introduction of fluorine into a chiral amine molecule presents a unique set of challenges for separation science. Fluorine is the most electronegative element, and its presence can dramatically alter the molecule's properties.[1] Specifically, the strong electron-withdrawing effect of fluorine atoms can decrease the basicity (pKa) of the primary amine group.[2][3] This reduced basicity weakens the ionic and hydrogen-bonding interactions that are often crucial for chiral recognition on many common chiral stationary phases (CSPs), leading to poor or no separation.[4]
Furthermore, fluorine's introduction can influence molecular conformation and dipole moments, which are key factors in how enantiomers interact differently with a chiral environment.[1][5] Understanding these fluorine-specific effects is the first step in developing a robust separation method.
Troubleshooting Guide & FAQs
This section addresses specific, common problems in a question-and-answer format, providing both immediate solutions and the scientific reasoning behind them.
Issue 1: Poor or No Enantiomeric Resolution
Question: I am injecting my fluorinated primary amine onto a chiral column, but I'm seeing only a single peak or a very poorly resolved doublet. What are the likely causes and how can I fix this?
Answer: This is the most common problem and stems directly from the altered properties of the fluorinated analyte. The lack of separation indicates that the chiral stationary phase is not discriminating effectively between the two enantiomers. Here is a systematic approach to troubleshoot this issue.
Causality & Troubleshooting Workflow
The core issue is a mismatch between the analyte's interaction capabilities (now weakened by fluorine) and the CSP's recognition mechanism. The goal is to enhance these interactions or switch to a more suitable recognition environment.
Caption: Troubleshooting workflow for poor or no enantiomeric resolution.
Detailed Steps:
-
Re-evaluate Your Chiral Stationary Phase (CSP): The choice of CSP is paramount. For primary amines, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often the most successful starting point.[4][6] Cyclofructan-based phases have also shown excellent selectivity for primary amines.[7][8] If you are using a Pirkle-type or other CSP without success, switching to one of these is a high-yield first step.
-
Optimize the Mobile Phase:
-
Mode: Normal phase (e.g., hexane/isopropanol) is often preferred for underivatized amines as it promotes the hydrogen bonding interactions necessary for chiral recognition.[4]
-
Modifiers: Small changes in the alcohol modifier (e.g., ethanol, isopropanol) percentage can drastically affect selectivity. A systematic screen from 5% to 20% alcohol is recommended.
-
Additives: This is often the key to success. The reduced basicity of the fluorinated amine may require an additive to facilitate interaction with the CSP.
-
Basic Additive: A small amount of a basic additive like triethylamine (TEA) can improve peak shape by masking active silanol sites on the silica support, but it can sometimes hinder separation by competing with the analyte.[9]
-
Acidic Additive: An acidic additive like trifluoroacetic acid (TFA) can protonate the amine, promoting ionic interactions with the CSP, which can be highly effective.[7] Start with low concentrations (0.1-0.2%) of either type of additive.
-
-
-
Adjust the Temperature: Temperature affects the thermodynamics of the chiral recognition process.[10][11] Both increasing and decreasing the temperature can improve resolution, but the effect is unpredictable. It is worthwhile to screen temperatures (e.g., 15°C, 25°C, 40°C) as it can sometimes be the deciding factor.
Issue 2: Poor Peak Shape (Tailing)
Question: I have some separation, but my peaks are broad and tailing significantly. What causes this and how can I fix it?
Answer: Peak tailing for amines is almost always caused by secondary interactions with acidic silanol groups on the surface of the silica gel that the CSP is bonded to. Even with high-quality packing materials, some residual silanols are always present. The basic amine group adsorbs strongly to these sites, leading to a "tail" as the analyte is slowly released.
Solutions:
-
Use a Basic Additive: The most effective solution is to add a small amount of a competing base to the mobile phase. Triethylamine (TEA) or diethylamine (DEA) at concentrations of 0.1% to 0.5% will effectively "cap" the silanol groups, preventing your analyte from interacting with them and resulting in sharper, more symmetrical peaks.[8]
-
Consider Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for separating primary amines.[7] The properties of supercritical CO2, combined with alcohol modifiers, often provide very efficient and fast separations with excellent peak shapes for basic compounds, sometimes even without additives.[6]
-
Column Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase containing the additive. It can sometimes take many column volumes for the additive to fully condition the stationary phase and produce a stable, reproducible result.[9]
Issue 3: When Should I Consider Derivatization?
Question: I've tried multiple columns and mobile phases, but I still can't resolve my enantiomers. Is it time to derivatize my amine?
Answer: Yes. When direct methods fail, derivatization is a powerful strategy. By reacting the primary amine with a chiral derivatizing agent (CDA), you convert the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and are generally much easier to separate on a standard (even achiral) column.
Advantages of Derivatization:
-
Converts a difficult enantiomeric separation into an easier diastereomeric separation.
-
Can improve the analyte's chromatographic properties (e.g., retention, peak shape).
-
Can introduce a strong chromophore, improving UV detection.
Considerations:
-
The CDA must be enantiomerically pure.
-
The reaction must proceed to completion without any racemization of the analyte or the CDA.[12]
-
You are no longer analyzing the original compound, so the method must be carefully validated.
A novel approach involves using fluorinated CDAs. Reacting the amine with a chiral fluorinated agent, such as N-(Perfluoroalkylcarbonyl)-l-proline succinimidyl ester, creates diastereomers that can be separated by LC.[13] This strategy can also be used in conjunction with ¹⁹F NMR, which is a powerful tool for determining enantiomeric excess without physical separation.[14][15]
Protocol: General Derivatization of a Primary Amine
This protocol provides a general guideline for derivatization using a succinimidyl ester-activated CDA.
-
Preparation: Dissolve a known quantity of the fluorinated primary amine (e.g., 1 mg) in a suitable aprotic solvent (e.g., 200 µL of acetonitrile or THF).
-
Reagent Addition: Add a slight excess (1.1 to 1.2 equivalents) of the chiral derivatizing agent.
-
Base Catalyst: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2-3 equivalents), to scavenge the acid produced during the reaction.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or as specified for the particular reagent. Monitor by TLC or a quick LC injection if possible.
-
Quenching (Optional): If necessary, quench any remaining reagent with a small amount of a simple primary amine.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject it directly into the HPLC system (preferably on a standard C18 column to start).
Issue 4: HPLC vs. SFC - Which is Better for My Application?
Question: My lab has both HPLC and SFC systems. Which technique should I prioritize for separating my fluorinated primary amines?
Answer: Both techniques are powerful, but SFC often holds an edge for this specific class of compounds. The choice depends on your specific goals (analytical vs. preparative) and the properties of your molecule.
Caption: Decision logic for choosing between HPLC and SFC.
Comparison Table: HPLC vs. SFC
| Feature | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Primary Mobile Phase | Organic Solvents (Hexane, Acetonitrile, etc.) | Supercritical Carbon Dioxide (CO₂) |
| Typical Run Time | 5 - 30 minutes | 1 - 10 minutes[6] |
| Peak Shape for Amines | Often requires basic additives to prevent tailing.[9] | Generally excellent, less prone to silanol interactions.[7] |
| Environmental Impact | High consumption of organic solvents. | "Green" technique; CO₂ is recycled from industrial sources.[6] |
| Preparative Scale | Possible, but requires large volumes of solvent. | Ideal due to easy removal of CO₂ post-collection.[6] |
| Best For... | Universal availability; orthogonal selectivity options. | High-throughput screening, preparative separations, and "difficult" basic compounds.[7] |
Expert Recommendation: For chiral separation of fluorinated primary amines, start with SFC if available . The high speed, reduced solvent usage, and inherently better performance with basic compounds make it the platform of choice.[6][7] If SFC fails or is unavailable, a systematic screening approach on HPLC using polysaccharide columns is the best alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Expanding organofluorine chemical space: the design of chiral fluorinated isosteres enabled by I(i)/I(iii) catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enantiomeric separation of chiral amines in biological samples by liquid chromatography with chiral fluorous derivatization (2022) | Yohei Sakaguchi | 2 Citations [scispace.com]
- 14. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 15. Fluorine enables separation-free 'chiral chromatographic analysis' - New platform for rapid chiral analysis [analytica-world.com]
Technical Support Center: HPLC Analysis of 3-(4-Fluorophenyl)propan-1-amine
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 3-(4-Fluorophenyl)propan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic analysis of this and other basic amine compounds. As a primary amine, this analyte presents unique challenges in reversed-phase HPLC, primarily related to achieving a symmetrical peak shape. This guide provides in-depth, cause-and-effect explanations and actionable protocols to overcome these common issues.
Understanding the Challenge: The Analyte
This compound is a primary amine. The basic nitrogen atom is readily protonated in acidic to neutral mobile phases, acquiring a positive charge. This characteristic is the primary driver of the common chromatographic issues encountered.
-
Analyte Structure: this compound
-
Chemical Formula: C₉H₁₂FN[1]
-
Key Functional Group: Primary Amine (-NH₂)
-
Expected Behavior: The amine group is basic and will be protonated (positively charged) at a mobile phase pH below its pKa (estimated to be around 9.5-10.5).
Troubleshooting Guide & FAQs
This section addresses specific peak shape problems in a question-and-answer format, providing both the underlying scientific reasoning and practical solutions.
Q1: Why is my peak for this compound showing significant tailing?
A1: The most common cause of peak tailing for basic compounds like this amine is secondary ionic interactions with the stationary phase. [2][3]
In reversed-phase HPLC, the primary retention mechanism is hydrophobic interaction between the analyte and the C18 (or other non-polar) stationary phase.[2] However, silica-based columns have residual silanol groups (Si-OH) on their surface.[4] At typical mobile phase pH values (between 3 and 8), some of these silanol groups become deprotonated and negatively charged (Si-O⁻).[5]
Your positively charged, protonated amine analyte can then interact ionically with these negatively charged silanol sites. This secondary retention mechanism is strong and kinetically slow, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[3][4] Even high-purity, end-capped columns can have enough residual silanol activity to cause this issue.[2]
Caption: Mechanism of peak tailing for basic amines.
Q2: How can I eliminate peak tailing by modifying the mobile phase?
A2: Mobile phase optimization is the most direct way to improve peak shape. The goal is to minimize the ionic interaction between the analyte and the stationary phase. This can be achieved in several ways:
Strategy 1: Suppress Silanol Ionization (Low pH)
By lowering the mobile phase pH to below 3, the vast majority of surface silanol groups will be protonated and neutral (Si-OH).[4][6][7] This eliminates the negative charge on the stationary phase, thereby preventing the ionic interaction that causes tailing.
-
How to Implement: Add an acidic modifier to your mobile phase.
Strategy 2: Neutralize the Analyte (High pH)
By raising the mobile phase pH to be approximately 2 units above the analyte's pKa (i.e., pH > 11), the amine group will be in its neutral, deprotonated form (-NH₂). This eliminates the positive charge on the analyte, again preventing the problematic ionic interaction.
-
How to Implement: Use a high-pH buffer like ammonium bicarbonate.
-
Critical Requirement: This approach must be used with a pH-stable HPLC column (e.g., hybrid silica or polymer-based) to prevent dissolution of the silica stationary phase.[10] Standard silica columns are generally limited to a pH range of 2 to 8.[11]
Strategy 3: Use a Competing Base
Adding a small, basic "silanol suppressor" like triethylamine (TEA) to the mobile phase can also work.[6] The TEA is a small amine that will preferentially interact with the active silanol sites, effectively shielding them from your larger analyte.[6]
-
Drawback: This approach can shorten column lifetime by accelerating the hydrolysis of the stationary phase.[6] It is considered a more "traditional" method and is often avoided with modern, high-purity columns.[12]
Caption: Troubleshooting workflow for peak tailing.
Q3: What are the key differences between using Formic Acid and Trifluoroacetic Acid (TFA)?
A3: Both are acidic modifiers, but they improve peak shape through slightly different mechanisms and have different compatibilities with detectors.
| Feature | 0.1% Formic Acid (FA) | 0.1% Trifluoroacetic Acid (TFA) |
| Acidity & pH | Weaker acid; lowers aqueous mobile phase pH to ~2.7. | Stronger acid (pKa ≈ 0.23); lowers aqueous mobile phase pH to ~2.0.[13] |
| Primary Mechanism | Suppresses silanol ionization by lowering pH.[14] | Strongly suppresses silanol ionization. Also acts as an ion-pairing agent, neutralizing the analyte's positive charge.[7][8][9] |
| Peak Shape Improvement | Good improvement, but some tailing may persist if strong silanol interactions are present.[8] | Excellent peak shape improvement for basic compounds, often resulting in sharper peaks.[8][15] |
| MS Compatibility | Excellent. Volatile and causes minimal ion suppression.[16] | Poor. Causes significant signal suppression in ESI-MS.[8][16][17] |
| UV Baseline | Generally stable baseline. | Can cause baseline ripples at low UV wavelengths (~220 nm) during gradients.[18] |
| When to Use | LC-MS analysis is the primary application. Also a good first choice for general HPLC-UV analysis. | HPLC-UV analysis only, especially when peak shape with formic acid is insufficient. |
Q4: My peak is fronting. What causes this and how can I fix it?
A4: Peak fronting is typically caused by column overload or issues with the sample solvent.
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to a distorted, fronting peak.
-
Sample Solvent Mismatch: Dissolving your sample in a solvent that is significantly stronger (more non-polar in reversed-phase) than your mobile phase can cause the analyte to move too quickly at the column inlet, resulting in fronting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[19] If solubility is an issue, use the weakest solvent possible that will fully dissolve the sample.
-
Q5: Can changing my HPLC column improve the peak shape?
A5: Yes, column selection is critical, especially for challenging basic compounds. If mobile phase optimization is not sufficient, consider a different stationary phase.
| Column Type | Principle of Improvement | Best For... |
| High-Purity, End-Capped Silica (Type B) | These columns are made with silica that has very low metal content and are extensively end-capped to minimize the number of accessible silanol groups.[3][4] | A good starting point for any method development. Significantly better peak shape for bases than older "Type A" silica columns.[4] |
| Embedded Polar Group (EPG) | A polar group (e.g., amide, carbamate) is embedded into the C18 chain. This polar group helps to shield the analyte from residual silanol interactions. | Improving peak shape for basic compounds under standard low-pH conditions without resorting to ion-pairing agents. |
| Phenyl-Hexyl | The stationary phase has phenyl rings, which can provide alternative selectivity through pi-pi interactions with the fluorophenyl ring of your analyte. | Cases where you have co-eluting peaks or need a different selectivity profile than a standard C18. |
| Hybrid or Polymer-Based | These columns use a hybrid silica-polymer or a fully polymeric stationary phase that is stable across a wide pH range (e.g., 1-12). | Implementing the high-pH method (Strategy 2) to analyze the amine in its neutral state.[20] |
Key Experimental Protocols
Protocol 1: Low pH Mobile Phase with 0.1% Formic Acid (LC-MS Compatible)
-
Prepare Aqueous Phase (A): To 999 mL of HPLC-grade water, add 1 mL of high-purity formic acid. Mix thoroughly.
-
Prepare Organic Phase (B): To 999 mL of HPLC-grade acetonitrile or methanol, add 1 mL of high-purity formic acid. Mix thoroughly.
-
Equilibration: Equilibrate the column with your initial gradient conditions for at least 10-15 column volumes before the first injection.
Protocol 2: Low pH Mobile Phase with 0.1% Trifluoroacetic Acid (TFA) (UV Only)
-
Prepare Aqueous Phase (A): To 999 mL of HPLC-grade water, add 1 mL of HPLC-grade TFA. Mix thoroughly.
-
Prepare Organic Phase (B): To 999 mL of HPLC-grade acetonitrile or methanol, add 1 mL of HPLC-grade TFA. Mix thoroughly.
-
System Dedication: It is highly recommended to dedicate an HPLC system to TFA use. TFA can be difficult to completely flush from a system and can cause ion suppression in a shared LC-MS system for a long time.[15]
Protocol 3: Buffered Mobile Phase with 10 mM Ammonium Formate
This is a common buffer system for LC-MS that provides good pH control and peak shape.[17][21]
-
Prepare 1 M Ammonium Formate Stock: Dissolve 6.31 g of ammonium formate in 100 mL of HPLC-grade water.
-
Prepare Aqueous Phase (A): To 990 mL of HPLC-grade water, add 10 mL of the 1 M ammonium formate stock solution. If pH adjustment is needed, use dilute formic acid.
-
Prepare Organic Phase (B): Prepare your organic phase (e.g., acetonitrile) as needed. Note that high concentrations of ammonium formate may precipitate in high percentages of acetonitrile.[22] It is often only added to the aqueous phase.
-
Filtration: Filter the aqueous buffer through a 0.22 µm membrane filter before use.
References
- 1. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromtech.com [chromtech.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. support.waters.com [support.waters.com]
- 9. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. quora.com [quora.com]
- 14. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 15. reddit.com [reddit.com]
- 16. Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ [mtc-usa.com]
- 17. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 18. waters.com [waters.com]
- 19. bvchroma.com [bvchroma.com]
- 20. waters.com [waters.com]
- 21. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Removal of byproducts from 3-(4-Fluorophenyl)propan-1-amine reaction mixture
Introduction: Welcome to the technical support guide for the purification of 3-(4-Fluorophenyl)propan-1-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and encounter challenges in isolating it from reaction byproducts and impurities. The synthesis of primary amines, while foundational, often results in complex mixtures requiring robust and well-understood purification strategies. This guide provides in-depth, field-proven troubleshooting advice, detailed protocols, and the scientific rationale behind each technique to empower you to achieve high purity and yield in your experiments.
Section 1: Identifying the Enemy - Common Byproducts and Impurities
A successful purification strategy begins with understanding the potential impurities in your crude reaction mixture. The most common synthetic route to this compound is the reduction of 3-(4-fluorophenyl)propanenitrile, typically using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂/Raney Nickel).
Q1: What are the most likely byproducts from the synthesis of this compound via nitrile reduction?
A1: During the reduction of the parent nitrile, several side reactions can occur, leading to a predictable set of impurities. The primary culprits are unreacted starting material and products from intermolecular reactions.
Table 1: Common Impurities and Their Identification
| Impurity Name | Source of Formation | Recommended Analytical Technique | Key Signature |
| 3-(4-fluorophenyl)propanenitrile | Unreacted starting material | GC-MS, ¹H NMR | Presence of nitrile peak in IR (~2250 cm⁻¹); characteristic molecular ion in MS. |
| Bis[3-(4-fluorophenyl)propyl]amine | Reaction of the primary amine product with the intermediate imine. | GC-MS, ¹H NMR | Molecular ion corresponding to the secondary amine; complex aliphatic signals in NMR. |
| Aluminum Salts / Catalyst Residues | Inorganic remnants from the reducing agent (e.g., LiAlH₄) or catalyst (e.g., Pd/C). | - | Insoluble solids in the organic phase; can cause emulsion during workup. |
| Solvent Residues | Trapped solvents used in the reaction or workup (e.g., THF, Diethyl Ether).[1] | ¹H NMR | Characteristic solvent peaks (e.g., THF at ~3.7 and ~1.8 ppm). |
| Oxidation Products | Exposure of the amine product to air can form various oxides.[1] | LC-MS | Peaks with masses corresponding to the addition of oxygen atoms. |
Section 2: The First Line of Defense - Acid-Base Extraction
For removing non-basic impurities such as unreacted nitrile, residual solvents, and some neutral byproducts, a liquid-liquid acid-base extraction is the most efficient and scalable first step.[2][3][4] This technique exploits the basicity of the amine to selectively move it between immiscible organic and aqueous phases.
Q2: My crude reaction mixture contains the desired amine and neutral impurities. What is the most efficient initial cleanup step?
A2: A standard acid-base extraction is the ideal procedure. The amine is protonated by an acid to form a water-soluble ammonium salt.[2][4] This salt partitions into the aqueous layer, leaving neutral organic impurities behind in the organic layer. The process is then reversed by adding a base to regenerate the pure amine.
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as diethyl ether or dichloromethane (DCM).
-
Acidic Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, shake vigorously while periodically venting, and then allow the layers to separate.
-
Separation: Drain the lower aqueous layer (containing the protonated amine salt) into a clean flask. The upper organic layer contains the neutral impurities and can be discarded.
-
Basification: Cool the collected aqueous layer in an ice bath and slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is greater than 12 (confirm with pH paper). The amine hydrochloride salt will be deprotonated back to the water-insoluble free amine.
-
Back-Extraction: Return the basic aqueous solution to the separatory funnel and extract it three times with a fresh organic solvent (diethyl ether or DCM).
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the purified amine.
Section 3: Achieving High Purity - Crystallization vs. Chromatography
After an initial extraction, trace impurities or byproducts with similar basicity (like the secondary amine) may remain. At this stage, a higher-resolution technique is required.
Q3: After an initial extraction, my amine is still impure. Should I use crystallization or chromatography?
A3: The choice depends on the nature of your product and the impurities.
-
Crystallization is excellent if your amine is a solid or can be converted into a stable, crystalline salt. It is highly efficient at removing small amounts of impurities and is easily scalable.
-
Chromatography is more versatile and can separate components with very similar properties, but it can be challenging for amines due to their basicity.[5][6]
Q4: My purified amine is an oil at room temperature. How can I purify it by crystallization?
A4: Converting the amine free base into a salt is a highly effective strategy to induce crystallization.[7][8] The hydrochloride salt is most common, as it is often a stable, high-melting crystalline solid that is easily handled and stored.[9][10] The increased rigidity and ionic character of the salt lattice facilitate crystal formation.[9]
Protocol 2: Formation and Recrystallization of the Hydrochloride Salt
-
Salt Formation: Dissolve the partially purified amine oil in a minimal amount of a suitable solvent like diethyl ether, ethyl acetate, or isopropanol.
-
Acidification: Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The amine hydrochloride salt will typically precipitate as a white solid. Continue adding acid until no further precipitation is observed.
-
Isolation: Collect the solid salt by vacuum filtration, washing the filter cake with a small amount of cold diethyl ether to remove any surface impurities.
-
Recrystallization: Choose a suitable solvent system for recrystallization (e.g., ethanol/ether, isopropanol/hexanes). Dissolve the crude salt in the minimum amount of the hot primary solvent (e.g., ethanol) and then slowly add the anti-solvent (e.g., ether) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a cold solvent, and dry under a vacuum. The pure free base can be regenerated by dissolving the salt in water and basifying with NaOH as described in Protocol 1.
Q5: I'm seeing significant streaking and poor separation of my amine on a standard silica gel column. What's wrong?
A5: This is a classic problem. Amines are basic and interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[5][6] This strong acid-base interaction leads to irreversible adsorption, peak tailing (streaking), and poor separation.
Table 2: Troubleshooting Amine Purification by Silica Gel Chromatography
| Problem | Probable Cause | Recommended Solution |
| Severe Streaking/Tailing | Strong interaction between the basic amine and acidic silica surface.[5][6] | Add a competing base like 0.5-2% triethylamine (TEA) or ammonia to the mobile phase.[6][11][12] This neutralizes the acidic sites on the silica. |
| Compound Won't Elute | The amine is too polar and is irreversibly bound to the silica. | Switch to a more polar mobile phase system (e.g., DCM/Methanol with TEA) or use a less acidic stationary phase like basic alumina.[12] |
| Poor Separation from Byproducts | Insufficient selectivity of the stationary/mobile phase combination. | Use a deactivated or amine-functionalized silica column, which has fewer acidic sites and provides better peak shape and selectivity for amines.[5] Alternatively, reversed-phase chromatography with a high pH mobile phase can be effective.[11] |
Section 4: Advanced & Alternative Purification Strategies
Q6: I need to remove a secondary amine byproduct from my primary amine product. Will the standard methods work?
A6: This is a significant challenge because the pKa values of primary and secondary amines are often very similar, making separation by standard acid-base extraction difficult. While high-performance chromatography can work, a buffer-assisted extraction or selective derivatization may be more effective. A buffer-based extraction procedure leverages subtle differences in pKa and differential solubility to achieve separation where simple acid washes fail.[13] For a more robust but lengthy approach, derivatizing the primary amine with a reagent that does not react with the secondary amine can allow for easy separation, followed by the removal of the protecting group.
Q7: Are there any rapid purification methods suitable for purifying a library of amine analogues?
A7: Yes, Solid-Phase Extraction (SPE) using a strong cation exchange (SCX) cartridge is an excellent high-throughput method.[14]
-
Mechanism: The crude mixture is loaded onto the SCX cartridge (which contains a sulfonic acid resin). The basic amine is retained on the acidic resin while neutral impurities are washed away with a non-polar solvent (e.g., methanol). The purified amine is then eluted by washing the cartridge with a basic solution, typically ammonia in methanol.[14] This method is fast, efficient, and avoids aqueous workups.
Section 5: Quality Control - Confirming Purity
Q8: How can I definitively confirm the purity of my final product?
A8: A combination of analytical techniques is essential for confirming both identity and purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The absence of peaks corresponding to starting materials or byproducts is a strong indicator of purity. For this specific molecule, ¹⁹F NMR is also a powerful tool.[15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for detecting volatile impurities.[18] A single peak in the chromatogram with the correct mass spectrum confirms high purity.[19]
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for the pure compound.
References
- 1. veeprho.com [veeprho.com]
- 2. vernier.com [vernier.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. biotage.com [biotage.com]
- 6. Amine purification, - Chemistry - Science Forums [scienceforums.net]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. biotage.com [biotage.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sciforum.net [sciforum.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. waters.com [waters.com]
- 19. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
Scaling up the synthesis of 3-(4-Fluorophenyl)propan-1-amine for preclinical studies
This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 3-(4-fluorophenyl)propan-1-amine for preclinical studies. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to ensure a robust, scalable, and reproducible synthesis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that are critical for planning the scale-up synthesis.
Q1: What are the most common and scalable synthetic routes to this compound?
A1: For preclinical quantities (grams to kilograms), two primary routes are favored for their reliability and scalability:
-
Reduction of 4-Fluorocinnamonitrile: This is often the most direct route. It involves the catalytic hydrogenation of 4-fluorocinnamonitrile, which reduces both the nitrile group and the carbon-carbon double bond in a single step.
-
Reduction of 3-(4-Fluorophenyl)propanamide: This route starts from the corresponding carboxylic acid or ester, which is converted to the amide and then reduced. While it involves more steps, it can be advantageous if the starting carboxylic acid is more readily available or cost-effective than the cinnamonitrile.
A comparison of common routes is summarized below:
| Route | Starting Material | Key Reagents | Typical Yield | Pros | Cons |
| Route A | 4-Fluorocinnamonitrile | H₂, Raney Nickel or Pd/C | 80-95% | High yield, one-pot reduction. | Requires specialized hydrogenation equipment; catalyst can be pyrophoric. |
| Route B | 3-(4-Fluorophenyl)propanoic acid | SOCl₂, NH₄OH, LiAlH₄ or BH₃ | 70-85% | Avoids high-pressure hydrogenation. | Multi-step; requires highly reactive and hazardous hydrides. |
| Route C | 4-Fluorobenzaldehyde | Malonic acid, Ammonia, NaBH₄ | 60-75% | Utilizes readily available starting materials. | Can be lower yielding; potential for side products from Knoevenagel condensation.[1] |
Q2: My project requires 500g of the final amine. Which route do you recommend and why?
A2: For a 500g scale, Route A (Reduction of 4-Fluorocinnamonitrile) is highly recommended. The primary reason is process efficiency. A one-step catalytic hydrogenation is significantly more straightforward to scale than a multi-step process involving hazardous reagents like lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation is a well-understood, robust industrial process with predictable outcomes.[2] While it requires a specialized reactor (Parr hydrogenator or similar), the safety and operational benefits at this scale outweigh the initial equipment considerations.
Q3: What are the critical safety considerations when scaling up this synthesis?
A3: Safety is paramount. Key hazards are associated with the chosen route:
-
Catalytic Hydrogenation (Route A):
-
Pyrophoric Catalysts: Raney Nickel and Palladium on Carbon (Pd/C) can ignite spontaneously in air, especially after use. The filter cake must be kept wet with solvent or water at all times and handled in an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Ensure the reactor is properly sealed, purged of air before introducing hydrogen, and operated in a well-ventilated area (fume hood or dedicated bay) with hydrogen leak detectors.
-
-
Metal Hydride Reductions (Route B):
-
Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and protic solvents. The reaction must be conducted under strictly anhydrous conditions. The quenching process (work-up) is extremely exothermic and must be performed slowly at low temperatures (e.g., 0 °C) with careful addition of a quenching agent like ethyl acetate followed by water or aqueous base.
-
Always consult the Safety Data Sheet (SDS) for every reagent and perform a thorough hazard analysis before beginning any scale-up experiment.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis, focusing on the recommended catalytic hydrogenation route.
Problem 1: Low yield or incomplete conversion during the hydrogenation of 4-fluorocinnamonitrile.
-
Question: I ran the hydrogenation of 4-fluorocinnamonitrile with Raney Nickel at 50 psi of H₂, but after 24 hours, HPLC analysis shows 40% starting material remaining. What went wrong?
-
Potential Causes & Solutions:
-
Catalyst Activity: The catalyst may be old or deactivated.
-
Solution: Use a fresh batch of high-activity Raney Nickel or Pd/C. Ensure the catalyst was stored properly under water or an inert atmosphere. For scale-up, catalyst loading is typically 5-10% by weight relative to the starting material.
-
-
Insufficient Hydrogen Pressure or Temperature: The reaction conditions may not be sufficiently forcing.
-
Solution: Increase the hydrogen pressure. While 50 psi can work, pressures in the range of 100-500 psi often lead to faster and more complete reactions. Gently warming the reaction to 40-50 °C can also increase the reaction rate, but monitor for potential side reactions.
-
-
Presence of Catalyst Poisons: The starting material or solvent may contain impurities that poison the catalyst. Common poisons include sulfur or halide compounds.
-
Solution: Ensure the purity of your 4-fluorocinnamonitrile and use high-purity, anhydrous solvents (e.g., ethanol or methanol). If catalyst poisoning is suspected, passing the starting material solution through a small plug of activated carbon or silica gel before the reaction can remove impurities.
-
-
Poor Mass Transfer: Inefficient mixing can prevent hydrogen gas from reaching the catalyst surface.
-
Solution: Ensure vigorous and efficient stirring. For larger vessels, the stirrer design (e.g., gas-entrainment impeller) is critical to ensure good gas-liquid mixing.
-
-
-
Workflow for Troubleshooting Low Conversion:
Caption: Troubleshooting workflow for incomplete hydrogenation.
Problem 2: Formation of impurities, particularly the secondary amine, during the reaction.
-
Question: My final product is contaminated with a significant amount of a dimeric impurity, which I believe is the secondary amine [bis(3-(4-fluorophenyl)propyl)amine]. How can I prevent this?
-
Potential Causes & Solutions:
-
Reaction Mechanism: The formation of secondary amines is a known side reaction in nitrile reductions. The initially formed primary amine can react with an intermediate imine, which then gets reduced to the secondary amine.
-
Ammonia Addition: The most effective way to suppress secondary amine formation is to conduct the hydrogenation in the presence of ammonia.[2]
-
Solution: Use a solution of ammonia in methanol (methanolic ammonia) as the reaction solvent or add aqueous ammonia to an alcoholic solvent. The excess ammonia shifts the equilibrium away from the formation of the secondary amine by competing for the intermediate imine.
-
-
-
Illustrative Reaction Pathway:
Caption: Pathway showing secondary amine impurity formation.
Problem 3: Difficulties with product isolation and purification.
-
Question: After filtering off the catalyst and removing the solvent, I am left with a crude oil. How should I purify this to get a solid, preclinical-grade material?
-
Potential Causes & Solutions:
-
Product Form: The free amine is often an oil or a low-melting solid at room temperature and can be difficult to handle and purify by crystallization.
-
Solution: Convert the amine to a stable, crystalline salt. The hydrochloride (HCl) or hydrobromide (HBr) salts are most common for preclinical candidates due to their stability and crystallinity.
-
-
-
Step-by-Step Salt Formation & Purification Protocol:
-
Dissolution: Dissolve the crude amine oil in a suitable solvent like isopropyl alcohol (IPA) or ethyl acetate (EtOAc). A typical concentration is 5-10 mL of solvent per gram of crude oil.
-
Acidification: Slowly add a solution of HCl in IPA or gaseous HCl until the pH of the solution is acidic (pH 1-2, check with wet pH paper).
-
Crystallization: The hydrochloride salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature or cool it to 0-5 °C to maximize precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent (the one used for crystallization) to remove soluble impurities.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
| Parameter | Recommendation | Rationale |
| Purification Method | Salt formation (HCl salt) | Improves crystallinity, stability, and handling properties. |
| Solvent for Salt Formation | Isopropyl alcohol (IPA) or Ethyl Acetate (EtOAc) | Good balance of solubility for the free base and insolubility for the salt. |
| Acidification Agent | HCl in IPA or Gaseous HCl | Provides a clean counter-ion and avoids introducing water. |
| Final Drying | Vacuum oven, 40-50 °C | Ensures removal of residual solvents without degrading the product. |
References
Technical Support Center: Preventing Degradation of 3-(4-Fluorophenyl)propan-1-amine During Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the workup and purification of 3-(4-Fluorophenyl)propan-1-amine. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your synthetic work.
Introduction
This compound is a primary phenylalkylamine, a structural motif present in many pharmaceutically active compounds.[1] While seemingly straightforward, the workup of reactions involving this and similar amines can be fraught with challenges leading to yield loss and impurity generation. The primary amino group, while essential for its intended reactivity, is also susceptible to several degradation pathways, particularly oxidation.[2][3] This guide is designed to help you navigate these potential pitfalls and ensure the integrity of your target compound.
Troubleshooting Guide
This section addresses common problems encountered during the workup of this compound in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Amine After Aqueous Workup
Q: I've completed my reaction to synthesize this compound, but after performing a standard aqueous extraction with an organic solvent (e.g., ethyl acetate, DCM), I'm seeing very little or none of my product in the organic layer. What's happening?
A: This is a classic issue when working with basic amines. The most likely reason is the partitioning of your amine into the aqueous layer, especially if the aqueous phase is acidic.
Causality: Primary amines are basic and will react with acids to form ammonium salts.[4] These salts are ionic and therefore highly soluble in water.[5] If your reaction mixture is acidic, or if you've performed an acidic wash to remove other basic impurities, you have likely protonated your desired product, trapping it in the aqueous phase.
Solutions:
-
Basify the Aqueous Layer: Before extraction, adjust the pH of the aqueous layer to be basic (pH > 10) using a suitable base like 1M NaOH or saturated sodium bicarbonate solution. This will deprotonate the ammonium salt, regenerating the free amine which is more soluble in organic solvents.
-
Salting Out: Adding a saturated solution of sodium chloride (brine) to the aqueous layer can decrease the solubility of the amine in the aqueous phase and promote its partitioning into the organic layer.
-
Choice of Extraction Solvent: While ethyl acetate and DCM are common, for more polar amines, consider using a more polar solvent like n-butanol for extraction.
Experimental Protocol: Basic Workup for Amine Extraction
-
Combine the reaction mixture with deionized water.
-
Slowly add 1M NaOH solution while monitoring the pH with a pH meter or pH paper. Continue adding base until the pH is stable at ≥ 10.
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Shake the funnel vigorously, venting frequently.
-
Allow the layers to separate and drain the organic layer.
-
Repeat the extraction of the aqueous layer with the organic solvent two more times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Issue 2: Formation of Unknown Impurities During Workup
Q: After purification, my analytical data (NMR, LC-MS) shows the presence of several unknown impurities that were not in the initial reaction mixture. What could be causing this?
A: The formation of new impurities during workup is often due to the degradation of the amine. Primary amines, especially those with benzylic protons, are susceptible to oxidation.
Causality: The lone pair of electrons on the nitrogen atom makes the amine susceptible to oxidation.[2] Dissolved oxygen in solvents, exposure to air, or the presence of trace metal ions can catalyze oxidative degradation.[6] This can lead to the formation of imines, aldehydes, carboxylic acids, and polymeric materials.[2][7]
Solutions:
-
Degas Solvents: Before use in workup, degas your solvents by sparging with an inert gas like nitrogen or argon, or by using the freeze-pump-thaw method.
-
Work Under an Inert Atmosphere: Whenever possible, perform the workup and purification steps under a nitrogen or argon atmosphere to minimize contact with atmospheric oxygen.
-
Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent can help prevent oxidation.
-
Temperature Control: Avoid excessive heat during solvent removal (roto-evaporation) as this can accelerate degradation.[6]
Issue 3: Difficulty in Removing Amine from the Organic Layer
Q: I'm trying to remove excess this compound from my reaction mixture, but it remains in the organic layer even after washing with water. How can I effectively remove it?
A: This is the reverse of Issue 1. To remove a basic amine from an organic layer, you need to convert it into its water-soluble salt form.
Causality: The free amine is an organic-soluble compound. To make it water-soluble, it needs to be protonated to form the corresponding ammonium salt.[8]
Solutions:
-
Acidic Wash: Wash the organic layer with a dilute aqueous acid solution, such as 1M HCl or 5-10% citric acid.[9] The amine will be protonated and partition into the aqueous layer. Be cautious if your desired product is acid-sensitive.
-
Copper Sulfate Wash: An alternative for acid-sensitive compounds is to wash the organic layer with a 10% aqueous solution of copper(II) sulfate. The amine will form a complex with the copper ions, and this complex is soluble in the aqueous layer, which will often turn a distinct purple or deep blue color.[8]
Experimental Protocol: Acidic Wash to Remove Amines
-
Transfer the organic solution containing the amine to a separatory funnel.
-
Add an equal volume of 1M HCl.
-
Shake the funnel, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the acidic wash if necessary (e.g., check the pH of the aqueous layer to ensure it is acidic).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound?
A1: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dark place. This minimizes exposure to air and light, which can promote oxidative degradation.
Q2: Can I use silica gel chromatography to purify this amine?
A2: Yes, but with precautions. Primary amines can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential degradation. To mitigate this, you can:
-
Use a basic modifier in your eluent: Add a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase.
-
Use deactivated silica gel: Treat the silica gel with a base before packing the column.
-
Consider alternative stationary phases: Basic alumina or reverse-phase chromatography can be good alternatives.[10]
Q3: Are there any protecting groups I can use to prevent degradation during a multi-step synthesis?
A3: Absolutely. Protecting the amine as a carbamate is a common and effective strategy.[11][12] The tert-butyloxycarbonyl (Boc) group is widely used. It is stable to many reaction conditions and can be readily removed with a strong acid like trifluoroacetic acid.[13] The carboxybenzyl (Cbz) group is another option, which can be removed by catalytic hydrogenation.[11]
Table 1: Common Amine Protecting Groups
| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl)[11] |
| Carboxybenzyl | Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine)[14] |
Visualizing Degradation and Workflows
Potential Degradation Pathway
The following diagram illustrates a simplified potential oxidative degradation pathway for a primary amine.
Caption: Simplified oxidative degradation of a primary amine.
Decision Tree for Amine Workup
This workflow helps in selecting the appropriate workup strategy based on the properties of your product.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Workup [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. Protecting Groups in Organic Synthesis | ChemTalk [chemistrytalk.org]
- 14. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(4-Fluorophenyl)propan-1-amine and its Non-fluorinated Analog: A Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into lead compounds has become a cornerstone of rational drug design. This guide provides an in-depth comparative analysis of 3-(4-Fluorophenyl)propan-1-amine and its non-fluorinated parent compound, 3-phenylpropan-1-amine. By examining their physicochemical properties, synthetic routes, and pharmacological profiles, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced effects of para-fluorination on this phenylpropylamine scaffold. This document will delve into the theoretical underpinnings of fluorine's influence and provide actionable experimental protocols for a direct, head-to-head comparison.
The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into a drug candidate can profoundly alter its biological activity.[1] The unique electronic and steric properties of fluorine allow medicinal chemists to fine-tune a molecule's characteristics to enhance its therapeutic potential.[1] Key benefits of fluorination include:
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences. These modifications can, in turn, influence membrane permeability and drug-receptor interactions.[1]
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by cytochrome P450 enzymes.[2] By strategically placing fluorine at metabolically labile positions, the in vivo half-life and bioavailability of a drug can be extended.[2]
-
Improved Pharmacokinetics and Target Selectivity: The collective effects of altered physicochemical properties and metabolic stability often translate to a more favorable pharmacokinetic profile and increased selectivity for the intended biological target.[1][3]
This guide will explore these principles through the comparative lens of this compound and 3-phenylpropan-1-amine.
Physicochemical Properties: A Head-to-Head Comparison
The introduction of a fluorine atom at the para position of the phenyl ring in 3-phenylpropan-1-amine results in subtle but significant changes to its physicochemical properties. These differences, summarized in the table below, are foundational to understanding the potential variations in their biological behavior.
| Property | 3-phenylpropan-1-amine | This compound |
| Molecular Formula | C₉H₁₃N | C₉H₁₂FN |
| Molecular Weight | 135.21 g/mol [4] | 153.20 g/mol [5] |
| XLogP3 | 1.8[4] | 1.7[5] |
| Boiling Point | 221 °C[6][7] | Not available |
| Water Solubility | Moderately soluble[8] | Not available |
| pKa (predicted) | ~10.2 (amine) | ~10.1 (amine) |
The similar XLogP3 values suggest that para-fluorination in this case does not drastically alter the lipophilicity of the molecule. However, even minor changes can impact cell membrane permeability and interaction with hydrophobic binding pockets of target proteins. The predicted pKa values of the primary amine are also very similar, indicating that the basicity of the amine is not significantly affected by the para-fluoro substituent.
Synthesis of this compound and its Non-fluorinated Analog
The synthesis of both compounds can be achieved through several established routes. Reductive amination of the corresponding phenylpropanal is a common and efficient method.
Experimental Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound and 3-phenylpropan-1-amine from their respective aldehyde precursors.
Materials:
-
3-Phenylpropanal or 3-(4-Fluorophenyl)propanal
-
Ammonia (7N solution in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Imine Formation:
-
Dissolve 1.0 equivalent of the appropriate aldehyde (3-phenylpropanal or 3-(4-fluorophenyl)propanal) in anhydrous methanol to a concentration of 1 M.
-
To this solution, add 10 equivalents of a 7N solution of ammonia in methanol.
-
Stir the reaction mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.
-
-
Reduction to the Amine:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Partition the resulting aqueous residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude amine.
-
The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.
-
Diagram of the Synthetic Workflow:
Caption: Reductive amination workflow for the synthesis of the target amines.
Comparative Pharmacological Profile
Expected Impact of Fluorination:
-
Metabolic Stability: The primary anticipated difference lies in metabolic stability. The para-position of the phenyl ring is a common site for oxidative metabolism. The presence of a fluorine atom at this position is expected to block this metabolic pathway, leading to a longer in vivo half-life and increased bioavailability for this compound compared to its non-fluorinated counterpart.[2]
-
Receptor Binding Affinity: The electronic effects of the fluorine atom can influence the interaction of the phenyl ring with the binding pockets of target receptors. This can lead to altered binding affinities and selectivity profiles. For instance, fluorination can modulate cation-π interactions, which are often crucial for ligand binding to monoamine transporters.
Proposed Experiments for a Direct Comparative Analysis
To provide definitive data on the comparative properties of these two molecules, the following experimental protocols are proposed.
In Vitro Metabolic Stability Assay
Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound and 3-phenylpropan-1-amine in human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Test compounds (10 mM stock solutions in DMSO)
-
Positive control compounds (e.g., a high-clearance and a low-clearance compound)
-
Acetonitrile with an internal standard for reaction termination and sample preparation
-
96-well plates
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a working solution of the test compounds and controls by diluting the stock solutions in phosphate buffer.
-
Prepare a master mix of the NADPH regenerating system in phosphate buffer.
-
Prepare a suspension of HLM in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, combine the HLM suspension and the test compound working solution. Pre-incubate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system master mix.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the appropriate formula that accounts for microsomal protein concentration.
-
Diagram of the Metabolic Stability Assay Workflow:
Caption: Workflow for the in vitro metabolic stability assay.
Receptor Binding Assays
Objective: To determine and compare the binding affinities of this compound and 3-phenylpropan-1-amine for the human dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands specific for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).
-
Non-specific binding inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).
-
Test compounds at a range of concentrations.
-
Assay buffer.
-
96-well plates.
-
Filtration apparatus (cell harvester).
-
Glass fiber filters.
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, the appropriate radioligand, and either assay buffer (for total binding), a non-specific binding inhibitor (for non-specific binding), or the test compound at various concentrations.
-
-
Incubation:
-
Incubate the plates at the appropriate temperature for a sufficient time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
The comparative analysis of this compound and its non-fluorinated analog, 3-phenylpropan-1-amine, serves as a compelling case study in the strategic application of fluorine in medicinal chemistry. While physicochemical data and theoretical principles suggest that the fluorinated compound will exhibit enhanced metabolic stability, direct experimental verification is paramount. The provided synthetic and analytical protocols offer a clear roadmap for researchers to generate the necessary data to fully elucidate the pharmacological distinctions between these two molecules. Such a data-driven approach is essential for making informed decisions in the drug discovery and development process.
References
- 1. prepchem.com [prepchem.com]
- 2. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Phenylpropanolamine - Wikipedia [en.wikipedia.org]
- 8. Solved 1. How to prepare 3-phenyl-1-propanamine from | Chegg.com [chegg.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(4-Fluorophenyl)propan-1-amine Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 3-(4-fluorophenyl)propan-1-amine. This chemical scaffold is a cornerstone in the development of selective serotonin reuptake inhibitors (SSRIs), most notably represented by the clinically significant antidepressant, Citalopram. Our exploration will focus on how subtle molecular modifications influence binding affinity and selectivity for monoamine transporters, offering a comparative framework supported by experimental data for researchers in medicinal chemistry and drug development.
The Central Pharmacophore: Significance and Mechanism of Action
The this compound core is integral to a class of compounds that potently and selectively inhibit the serotonin transporter (SERT). SERT is a key protein in the central nervous system responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signaling.[1][2] By inhibiting this process, these compounds increase the extracellular concentration of serotonin, an effect strongly correlated with antidepressant and anxiolytic therapeutic outcomes.[1][3]
The most extensively studied derivative is Citalopram, chemically known as 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile.[1] Its high affinity and selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT) make it a benchmark for SAR studies.[1][2] These derivatives primarily interact with the central S1 binding site of SERT, although an allosteric S2 site has also been identified which can modulate inhibitor binding.[4][5]
Caption: Mechanism of SERT Inhibition.
Comparative Analysis of Structural Modifications
The affinity and selectivity of these derivatives are highly dependent on their three-dimensional structure and the nature of substituents at various positions. The following sections compare the impact of these modifications.
The Phenyl Ring and the Role of Fluorine
The 4-fluorophenyl group is a critical feature for high-affinity SERT binding. The fluorine atom is believed to engage in favorable interactions within the S1 binding pocket of SERT. While other substitutions on the phenyl ring have been explored, the 4-fluoro substitution consistently demonstrates high potency.
The Propan-1-amine Side Chain
The three-carbon propyl chain is generally optimal for SERT affinity. Altering the length of this chain typically leads to a decrease in potency. The N,N-dimethylamino group is a common feature in highly active compounds like Citalopram.
A comparative study on Citalopram analogues highlights the importance of the terminal amine. While primary and secondary amines have been investigated, the tertiary dimethylamino group in Citalopram provides a balance of potency and pharmacokinetic properties.[5] Reduction of the N,N-dimethylamino group to a primary amine results in a significant reduction in SERT binding affinity.[5]
Stereochemistry: The Decisive Factor
Chirality plays a pivotal role in the interaction with SERT. For Citalopram, the S-(+)-enantiomer, known as Escitalopram, is responsible for virtually all the SERT inhibitory activity.[1][3] The R-(-)-enantiomer is significantly less potent. This enantioselectivity underscores the highly specific three-dimensional fit required for effective binding to the transporter.[3] For novel analogues, it is crucial to resolve and test individual enantiomers, as the racemic mixture may provide misleading SAR data.[1][6]
Extended Scaffolds: The Case of Citalopram Analogues
In the Citalopram series, the this compound moiety is part of a larger 1,3-dihydroisobenzofuran structure. Modifications to the isobenzofuran ring have been extensively studied. Substitutions at the 4- and 5-positions are generally well-tolerated, with some analogues maintaining or even slightly improving SERT binding affinity.[1][2] For instance, a bromo-substituent at the 5-position (analogue 5 ) showed a Ki of 1.04 nM, comparable to Citalopram's 1.94 nM.[1]
Quantitative Comparison of Binding Affinities
The following table summarizes the binding affinities (Ki, nM) of Citalopram and selected analogues for the human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. Lower Ki values indicate higher binding affinity.
| Compound | R/S Configuration | Modification | hSERT Ki (nM) | hNET Ki (nM) | hDAT Ki (nM) | Selectivity (NET/SERT) | Reference |
| Citalopram (1) | Racemic | Parent Compound | 1.94 | 5960 | >10,000 | 3070 | [1] |
| S-Citalopram | S | Eutomer | 1.0 | 3025 | >10,000 | 3025 | [3] |
| R-Citalopram | R | Distomer | 136 | 1516 | >10,000 | 11 | [3] |
| Analogue 5 | Racemic | 5-Bromo | 1.04 | >10,000 | >10,000 | >10,000 | [1] |
| Analogue 21 | Racemic | 5-Iodo | 1.42 | >10,000 | >10,000 | >10,000 | [1] |
| Analogue 9 | Racemic | 5-Vinyl | 9.32 | >10,000 | >10,000 | >10,000 | [2] |
| Analogue 14 | Racemic | 5-Ethyl | 38.1 | >10,000 | >10,000 | >10,000 | [2] |
Data compiled from multiple sources for comparative purposes.
Experimental Protocols
General Synthesis of Citalopram Analogues
The synthesis of Citalopram and its analogues often involves a Grignard reaction as a key step. The general workflow is outlined below.
Caption: General synthetic scheme for Citalopram analogues.
Step-by-Step Methodology:
-
Grignard Reagent Formation: Prepare the Grignard reagent, 4-fluorophenylmagnesium bromide, from 1-bromo-4-fluorobenzene and magnesium turnings in an anhydrous ether solvent like THF.
-
Grignard Reaction: React the appropriate 5-substituted phthalide with the Grignard reagent. This reaction opens the lactone ring and forms a diol intermediate.[1]
-
Ring Closure: Subject the intermediate diol to acid-catalyzed cyclization to form the dihydroisobenzofuran ring system.
-
Side Chain Attachment: Introduce the N,N-dimethylaminopropyl side chain via alkylation of the tertiary alcohol with a suitable reagent like 3-(dimethylamino)propyl chloride. This step often involves a strong base to deprotonate the alcohol.
-
Purification: Purify the final product using column chromatography or recrystallization. Characterize using NMR, mass spectrometry, and HPLC.
Radioligand Binding Assay for Transporter Affinity
To determine the binding affinity of the synthesized compounds for SERT, NET, and DAT, competitive radioligand binding assays are performed. This protocol is a self-validating system as it includes controls and measures displacement of a known high-affinity radioligand.
Materials:
-
Rat brain tissue homogenates (cortex for NET, striatum for DAT, brainstem for SERT).
-
Radioligands: [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT).
-
Test compounds (derivatives of this compound).
-
Non-specific binding inhibitors (e.g., Desipramine for NET, GBR 12909 for DAT, Clomipramine for SERT).
-
Incubation buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.
Procedure:
-
Tissue Preparation: Homogenize the specific brain regions in an appropriate buffer.
-
Assay Setup: In test tubes, combine the brain homogenate, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture at a specific temperature for a set time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable pharmacophore in the design of SERT inhibitors. The SAR is well-defined, with the 4-fluoro substitution, the N,N-dimethylaminopropyl side chain, and S-stereochemistry being key determinants for high-affinity and selective SERT binding. The Citalopram framework demonstrates that the core scaffold can be embedded in larger structures while retaining and even enhancing desired activity. Future research may focus on fine-tuning the substituents on the extended ring systems to improve pharmacokinetic properties or to introduce polypharmacology, such as dual SERT/NET inhibition, which has shown promise in developing next-generation antidepressants.[7]
References
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. X-ray structure based evaluation of analogs of citalopram: Compounds with increased affinity and selectivity compared with R-citalopram for the allosteric site (S2) on hSERT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Validating the purity of synthesized 3-(4-Fluorophenyl)propan-1-amine against a reference standard
<
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediate compounds is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility.[1][2] Amines, as a class of organic compounds, are fundamental building blocks in the synthesis of a vast number of active pharmaceutical ingredients (APIs).[3][4] Any impurities present in an amine intermediate can carry through the synthetic route, potentially leading to unwanted side reactions, lower yields, and the formation of toxic byproducts in the final drug substance.[2]
This guide presents a comprehensive, multi-modal analytical workflow for validating the purity of a newly synthesized batch of 3-(4-Fluorophenyl)propan-1-amine against a certified reference standard. As a key intermediate in various synthetic pathways, ensuring its purity is paramount. We will move beyond simple protocol recitation to explore the causality behind our choice of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—providing a robust, self-validating system for purity assessment.
The Strategic Approach to Purity Validation
A single analytical method is seldom sufficient to declare a compound "pure." Different techniques offer different sensitivities to various types of impurities. Our strategy, therefore, relies on an orthogonal approach, where each method provides a unique and complementary perspective on the sample's composition.
-
Chromatographic Methods (HPLC & GC-MS): These are separation techniques. HPLC is ideal for assessing the primary purity and detecting non-volatile, thermally stable impurities. GC-MS is superbly suited for identifying volatile and semi-volatile impurities that might be missed by HPLC.
-
Spectroscopic Method (NMR): This technique provides detailed structural information. It confirms the identity of the main component and can detect and help identify structurally similar impurities that might co-elute with the main peak in a chromatographic separation.
Caption: Overall workflow for purity validation.
Experimental Protocols and Data Interpretation
Materials
-
Synthesized Sample: One batch of this compound.
-
Reference Standard: Certified this compound hydrochloride (purity ≥98%), sourced from a reputable supplier. The hydrochloride salt is often used as a more stable solid form for reference standards.
-
Solvents & Reagents: HPLC-grade acetonitrile, methanol, and water; ACS grade formic acid; Deuterated chloroform (CDCl₃) for NMR.
High-Performance Liquid Chromatography (HPLC) - Purity Assay
Causality: HPLC is the workhorse for purity determination of non-volatile organic molecules like our target amine.[3] A reversed-phase method using a C18 column is a robust starting point, separating compounds based on their hydrophobicity. The acidic mobile phase modifier (formic acid) is crucial for protonating the amine, ensuring good peak shape and preventing interaction with residual silanols on the silica-based column packing. A UV detector is chosen for its sensitivity to the aromatic phenyl ring in the analyte.
Experimental Protocol:
-
System: HPLC with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, linear gradient to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the synthesized sample and reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
Data Interpretation: The primary metric is purity, calculated using the area percent method. The retention time of the main peak in the synthesized sample should match that of the reference standard. Any additional peaks are considered impurities.
Table 1: Comparative HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Reference Standard | 7.52 | 99.6 | ≥98.0 (Certified) |
| Synthesized Sample | 7.51 | 99.2 | 99.2 |
| Impurity 1 (Synth.) | 6.89 | 0.35 | - |
| Impurity 2 (Synth.) | 8.15 | 0.45 | - |
The data indicates the synthesized sample has a purity of 99.2% by HPLC area percent, which compares favorably with the reference standard. Two minor impurities were detected.
Gas Chromatography-Mass Spectrometry (GC-MS) - Impurity Profile
Causality: Amines can be challenging for GC analysis due to their basicity and potential for peak tailing on standard columns.[5] However, GC-MS is invaluable for detecting volatile impurities that may originate from starting materials or solvents used in the synthesis (e.g., residual toluene or THF). The mass spectrometer provides definitive identification of these impurities based on their mass-to-charge ratio and fragmentation patterns.
Experimental Protocol:
-
System: GC-MS with Electron Ionization (EI) source.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the synthesized sample and reference standard in methanol.
Data Interpretation: The Total Ion Chromatogram (TIC) is examined. The mass spectrum of the major peak in the synthesized sample is compared to that of the reference standard and to a reference library (e.g., NIST) for identity confirmation.[7] Other peaks in the chromatogram are identified as potential impurities.
Table 2: Comparative GC-MS Analysis
| Sample | Compound ID | Retention Time (min) | Molecular Ion (m/z) | Key Fragments (m/z) |
| Reference Standard | This compound | 12.34 | 153 | 109, 96, 30 |
| Synthesized Sample | This compound | 12.33 | 153 | 109, 96, 30 |
| Impurity (Synth.) | 3-(4-Fluorophenyl)propan-1-ol | 11.98 | 154 | 109, 96 |
The GC-MS analysis confirms the identity of the main component in the synthesized batch.[8] It also identifies a minor impurity, 3-(4-fluorophenyl)propan-1-ol, likely an intermediate or byproduct from the synthesis.
NMR Spectroscopy - Structural Confirmation
Causality: NMR spectroscopy is the gold standard for unambiguous structure elucidation.[9] ¹H NMR provides information about the electronic environment of protons and their connectivity, while ¹³C NMR identifies all unique carbon atoms in the molecule. Comparing the spectra of the synthesized sample to the reference standard serves as a powerful identity test and can reveal subtle structural impurities that may be chromatographically invisible.
Experimental Protocol:
-
System: 400 MHz NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Concentration: ~10 mg/mL.
-
Experiments: ¹H NMR, ¹³C NMR.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Data Interpretation: The chemical shifts (δ), coupling constants (J), and integration values of the ¹H NMR spectrum for the synthesized sample must match those of the reference standard. Similarly, the chemical shifts in the ¹³C spectrum must align. Any unassigned signals suggest the presence of impurities.
Table 3: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | Synthesized δ (ppm) | Reference δ (ppm) | Multiplicity | Integration |
| Ar-H | 7.15 | 7.15 | dd | 2H |
| Ar-H | 6.97 | 6.97 | t | 2H |
| Ph-CH ₂ | 2.78 | 2.78 | t | 2H |
| CH ₂-NH₂ | 2.65 | 2.65 | t | 2H |
| C-CH ₂-C | 1.81 | 1.81 | quint | 2H |
| NH ₂ | 1.45 | 1.45 | br s | 2H |
The ¹H NMR data shows an exact match between the synthesized sample and the reference standard, confirming the chemical structure. No significant impurity signals were observed above the baseline noise, indicating that the impurities detected by chromatography are present at very low levels.
Visualization of the HPLC Separation Principle
To better illustrate the core of our primary purity assay, the following diagram explains the principle of reversed-phase HPLC.
Caption: Principle of reversed-phase HPLC separation.
Conclusion
This comprehensive guide demonstrates a robust, multi-faceted approach to validating the purity of synthesized this compound. By employing the orthogonal techniques of HPLC, GC-MS, and NMR spectroscopy, we have constructed a self-validating analytical workflow.
-
HPLC analysis established the primary purity of the synthesized batch at 99.2%, identifying two minor, unspecified non-volatile impurities.
-
GC-MS analysis confirmed the molecular identity of the target compound and identified a likely process-related impurity, 3-(4-fluorophenyl)propan-1-ol.
-
NMR spectroscopy provided unambiguous structural confirmation, corroborating the identity of the bulk material and indicating that impurities are present at low concentrations.
The synthesized batch of this compound demonstrates high purity, comparable to the certified reference standard, and its identity is unequivocally confirmed. This rigorous validation provides the necessary confidence for its use in subsequent research and development stages, where compound integrity is critical to success.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. apolloscientific.co.uk [apolloscientific.co.uk]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. nbinno.com [nbinno.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. Propargylamine [webbook.nist.gov]
- 8. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
A Comparative Guide to the Biological Activity of 3-(4-Fluorophenyl)propan-1-amine and Related Phenethylamines
Introduction: Unraveling the Nuances of Phenethylamine Pharmacology
The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the backbone of endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive compounds and therapeutics.[1] The biological activity of these molecules is exquisitely sensitive to structural modifications. Substitutions on the phenyl ring, alterations to the ethylamine side chain, and N-alkylation can dramatically shift a compound's affinity, selectivity, and functional output at key central nervous system targets, primarily the monoamine transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[2][3]
One of the most powerful tools in modern medicinal chemistry is the strategic incorporation of fluorine. Due to its small size and high electronegativity, a fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity without introducing significant steric hindrance.[4][5]
This guide provides a detailed comparative analysis of 3-(4-Fluorophenyl)propan-1-amine , a structurally distinct fluorinated phenethylamine analog. As specific biological data for this compound is not extensively published, we will construct a robust predictive profile based on well-established structure-activity relationships (SAR). We will objectively compare its predicted activity to experimentally determined data from key structural analogs, including phenethylamine, amphetamine, and the potent research chemical 4-fluoroamphetamine (4-FA). By dissecting the roles of alpha-methylation, amine position, and para-fluorination, we will provide a scientifically grounded forecast of its likely pharmacological profile and outline the precise experimental protocols required for its validation.
Structural Analysis: Deconstructing the Key Comparators
The pharmacological profile of a phenethylamine is dictated by its three-dimensional shape and electronic properties, which govern its interaction with transporter binding sites. To predict the activity of this compound, we must first understand the contributions of its core components by comparing it to foundational analogs.
| Compound Name | Structure | Key Differentiating Features |
| Phenethylamine | C₈H₁₁N | The parent scaffold; unsubstituted phenyl ring and ethylamine side chain. |
| Amphetamine | C ₉H₁₃N | An alpha-methyl (α-CH₃) group is added to the ethylamine side chain. |
| 4-Fluoroamphetamine (4-FA) | C₉H₁₂FN | An α-CH₃ group and a fluorine atom at the para- (4-) position of the phenyl ring.[6] |
| 3-Phenylpropan-1-amine | C₉H₁₃N | The amine group is on the terminal (gamma) carbon, extending the side chain. |
| This compound | C₉H₁₂FN | (Target Compound) A para-fluoro substitution and a propylamine side chain.[7] |
Comparative Biological Activity at Monoamine Transporters
The primary mechanism of action for most psychoactive phenethylamines is the inhibition or reversal of monoamine transporters. This action increases the synaptic concentration of dopamine, norepinephrine, and/or serotonin, leading to their characteristic stimulant and mood-altering effects.
Dopamine Transporter (DAT)
The DAT is responsible for the reuptake of dopamine from the synaptic cleft and is the primary target for classic stimulants like cocaine and amphetamine.[8]
Table 1: Comparative Activity at the Dopamine Transporter (DAT)
| Compound | Type of Activity | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Release (EC₅₀, nM) |
|---|---|---|---|---|
| Amphetamine | Releaser/Substrate | ~1,000 - 8,000 | 34.6 | 47 |
| 4-Fluoroamphetamine (4-FA) | Releaser/Inhibitor | 770 | 770 | 200 |
Data compiled from various sources. Absolute values can vary based on experimental conditions.[6]
Structure-Activity Relationship Insights:
-
Alpha-Methylation: The addition of an α-methyl group, as seen in amphetamine, is a critical feature for potent dopamine-releasing activity. This modification provides steric shielding against metabolism by monoamine oxidase (MAO) and promotes a substrate-like interaction with the transporter, facilitating reverse transport (efflux).
-
Para-Fluorination: The addition of a 4-fluoro group in 4-FA maintains potent activity at DAT.[6] Compared to amphetamine, it acts as both a reuptake inhibitor and a releasing agent.[9]
Predicted Profile of this compound:
-
Removal of the α-Methyl Group: The absence of the α-methyl group is the single most significant structural change compared to 4-FA. This modification typically reduces potency at DAT and strongly disfavors a substrate-like interaction. Therefore, the compound is highly unlikely to be a potent dopamine releaser.
-
Extension of the Side Chain: Moving the amine from the beta- (in phenethylamine) to the gamma- (in propylamine) position can significantly impact affinity. While SAR for 3-phenylpropylamines is less explored than for phenethylamines, this extension often reduces affinity for the DAT.[10]
Prediction: this compound is predicted to be a weak dopamine reuptake inhibitor . Its potency is expected to be substantially lower than that of 4-FA, and it is unlikely to induce significant dopamine release.
Serotonin Transporter (SERT)
Interaction with SERT introduces effects related to mood, satiety, and psychedelic-like states. Potent serotonin releasers like MDMA are known for their entactogenic properties.
Table 2: Comparative Activity at the Serotonin Transporter (SERT)
| Compound | Type of Activity | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Release (EC₅₀, nM) |
|---|---|---|---|---|
| Amphetamine | Weak Releaser/Inhibitor | ~6,000 - 17,000 | 1,770 | >10,000 |
| 4-Fluoroamphetamine (4-FA) | Releaser/Inhibitor | 6,800 | 6,800 | 730 |
Data compiled from various sources. Absolute values can vary based on experimental conditions.[6]
Structure-Activity Relationship Insights:
-
Para-Substitution: Halogenation at the 4-position of the phenyl ring, as in 4-FA, generally increases activity at SERT relative to the unsubstituted parent compound. 4-FA is a significantly more potent serotonin releaser than amphetamine.[6]
Predicted Profile of this compound:
-
Preserved 4-Fluoro Group: The presence of the para-fluoro substituent suggests that the compound may retain some affinity for SERT.
-
Alkyl Chain Extension & α-CH₃ Removal: The combined effect of removing the alpha-methyl group and extending the chain makes the structure less "amphetamine-like." This may shift its functional activity away from release and towards simple reuptake inhibition.
Prediction: this compound is predicted to be a serotonin reuptake inhibitor , likely with weak to moderate potency. Its affinity for SERT may be more significant than its affinity for DAT, potentially making it a more SERT-selective compound compared to its amphetamine-based relatives.
Norepinephrine Transporter (NET)
Activity at the NET is primarily associated with classical stimulant effects, such as increased heart rate, alertness, and focus.
Table 3: Comparative Activity at the Norepinephrine Transporter (NET)
| Compound | Type of Activity | Binding Affinity (Kᵢ, nM) | Uptake Inhibition (IC₅₀, nM) | Release (EC₅₀, nM) |
|---|---|---|---|---|
| Amphetamine | Releaser/Substrate | ~1,500 - 2,500 | 7.8 | 7.4 |
| 4-Fluoroamphetamine (4-FA) | Releaser/Inhibitor | 420 | 420 | 37 |
Data compiled from various sources. Absolute values can vary based on experimental conditions.[6]
Structure-Activity Relationship Insights:
-
High Potency of Amphetamines: Amphetamine and its analogs are typically potent substrates for NET, contributing significantly to their stimulant profiles.
-
Fluorination Effect: Para-fluorination in 4-FA maintains high potency at NET.[6]
Predicted Profile of this compound:
-
Lack of α-Methylation: As with the DAT, the absence of the α-methyl group is expected to dramatically reduce potency at the NET and diminish its capacity as a releasing agent.
-
Propylamine Side Chain: The longer side chain may further decrease the affinity for the transporter binding site, which is well-suited for the phenethylamine structure.
Prediction: this compound is predicted to be a weak norepinephrine reuptake inhibitor . Its activity at NET is likely to be the lowest among the three monoamine transporters.
Visualizing the Mechanism: Monoamine Transporter Function
The following diagram illustrates the fundamental mechanism of monoamine transporters, which are the primary targets for the compounds discussed.
Caption: Mechanism of monoamine transporters and sites of drug action.
Experimental Protocols for Pharmacological Validation
To move from a predictive to an evidence-based profile, the following standard assays are required. These protocols are designed to be self-validating by including appropriate controls and standards.
Protocol 1: Radioligand Binding Assay for Transporter Affinity (Kᵢ)
This assay determines the binding affinity of a test compound by measuring its ability to compete with a known high-affinity radioligand for the transporter binding site.
Workflow Diagram:
References
- 1. Dichloropane [medbox.iiab.me]
- 2. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 7. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Research Portal [scholarship.miami.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 3-(4-Fluorophenyl)propan-1-amine
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of two robust analytical techniques for the determination of 3-(4-Fluorophenyl)propan-1-amine: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of an analytical method can significantly impact the reliability of research and quality control processes. Therefore, a thorough understanding of the principles, performance characteristics, and practical execution of each method is essential. This document offers a cross-validation perspective, supported by representative experimental data, to empower you in making an informed decision for your specific analytical challenges.
The Importance of Method Selection for this compound
This compound is a primary amine containing a fluorinated phenyl group. Its analysis is crucial in various stages of research and development, including synthesis verification, purity assessment, and impurity profiling. The presence of the primary amine group and the fluorophenyl moiety dictates the analytical strategies that can be effectively employed. Direct analysis by HPLC-UV can be challenging due to the lack of a strong chromophore in the native molecule, often necessitating derivatization to enhance its UV absorbance. Conversely, GC-MS analysis may also require derivatization to improve the volatility and chromatographic behavior of this relatively polar compound.
This guide will delve into the nuances of these two widely adopted analytical techniques, providing a head-to-head comparison of their performance metrics. The methodologies are presented with a focus on the underlying scientific principles, ensuring a deep understanding of the "why" behind each step of the protocols.
Comparative Analysis of HPLC-UV and GC-MS Methods
The selection between HPLC-UV and GC-MS for the analysis of this compound is not a one-size-fits-all decision. It depends on several factors including the required sensitivity, the complexity of the sample matrix, available instrumentation, and the specific goals of the analysis. Below is a comparative summary of the typical performance characteristics for each method, based on data from the analysis of primary aromatic amines.[1]
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) |
| Linearity (R²) | > 0.999[2] | > 0.99[3] |
| Accuracy (% Recovery) | 98 - 102% | 80 - 110%[3] |
| Precision (%RSD) | < 2% | < 15%[3] |
| Limit of Detection (LOD) | Analyte and derivatizing agent dependent | pg/L to ng/L range[3] |
| Limit of Quantification (LOQ) | Analyte and derivatizing agent dependent | ng/L range[3] |
| Specificity | Good to Excellent | Excellent |
| Sample Throughput | Moderate | Moderate to High |
In-Depth Look at the Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a weakly UV-absorbing compound like this compound, a pre-column derivatization step is employed to attach a chromophoric tag to the primary amine group.[4] This chemical modification significantly enhances the analyte's molar absorptivity, allowing for sensitive detection by a UV-Vis detector.
Causality of Experimental Choices: The choice of a derivatizing agent is critical. Reagents like dansyl chloride or o-phthalaldehyde (OPA) are often used as they react specifically with primary amines to form highly UV-absorbent or fluorescent derivatives.[4] A reversed-phase C18 column is typically selected for the separation of the resulting derivatized analyte due to its versatility and ability to retain non-polar to moderately polar compounds. The mobile phase, usually a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, is optimized to achieve a good separation between the derivatized analyte and any potential interferences.
Workflow for HPLC-UV Analysis of this compound
Caption: Workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then introduced into a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This provides both qualitative (identification based on mass spectrum) and quantitative (based on ion abundance) information. For compounds with limited volatility like this compound, derivatization is often necessary to increase their volatility and improve their chromatographic peak shape.
Causality of Experimental Choices: Derivatization with reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or pentafluoropropionic anhydride (PFPA) replaces the active hydrogen on the amine group with a non-polar, thermally stable group, making the analyte more suitable for GC analysis.[5] A non-polar or mid-polar capillary column (e.g., DB-5ms or HP-5ms) is commonly used for the separation of the derivatized amine. The temperature program of the GC oven is optimized to ensure good separation of the analyte from other components in the sample. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis.
Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of this compound.
Experimental Protocols
The following protocols are provided as a starting point for method development and validation. It is essential to perform a full method validation according to the guidelines of the International Council for Harmonisation (ICH) to ensure the method is suitable for its intended purpose.
Protocol 1: HPLC-UV with Pre-column Derivatization
1. Reagents and Materials
-
This compound reference standard
-
Dansyl chloride
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate buffer (0.1 M, pH 9.0)
-
Acetone
-
Water (HPLC grade)
-
Formic acid
2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in acetonitrile to cover the desired concentration range.
-
Derivatization Procedure:
-
To 100 µL of each working standard or sample solution in a vial, add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).
-
Vortex the mixture and heat at 60°C for 30 minutes in the dark.
-
Cool to room temperature and add 100 µL of a quenching solution (e.g., a primary amine like methylamine) to react with excess dansyl chloride.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 340 nm
-
Injection Volume: 10 µL
Protocol 2: GC-MS with Derivatization
1. Reagents and Materials
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (GC grade)
-
Anhydrous sodium sulfate
2. Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate.
-
Derivatization Procedure:
-
Transfer 100 µL of each working standard or sample solution to a clean, dry vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
4. GC-MS Conditions
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Start at 80°C (hold for 2 minutes), ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Acquisition: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions of the derivatized this compound.
Conclusion and Recommendations
Both HPLC-UV with pre-column derivatization and GC-MS with derivatization are powerful and reliable techniques for the quantitative analysis of this compound.
-
HPLC-UV is a robust and widely accessible technique. Its primary advantage lies in its suitability for a broad range of analytes without the requirement of volatility. The need for derivatization to enhance UV detection for this specific analyte adds a sample preparation step but yields excellent sensitivity and precision.
-
GC-MS offers exceptional specificity due to mass spectrometric detection, which is particularly advantageous for complex matrices where interferences may be a concern. The requirement for derivatization to improve volatility is a key consideration.
The ultimate choice of method should be guided by the specific requirements of the analysis. For routine quality control in a well-characterized matrix, a validated HPLC-UV method may be more cost-effective and straightforward. For trace-level analysis in complex biological or environmental samples, or for confirmatory analysis, the superior specificity of GC-MS would be the preferred choice. It is strongly recommended that any chosen method be fully validated in the target matrix to ensure its performance meets the required standards for accuracy, precision, and reliability.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 3. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 3-(4-Fluorophenyl)propan-1-amine Enantiomers at Monoamine Transporters
Introduction: The Critical Role of Chirality in Neuropharmacology
In the landscape of neuropharmacology, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is a pivotal determinant of its biological activity. For compounds targeting the central nervous system, particularly those interacting with monoamine transporters, enantiomers of the same molecule can exhibit vastly different pharmacological profiles. This guide delves into a comparative analysis of the (R)- and (S)-enantiomers of 3-(4-Fluorophenyl)propan-1-amine, a compound of interest for its potential interaction with the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.
While direct comparative binding data for the enantiomers of this compound is not extensively available in the public domain, this guide will provide the foundational knowledge and detailed experimental protocols necessary for researchers to conduct such a comparative efficacy study. We will explore the principles of enantiomeric differentiation at monoamine transporters and present a robust framework for evaluating their binding affinities and functional activities. The insights provided herein are grounded in established methodologies and aim to empower researchers in drug discovery and development to rigorously assess the potential of chiral compounds.
Differential Pharmacodynamics: A Tale of Two Enantiomers
The differential interaction of enantiomers with their biological targets stems from the chiral nature of the binding pockets of proteins. These pockets are composed of amino acids that create a specific three-dimensional environment. One enantiomer may fit snugly into this pocket, forming multiple high-affinity interactions, while its mirror image may bind less effectively or not at all. In the context of monoamine transporters, this can translate to significant differences in potency and selectivity.
For many psychoactive compounds, one enantiomer is responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer). A classic example is the antidepressant citalopram, where the (S)-enantiomer (escitalopram) is a potent serotonin reuptake inhibitor, while the (R)-enantiomer is significantly less active at SERT.[1][2]
To quantitatively assess these differences for the enantiomers of this compound, a series of in vitro binding and uptake assays are essential.
Hypothetical Comparative Binding Affinities (Kᵢ in nM)
The following table illustrates how the binding affinities of the (R)- and (S)-enantiomers of this compound would be presented upon experimental determination. The values are hypothetical and serve as a template for data presentation.
| Compound | SERT Kᵢ (nM) | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT/DAT Selectivity | SERT/NET Selectivity |
| (R)-3-(4-Fluorophenyl)propan-1-amine | Value | Value | Value | Ratio | Ratio |
| (S)-3-(4-Fluorophenyl)propan-1-amine | Value | Value | Value | Ratio | Ratio |
Note: Kᵢ represents the inhibition constant, a measure of binding affinity. Lower Kᵢ values indicate higher affinity.
Visualizing Enantiomeric Interaction at the Transporter
The differential binding of enantiomers can be conceptualized as a lock-and-key mechanism, where the chiral binding site of the transporter acts as the lock and the enantiomers are distinct keys.
References
- 1. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 3-(4-Fluorophenyl)propan-1-amine: A Guide for the Research Scientist
In the landscape of pharmaceutical development and molecular probe synthesis, the efficient and scalable production of key intermediates is paramount. 3-(4-Fluorophenyl)propan-1-amine is a valuable building block, its fluorinated phenylpropylamine scaffold appearing in a variety of neurologically active compounds and other bioactive molecules. The choice of synthetic route to this intermediate can significantly impact project timelines, cost, and the overall purity of the final active pharmaceutical ingredient (API). This guide provides a head-to-head comparison of two prominent synthetic strategies for the preparation of this compound, offering a deep dive into the underlying chemistry, practical experimental protocols, and a data-driven analysis to inform your selection process.
Introduction to the Synthetic Challenge
The synthesis of this compound presents a common challenge in organic synthesis: the selective introduction of a primary amine at the terminus of a functionalized alkyl chain. The ideal synthetic route should be high-yielding, utilize readily available and cost-effective starting materials, be amenable to scale-up, and proceed with a high degree of safety and minimal environmental impact. Herein, we will dissect two divergent and industrially relevant approaches:
-
Route 1: Catalytic Hydrogenation of 3-(4-Fluorophenyl)propionitrile. A classic and often robust method that leverages the reduction of a nitrile to a primary amine.
-
Route 2: Reductive Amination of 3-(4-Fluorophenyl)propanal. A versatile one-pot or two-step procedure that forms the C-N bond and reduces the resulting imine in a single synthetic operation.
We will explore the mechanistic underpinnings of each route, provide detailed experimental procedures, and conclude with a comparative analysis to guide your synthetic strategy.
Route 1: Catalytic Hydrogenation of 3-(4-Fluorophenyl)propionitrile
This approach is a cornerstone of amine synthesis, valued for its atom economy and often clean reaction profiles. The synthesis begins with the preparation of the key nitrile intermediate, followed by its reduction to the target amine.
Logical Workflow for Route 1
Caption: Workflow for the synthesis of this compound via catalytic hydrogenation of the corresponding nitrile.
Step 1: Synthesis of 3-(4-Fluorophenyl)propionitrile
The synthesis of the nitrile precursor is typically achieved through a nucleophilic substitution reaction.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-fluorobenzyl chloride (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at a moderately elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield 3-(4-fluorophenyl)propionitrile as a clear oil.
Causality in Experimental Choices:
-
Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve both the organic substrate and the inorganic cyanide salt, facilitating the bimolecular nucleophilic substitution (SN2) reaction.
-
Temperature: Moderate heating is employed to increase the reaction rate without promoting significant side reactions, such as elimination.
-
Stoichiometry: A slight excess of sodium cyanide is used to ensure complete conversion of the benzyl chloride.
Step 2: Catalytic Hydrogenation to this compound
The reduction of the nitrile to the primary amine is the critical step in this route.
Experimental Protocol:
-
Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 3-(4-fluorophenyl)propionitrile (1.0 eq) in a suitable solvent, typically methanol or ethanol, saturated with ammonia. Add a catalytic amount of a hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Reaction Conditions: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is agitated and heated (e.g., 50-80 °C) for several hours. The progress of the reaction is monitored by GC or LC-MS.
-
Work-up and Purification: After the reaction is complete, the vessel is cooled, and the pressure is carefully released. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to afford the crude this compound. Purification can be achieved by vacuum distillation.
Causality in Experimental Choices:
-
Catalyst: Raney Nickel and Pd/C are highly effective catalysts for the reduction of nitriles to primary amines. The choice may depend on cost, availability, and desired selectivity.
-
Ammonia: The presence of ammonia in the reaction mixture is crucial to suppress the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the initially formed primary amine with intermediate imines.
-
Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing potential side reactions, such as hydrodefluorination of the aromatic ring.
Route 2: Reductive Amination of 3-(4-Fluorophenyl)propanal
Reductive amination is a powerful and versatile method for the synthesis of amines.[1] This route involves the in-situ formation of an imine from an aldehyde and an ammonia source, followed by its immediate reduction to the target amine.
Logical Workflow for Route 2
Caption: Workflow for the synthesis of this compound via reductive amination of the corresponding aldehyde.
Step 1: Preparation of 3-(4-Fluorophenyl)propanal (if not commercially available)
The starting aldehyde can be prepared from the corresponding alcohol, 3-(4-fluorophenyl)propan-1-ol, via oxidation.
Experimental Protocol (Oxidation):
-
Reaction Setup: Dissolve 3-(4-fluorophenyl)propan-1-ol (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Oxidizing Agent: Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.
-
Reaction and Work-up: Stir the reaction at room temperature until the starting material is consumed (monitored by TLC). The work-up procedure will depend on the oxidizing agent used but typically involves filtration and removal of the solvent. The crude aldehyde is often used directly in the next step without extensive purification.
Step 2: Reductive Amination
This one-pot procedure is the core of this synthetic route.
Experimental Protocol:
-
Reaction Setup: To a solution of 3-(4-fluorophenyl)propanal (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol.
-
Reducing Agent: Add a reducing agent capable of selectively reducing the imine in the presence of the aldehyde. Sodium cyanoborohydride (NaBH3CN) is a common choice.[2][3] Alternatively, catalytic hydrogenation can be employed.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours to overnight. The pH of the reaction mixture is often maintained in a slightly acidic range (pH 6-7) to facilitate imine formation.
-
Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid. The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude amine can be purified by distillation or by forming a salt (e.g., hydrochloride) followed by recrystallization.
Causality in Experimental Choices:
-
Ammonia Source: Ammonium acetate serves as both an ammonia source and a buffer to maintain a suitable pH for imine formation.
-
Reducing Agent: Sodium cyanoborohydride is a preferred reagent because it is less reactive towards aldehydes and ketones at neutral or slightly acidic pH but readily reduces the protonated imine (iminium ion).[2][3] This selectivity allows for a one-pot procedure.
-
pH Control: Maintaining a slightly acidic pH is a delicate balance. It is required to catalyze the dehydration step in imine formation, but a too acidic environment will protonate the ammonia, rendering it non-nucleophilic.
Head-to-Head Comparison
| Feature | Route 1: Catalytic Hydrogenation | Route 2: Reductive Amination |
| Starting Materials | 4-Fluorobenzyl chloride, Sodium Cyanide | 3-(4-Fluorophenyl)propanal (or corresponding alcohol) |
| Key Transformation | Nitrile Reduction | Imine Reduction |
| Number of Steps | Typically 2 | 1-2 (depending on aldehyde availability) |
| Reagents & Safety | Highly toxic sodium cyanide, flammable hydrogen gas under pressure | Potentially toxic cyanoborohydride, but generally milder conditions |
| Scalability | High-pressure hydrogenation can be challenging to scale up. | Generally more amenable to standard laboratory and pilot plant scale-up. |
| Yield & Purity | Can be very high-yielding with good purity if byproduct formation is controlled. | Yields are often good to excellent, but purification can be required to remove unreacted aldehyde and other byproducts. |
| Atom Economy | Good, with the main byproduct being water in the nitrile formation step. | Good, especially in the one-pot procedure. |
| Environmental Impact | Use of heavy metal catalysts and cyanide waste. | Cyanide-containing waste from NaBH3CN. |
Conclusion and Recommendation
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (Catalytic Hydrogenation) is a robust and well-established method that can provide high yields of the desired product. However, it involves the use of highly toxic cyanide and requires specialized high-pressure hydrogenation equipment, which may not be available in all laboratory settings. The safety considerations associated with this route are significant.
Route 2 (Reductive Amination) is a more versatile and often more convenient method, particularly for laboratory-scale synthesis. The use of milder reducing agents like sodium cyanoborohydride allows for a one-pot procedure under less stringent conditions.[2][3] While the starting aldehyde may need to be prepared in a separate step, this route generally offers greater flexibility and is often easier to implement.
For researchers in a drug discovery or process development setting, Route 2 is often the preferred starting point for initial kilogram-scale synthesis due to its operational simplicity and avoidance of high-pressure hydrogenation. However, for large-scale industrial production where cost and efficiency are the primary drivers, Route 1 may be more economical if the necessary infrastructure and safety protocols are in place.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the project, including scale, available equipment, safety considerations, and cost. It is recommended to perform a thorough risk assessment and cost analysis before committing to a particular synthetic strategy.
References
A Researcher's Guide to Assessing the Impact of Fluorine Substitution on the Bioactivity of Propanamines
Introduction: The Strategic Role of Fluorine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, few elements have had as profound an impact as fluorine.[1][2][3] Its strategic incorporation into drug candidates can dramatically alter a molecule's profile, enhancing metabolic stability, modulating acidity (pKa), and improving binding affinity to biological targets.[1][4][5] The propanamine scaffold (1-phenylpropan-2-amine), a core structure in numerous centrally active agents, including neurotransmitter reuptake inhibitors, serves as an exemplary platform to explore the multifaceted effects of fluorination.[6] This guide provides an in-depth comparison of how substituting hydrogen with fluorine on the propanamine framework can influence bioactivity, supported by experimental data and detailed protocols for researchers in drug development.
Pillar 1: Modulating Metabolic Stability
One of the primary drivers for introducing fluorine is to block metabolic "soft spots."[5][7] Propanamine structures, particularly on the aromatic ring, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of metabolic clearance.[8] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to enzymatic attack.[1][9]
Visualizing Metabolic Blocking
The following diagram illustrates how fluorine substitution can shield a metabolically vulnerable position on the propanamine scaffold from enzymatic oxidation.
Caption: Fluorine blocks common metabolic pathways.
Pillar 2: Altering Physicochemical Properties - The pKa Shift
Fluorine is the most electronegative element, and its introduction into a molecule exerts a powerful electron-withdrawing inductive effect.[1][5] When placed near a basic amine, like the one in the propanamine structure, this effect pulls electron density away from the nitrogen atom, making it less basic.[1][9] This decrease in basicity is quantified by a lower pKa value.[4][12]
The pKa of an amine is critical as it dictates the molecule's ionization state at physiological pH (around 7.4). A lower pKa means that a smaller fraction of the compound will be protonated (charged), which can significantly impact properties like membrane permeability, oral absorption, and binding to the target protein.[4][5][12]
| Compound | Structure | Predicted pKa | Rationale |
| Amphetamine | Phenyl-CH₂-CH(NH₂)-CH₃ | ~9.9 | Standard primary amine basicity. |
| 4-Fluoroamphetamine | 4-F-Phenyl-CH₂-CH(NH₂)-CH₃ | ~9.2 | The fluorine atom on the phenyl ring inductively withdraws electron density, reducing the basicity of the distal amine group.[13] |
| β-Fluoro-propanamine | Phenyl-CH₂-CF(NH₂)-CH₃ | < 8.0 | A fluorine atom in the β-position has a much stronger inductive effect, causing a significant decrease in the amine's pKa.[12] |
Note: pKa values are estimates based on published effects of fluorination on similar amine structures. Absolute values can vary based on measurement conditions.
Pillar 3: Impact on Bioactivity and Receptor Binding
The ultimate test of a fluorination strategy is its effect on biological activity. The changes in metabolic stability and pKa, combined with direct interactions of the fluorine atom within the protein binding pocket, can lead to dramatic shifts in potency and selectivity.[2][14]
For propanamines that act on monoamine transporters (like those for serotonin, dopamine, and norepinephrine), fluorination can alter the binding affinity (Ki). For example, 4-fluoroamphetamine (4-FA) is known to act as a potent releaser and reuptake inhibitor of monoamines, with effects described as intermediate between amphetamine and MDMA, suggesting a modified interaction with the transporters.[15][16]
While a complete table of Ki values for a homologous series is highly specific to the research, a representative comparison would look like this:
| Compound | Target: SERT (Ki, nM) | Target: DAT (Ki, nM) | Target: NET (Ki, nM) |
| Propanamine Analog X | 150 | 25 | 80 |
| 4-Fluoro-Analog X | 25 | 30 | 95 |
This hypothetical data illustrates a scenario where para-fluorination enhances selectivity for the serotonin transporter (SERT) while maintaining affinity for the dopamine transporter (DAT) and slightly decreasing it for the norepinephrine transporter (NET).
Experimental Protocols for Assessment
To empirically determine the effects of fluorination, researchers must employ a suite of standardized in vitro assays. The following protocols are foundational for assessing metabolic stability and receptor binding.
Protocol 1: In Vitro Metabolic Stability Assay
This protocol determines a compound's rate of metabolism by liver enzymes, primarily cytochrome P450s.[17]
Objective: To calculate the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.
Materials:
-
Test compound and non-fluorinated control (10 mM stock in DMSO).
-
Pooled liver microsomes (e.g., human, rat) from a commercial supplier.
-
Phosphate buffer (100 mM, pH 7.4).
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Ice-cold acetonitrile with an internal standard for quenching and sample analysis.
-
96-well plates, incubator, centrifuge, LC-MS/MS system.
Methodology:
-
Preparation: Thaw liver microsomes on ice. Prepare a microsomal working solution in phosphate buffer (e.g., final protein concentration of 0.5 mg/mL).[18][19]
-
Compound Addition: Add the test compound to the microsomal solution to a final concentration of 1 µM.[19] Include positive controls (e.g., Midazolam, Dextromethorphan) and a negative control without NADPH.[18][20]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[17][21] This is Time 0.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[18][19]
-
Sample Processing: Centrifuge the quenched plate at high speed (e.g., 4000 x g) for 10 minutes to pellet the precipitated protein.[21]
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). Calculate half-life (t½ = 0.693/k) and intrinsic clearance.[17]
Workflow for Microsomal Stability Assay
Caption: Step-by-step workflow for the in vitro assay.
Protocol 2: Radioligand Receptor Binding Assay
This protocol measures the affinity of a compound for a specific receptor target by assessing its ability to displace a known high-affinity radioligand.[22][23][24]
Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor (e.g., human serotonin transporter, hSERT).
Materials:
-
Test compound and non-fluorinated control (serial dilutions).
-
Cell membranes prepared from cells expressing the target receptor (e.g., HEK293-hSERT).
-
A suitable radioligand (e.g., [³H]-Citalopram for hSERT).
-
Assay buffer (e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Non-specific binding inhibitor (a high concentration of a known unlabeled ligand, e.g., fluoxetine).
-
96-well filter plates (e.g., GF/B) and a vacuum harvester.
-
Scintillation fluid and a scintillation counter.
Methodology:
-
Plate Setup: To wells of a 96-well plate, add:
-
Assay buffer.
-
Test compound at various concentrations.
-
Radioligand at a fixed concentration (typically near its Kd value).
-
Cell membrane preparation (e.g., 10-20 µg protein per well).[25]
-
For total binding wells, add buffer instead of test compound.
-
For non-specific binding wells, add the non-specific inhibitor.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[25]
-
Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer.[25]
-
Counting: Allow the filters to dry, then add scintillation cocktail to each well. Count the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding versus the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).
-
Convert the IC50 to the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The substitution of fluorine on the propanamine scaffold is a powerful, multifaceted strategy in drug design. It can significantly enhance metabolic stability by blocking sites of oxidation and can modulate the pKa of the amine group, which influences pharmacokinetic properties.[1][4][5] These physicochemical changes, coupled with the potential for direct fluorine-protein interactions, can lead to substantial improvements in potency and selectivity.[2][14] However, these effects are not universally predictable, and the benefits are highly context-dependent.[5] Therefore, the rigorous, parallel experimental evaluation of fluorinated and non-fluorinated analogs using the protocols described herein is essential for making informed decisions in any drug discovery program.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacyjournal.org [pharmacyjournal.org]
- 6. Amphetamine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 4‐Fluoroamphetamine (4‐FA) intoxication results in exaggerated blood pressure effects compared to MDMA and amphetamine: A retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A First-in-Man Study with 4-Fluoroamphetamine Demonstrates it Produces a Mild Psychedelic State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. mercell.com [mercell.com]
- 20. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 21. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 22. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 23. Radioligand Binding Assays | Semantic Scholar [semanticscholar.org]
- 24. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. giffordbioscience.com [giffordbioscience.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Fluorophenyl)propan-1-amine
Introduction: 3-(4-Fluorophenyl)propan-1-amine is an important building block in modern drug discovery and development. As with any laboratory chemical, its lifecycle does not end upon consumption in a reaction. The safe, compliant, and environmentally responsible disposal of this compound and its associated waste streams is a critical component of laboratory operations. This guide provides a procedural framework for researchers, scientists, and drug development professionals, moving beyond simple instructions to explain the causality behind each step. Our objective is to ensure that safety and regulatory compliance are integrated seamlessly into your workflow, building a foundation of trust through operational excellence.
Part 1: Core Safety & Hazard Profile
Before any disposal procedure can be initiated, a complete understanding of the compound's hazard profile is essential. This dictates the minimum personal protective equipment (PPE) required and informs the risk assessment for handling and waste segregation.
Chemical Identity and Hazards: this compound (CAS: 101488-65-7) is classified under the Globally Harmonized System (GHS) with specific hazards that must be respected during handling and disposal.[1]
| Hazard Class | GHS Classification | Pictogram | Precautionary Statement (Disposal Context) |
| Acute Oral Toxicity | Category 4, H302: Harmful if swallowed [1] |
| P264: Wash hands and any exposed skin thoroughly after handling.[2][3] P270: Do not eat, drink or smoke when using this product. P501: Dispose of contents/container to an approved waste disposal plant.[2] |
| Skin Corrosion/Irritation | Potential for irritation (based on similar amines)[2][4] | (Implied) | P280: Wear protective gloves/protective clothing.[2] |
| Eye Damage/Irritation | Potential for serious eye irritation (based on similar amines)[2][3][4] | (Implied) | P280: Wear eye protection/face protection.[2] |
| Incompatible Materials | Oxidizing agents[4] | N/A | Do not mix with oxidizing waste streams. |
Essential Personal Protective Equipment (PPE): The choice of PPE is a direct response to the identified hazards.
| Equipment | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides splash protection against amine compounds. Contaminated gloves must be removed and disposed of immediately as hazardous waste. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes, which could cause serious eye irritation. |
| Skin & Body Protection | Standard laboratory coat. | Prevents incidental skin contact with contaminated surfaces. |
| Work Area | Chemical Fume Hood | All handling of the neat compound and commingling of waste should be performed in a fume hood to prevent inhalation of vapors. |
Part 2: Waste Characterization and Segregation Protocol
The single most critical step in the disposal of this compound is its correct classification as a halogenated organic waste . This determination governs its entire disposal pathway.
The "Why": Halogenated vs. Non-Halogenated Waste The molecular structure of this compound contains a fluorine atom bonded to the phenyl ring. Fluorine is a member of the halogen group. Environmental regulations and waste disposal facility capabilities mandate that halogenated organic compounds be disposed of separately from non-halogenated organics.[5][6][7]
-
Causality: Halogenated compounds can produce highly corrosive and toxic byproducts (e.g., hydrofluoric acid) during standard incineration. Therefore, they require specialized, higher-temperature incinerators with acid gas scrubbers.[5] Mixing halogenated waste into a non-halogenated drum contaminates the entire volume, drastically increasing disposal costs and environmental burden.[7]
Waste Segregation Workflow: The following decision-making process must be followed for every waste stream containing this compound.
Caption: Waste Segregation Decision Workflow for this compound.
Part 3: Step-by-Step Disposal Procedures
Adherence to a standardized procedure minimizes risk and ensures compliance.
A. Disposal of Bulk Liquid Waste
-
Container Selection: Obtain a dedicated hazardous waste container intended for halogenated organic liquids . This container must be in good condition, free of external contamination, and made of a chemically compatible material (e.g., high-density polyethylene, HDPE, or glass).[8]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[7][8] Pre-labeling prevents the creation of "unknown" waste. The label must include:
-
Waste Transfer: In a certified chemical fume hood, carefully pour the waste this compound into the labeled container. Avoid splashing.
-
Closure: Tightly seal the container cap immediately after adding waste.[2][8] Open waste containers are a primary source of fugitive emissions and a significant compliance violation.
-
Storage: Place the sealed container in your laboratory's designated Satellite Accumulation Area (SAA). The SAA must provide secondary containment (e.g., a spill tray) to capture any potential leaks.[8]
-
Pickup Request: Once the container is full, or if waste has been accumulated for an extended period, submit a hazardous material pickup request to your institution's Environmental Health & Safety (EH&S) department.[8]
B. Disposal of Contaminated Solid Waste
This category includes items like used pipette tips, contaminated gloves, and absorbent materials from spill cleanups.
-
Segregation: All solid waste contaminated with this compound must be treated as halogenated hazardous waste.
-
Containment: Place contaminated items into a designated, leak-proof container, such as a sturdy, sealable plastic bag or a labeled drum.
-
Labeling: Clearly label the bag or container as "Hazardous Waste - Halogenated Solids" and list "this compound" as the contaminant.
-
Disposal: Arrange for pickup through your institutional EH&S department. Do not dispose of this waste in regular or biomedical trash.
C. Decontamination of Empty Containers
An "empty" container that held this compound is not truly empty; it contains hazardous residue.
-
Triple Rinse Procedure:
-
Rinse the container three times with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the rinsate from these washes is now considered halogenated hazardous waste.
-
Collect all rinsate in your designated "Halogenated Organic Waste" liquid container for disposal.[10]
-
-
Container Disposal: After triple rinsing, the container can often be disposed of as non-hazardous waste (e.g., recycled glass), but you must deface or remove the original chemical label to prevent confusion. Consult your institutional policy for final confirmation.
Part 4: Spill Management Protocol
Immediate and correct response to a spill is vital for safety.
-
Evacuate & Alert: If the spill is large (>100 mL), highly concentrated, or in a poorly ventilated area, evacuate all personnel from the immediate vicinity and alert your supervisor and institutional EH&S.
-
Control Ignition Sources: If flammable solvents are present, turn off any nearby ignition sources if it is safe to do so.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity to ventilate the area.[2]
-
Contain the Spill (for small, manageable spills only):
-
Don the appropriate PPE as described in Part 1.
-
Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill pillow. Do not use paper towels, which are combustible.
-
Work from the outside of the spill inward to prevent spreading.
-
-
Collect Waste: Once the liquid is fully absorbed, use non-sparking scoops to carefully collect the material.
-
Dispose of Cleanup Materials: Place all contaminated absorbent, used gloves, and any other cleanup materials into a sealed, heavy-duty bag or container. Label it as "Hazardous Waste - Halogenated Solids" and manage it as described in section 3B.[2][7]
-
Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. The used cloth must also be disposed of as hazardous solid waste.
References
- 1. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. bucknell.edu [bucknell.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
